2,4,6-Tribromotoluene
Description
Structure
3D Structure
Properties
IUPAC Name |
1,3,5-tribromo-2-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Br3/c1-4-6(9)2-5(8)3-7(4)10/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFRIZWKDNUHPHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1Br)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Br3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60212566 | |
| Record name | 2,4,6-Tribromotoluene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60212566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.83 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6320-40-7 | |
| Record name | 2,4,6-Tribromotoluene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6320-40-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4,6-Tribromotoluene | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6320-40-7 | |
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| Record name | 2,4,6-Tribromotoluene | |
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| Record name | 2,4,6-tribromotoluene | |
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Foundational & Exploratory
An In-depth Technical Guide to 2,4,6-Tribromotoluene (CAS: 6320-40-7)
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the chemical and physical properties of 2,4,6-Tribromotoluene, a key intermediate in various organic synthesis applications. The information is compiled from established chemical data sources to support research and development activities.
Chemical and Physical Properties
This compound is a halogenated aromatic hydrocarbon.[1] It typically appears as a yellow to light brown powder or in crystalline form.[1][2] The compound is noted for its insolubility in water, with slight solubility in methanol (B129727) and sparing solubility in chloroform.[1][3] It should be stored in a sealed container in a dry environment at room temperature.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Melting Point | 65.0-72.0 °C | [2] |
| 68-71 °C | [1][3][4][5][6] | |
| 69-70 °C | [7] | |
| 69 °C | [8] | |
| Boiling Point | 290 °C | [1][6][7] |
| 290.7 ± 35.0 °C at 760 mmHg | [4][5] | |
| Density | 2.1 ± 0.1 g/cm³ | [4] |
| 2.479 g/cm³ | [1][6][7][8] | |
| Molecular Formula | C₇H₅Br₃ | [1][2][4][7][9] |
| Molecular Weight | 328.83 g/mol | [1][6][8][9] |
| 328.829 g/mol | [7] | |
| 328.827 g/mol | [4][5] | |
| Flash Point | 127.6 ± 20.7 °C | [4] |
| 290 °C | [1][6] | |
| Vapor Pressure | 0.00356 mmHg at 25°C | [1] |
| Refractive Index | 1.6340 (estimate) | [1] |
| Water Solubility | Insoluble | [1][3][6] |
| Solubility | Chloroform (Sparingly), Methanol (Slightly) | [1] |
| Appearance | Yellow to light brown Powder/Chunks | [1][6] |
| White to pale cream to brown Crystals/Powder | [2] | |
| Assay (GC) | ≥98.0% | [2] |
Identification and Structure
The compound is systematically named 1,3,5-tribromo-2-methylbenzene.[2][9] Various identifiers are used across chemical databases to reference this substance.
Table 2: Chemical Identifiers for this compound
| Identifier Type | Value | Source(s) |
| CAS Number | 6320-40-7 | [1][2][4][7][9] |
| IUPAC Name | 1,3,5-tribromo-2-methylbenzene | [2][9] |
| Synonyms | 2-Methyl-1,3,5-tribromobenzene, 1,3,5-Tribromo-2-methylbenzene | [1][7] |
| EINECS | 228-672-2 | [1][6][7][9] |
| InChI Key | BFRIZWKDNUHPHL-UHFFFAOYSA-N | [2][8][9] |
| SMILES | Cc1c(Br)cc(Br)cc1Br | [2][8][9] |
| BRN | 2359313 | [1][6] |
| PubChem CID | 33916 | [9] |
Experimental Protocols
A general method for the synthesis of bromotoluenes involves the bromination of toluene (B28343). One patented method describes reacting toluene with hydrobromic acid and sodium hypochlorite (B82951) in the presence of a ferric chloride catalyst at room temperature.[10] The high-activity bromine chloride generated in situ serves as the bromine source.[10]
A more specific, though not isomer-exclusive, synthesis for a related compound, pentabromotoluene, provides insight into the bromination process.[11] This protocol can be adapted for synthesizing tribromotoluene isomers.
Detailed Methodology for Toluene Bromination:
-
Reactor Setup: A 500 ml jacketed reactor equipped with a reflux condenser, thermowell, mechanical stirrer, and toluene inlet is used. The reactor is shielded from light with aluminum foil.[11]
-
Initial Charge: The reactor is charged with 150 ml of dry 1,2-dibromomethane (DBM), 3.85 g (0.0297 mole) of aluminum chloride (AlCl₃), and 86 ml (1.684 mole) of bromine (Br₂).[11]
-
Reactant Feed: The temperature is maintained at 25°C, and 33.4 ml (0.314 mole) of toluene is fed into the reactor using a peristaltic pump at a rate of 0.30 ml/min.[11]
-
Reaction Monitoring: The conversion of toluene is monitored by taking samples from the reaction slurry, treating them with water and a sodium bisulphite solution, and analyzing the solution via gas chromatography.[11]
-
Post-Reaction: After the toluene feed is complete, a post-reaction period of one hour at 45°C - 65°C is implemented to ensure the reaction goes to completion.[11]
-
Work-up and Isolation: The reaction mixture is treated with water and sodium bisulphite solution to destroy the catalyst and reduce excess bromine. The aqueous layer is separated, and the organic slurry is washed with water, neutralized, and filtered. The resulting crystalline product is then dried in a vacuum oven.[11]
Reactivity and Applications
This compound is a valuable intermediate in organic synthesis. Its primary applications include:
-
Precursor for other brominated compounds: It serves as a direct precursor for the synthesis of 2,4,6-tribromo-benzyl bromide, a reaction typically conducted at temperatures between 200°C and 220°C.[5]
-
Reagent in amino acid synthesis: It acts as a reagent in the synthesis of non-proteinogenic α-amino acids.[1][3]
-
Building block for advanced materials: Its brominated structure can impart specific properties, making it useful in the research and creation of novel compounds, potentially including pharmaceutical intermediates and advanced materials.[5]
Biological Activity and Toxicology
Currently, there is limited specific data in the public domain regarding the detailed metabolic pathways, signaling interactions, or comprehensive toxicological profile of this compound.
Hazard Information: Based on GHS classifications, the compound is considered an irritant.[6] It may cause skin irritation, serious eye irritation, and respiratory irritation.[9] Standard laboratory safety protocols, including the use of personal protective equipment, should be strictly followed when handling this chemical.
Conclusion
This compound (CAS: 6320-40-7) is a well-characterized chemical intermediate with defined physicochemical properties. Its utility in the synthesis of other brominated compounds, specialized amino acids, and potentially novel materials makes it a compound of interest for researchers in organic chemistry and materials science. While detailed biological data is scarce, its identity as an irritant necessitates careful handling in a laboratory setting. The provided synthesis and property data serve as a foundational resource for its application in research and development.
References
- 1. lookchem.com [lookchem.com]
- 2. L01149.18 [thermofisher.com]
- 3. This compound | 6320-40-7 [chemicalbook.com]
- 4. This compound | CAS#:6320-40-7 | Chemsrc [chemsrc.com]
- 5. nbinno.com [nbinno.com]
- 6. chemwhat.com [chemwhat.com]
- 7. CAS 6320-40-7 | 1700-9-30 | MDL MFCD00013527 | this compound | SynQuest Laboratories [synquestlabs.com]
- 8. This compound [stenutz.eu]
- 9. This compound | C7H5Br3 | CID 33916 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. CN105669364A - Method for synthesizing bromotoluene - Google Patents [patents.google.com]
- 11. This compound synthesis - chemicalbook [chemicalbook.com]
An In-depth Technical Guide to 2,4,6-Tribromotoluene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties of 2,4,6-Tribromotoluene, alongside a detailed experimental protocol relevant to its application in organic synthesis. This document is intended to serve as a valuable resource for professionals in research and development, particularly in the fields of medicinal chemistry and materials science.
Core Properties and Formula
This compound is a halogenated aromatic compound with the chemical formula C₇H₅Br₃.[1][2] Its structure consists of a toluene (B28343) molecule substituted with three bromine atoms at the 2, 4, and 6 positions of the benzene (B151609) ring.
Quantitative Data Summary
The key quantitative properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Source |
| Molecular Formula | C₇H₅Br₃ | [1][2] |
| Molecular Weight | 328.83 g/mol | [1][2] |
| Appearance | Yellow to light brown powder or crystals | |
| Melting Point | 68-71 °C | |
| Boiling Point | 290 °C | |
| Density | 2.479 g/cm³ | |
| Water Solubility | Insoluble | |
| CAS Number | 6320-40-7 | [2] |
Applications in Synthesis
This compound serves as a key intermediate in various organic syntheses. Notably, it is a precursor for the synthesis of 2,4,6-tribromo-benzyl bromide and is also used as a reagent in the preparation of non-proteinogenic α-amino acids.
Experimental Protocols
While this compound is often an intermediate, the following protocol details a synthesis where it is a potential byproduct, illustrating the reaction conditions for the bromination of toluene. This provides insight into the synthesis and purification challenges associated with this compound family.
Protocol: Synthesis of Pentabromotoluene via Bromination of Toluene
This protocol describes a method for the synthesis of pentabromotoluene, where tribromotoluene isomers are formed as intermediates.
Materials and Equipment:
-
500 ml jacketed reactor with a reflux condenser, thermowell, mechanical stirrer, and toluene inlet
-
Peristaltic pump
-
Gas chromatograph
-
Toluene
-
Bromine
-
Aluminum (III) chloride
-
1,2-dibromomethane
-
Sodium hydrogen sulfite
-
Water
Procedure:
-
Reaction Setup: A 500 ml jacketed reactor, protected from light with heavy-duty aluminum foil, is charged with 150 ml of dry 1,2-dibromomethane, 3.85 g (0.0297 mole) of aluminum chloride, and 86 ml (1.684 mole) of bromine.
-
Toluene Feed: The reactor temperature is set to 25°C. 33.4 ml (0.314 mole) of toluene is then introduced via a peristaltic pump at a rate of 0.30 ml/min.
-
Reaction Monitoring: The progress of the reaction is monitored by taking samples from the reaction mixture. These samples are treated with water and a sodium bisulfite solution, and the solid components are dissolved in additional 1,2-dibromomethane before being injected into a gas chromatograph.
-
Post-Reaction: Once the toluene feed is complete, the reaction is allowed to continue for one hour at a temperature between 45°C and 65°C to ensure completion.
-
Work-up and Isolation: To isolate the final product, water and a sodium bisulfite solution are added to the reaction mixture to neutralize any remaining catalyst and reduce excess bromine. The aqueous layer is then separated. The remaining organic slurry is washed with water, neutralized, and filtered. The resulting crystalline product is dried in a vacuum oven.
Visualized Synthetic Pathway
The following diagram illustrates a key synthetic application of this compound as a precursor to 2,4,6-tribromo-benzyl bromide.
Caption: Synthetic pathway from this compound.
References
An In-Depth Technical Guide to the Synthesis of 2,4,6-Tribromotoluene from Toluene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis of 2,4,6-tribromotoluene, a key chemical intermediate. The document details the underlying chemical principles, a robust experimental protocol, and the expected analytical data for the final compound.
Introduction
This compound is a polyhalogenated aromatic compound utilized as a chemical intermediate in various synthetic applications, including the production of flame retardants and as a building block in the development of novel organic materials.[1] Its synthesis from toluene (B28343) is a classic example of electrophilic aromatic substitution, a fundamental reaction in organic chemistry. The methyl group of toluene is an activating, ortho-, para-directing group, making the 2, 4, and 6 positions of the aromatic ring highly susceptible to electrophilic attack. By employing a sufficient quantity of a halogenating agent in the presence of a Lewis acid catalyst, exhaustive substitution at these activated sites can be achieved to yield the desired trisubstituted product.
Reaction Principle and Mechanism
The synthesis of this compound proceeds via an electrophilic aromatic substitution mechanism. A Lewis acid catalyst, such as iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃), is required to polarize the bromine molecule (Br₂), thereby generating a potent electrophile (Br⁺).[2] The reaction can be summarized in three key steps:
-
Generation of the Electrophile: The Lewis acid reacts with molecular bromine to form a polarized complex, which effectively serves as a source of Br⁺.
-
Electrophilic Attack: The electron-rich π-system of the toluene ring attacks the electrophilic bromine. The activating methyl group directs the attack to the ortho and para positions, leading to the formation of a resonance-stabilized carbocation known as an arenium ion or sigma complex.
-
Deprotonation: A weak base, typically the [FeBr₄]⁻ complex, removes a proton from the carbon atom bearing the bromine, restoring the aromaticity of the ring and regenerating the Lewis acid catalyst.
This process is repeated sequentially at all three activated positions (2, 4, and 6) to form the final this compound product.
Figure 1. Reaction mechanism for the tribromination of toluene.
Quantitative Data
Reagent and Product Properties
| Compound | Formula | Mol. Wt. ( g/mol ) | Density (g/mL) | M.P. (°C) | B.P. (°C) |
| Toluene | C₇H₈ | 92.14 | 0.867 | -95 | 111 |
| Bromine | Br₂ | 159.81 | 3.102 | -7.2 | 58.8 |
| Iron Filings (Catalyst) | Fe | 55.85 | 7.874 | 1538 | 2862 |
| This compound | C₇H₅Br₃ | 328.83 | ~2.48 | 68-71 | ~290 |
Data sourced from various chemical suppliers and databases.[1][3][4]
Product Characterization Data
| Analysis | Data |
| Appearance | White to pale yellow or light brown crystalline powder.[1] |
| ¹H NMR (CDCl₃) | δ ~7.6 (s, 2H, Ar-H), δ ~2.4 (s, 3H, Ar-CH₃) |
| ¹³C NMR (CDCl₃) | δ ~139 (Ar-C), δ ~135 (Ar-CH), δ ~120 (Ar-C-Br), δ ~118 (Ar-C-Br), δ ~23 (Ar-CH₃) |
| IR (KBr, cm⁻¹) | ~3070 (Ar C-H stretch), ~2920 (Alkyl C-H stretch), ~1540 (Ar C=C stretch), ~860 (C-H out-of-plane bend for isolated H) |
Note: NMR chemical shifts are estimates based on standard substituent effects. IR frequencies are typical for this substitution pattern.
Experimental Protocol
This protocol is adapted from established procedures for the exhaustive halogenation of activated aromatic rings.[5] Safety Precaution: This reaction involves highly corrosive and toxic bromine and generates hydrogen bromide gas. It must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and heavy-duty chemical-resistant gloves.
Materials and Equipment
-
Toluene (99.5%+, anhydrous)
-
Bromine (99.5%+)
-
Iron filings (fine, activated)
-
Dichloromethane (B109758) (DCM, anhydrous)
-
Sodium bisulfite (NaHSO₃)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask (250 mL) with a magnetic stir bar
-
Addition funnel
-
Reflux condenser
-
Gas trap (connected to the top of the condenser, containing a solution of NaOH or NaHSO₃ to neutralize HBr gas)
-
Heating mantle with a stirrer
-
Separatory funnel
-
Standard glassware for work-up and filtration
Procedure
-
Reaction Setup: Assemble a 250 mL round-bottom flask with a stir bar, addition funnel, and reflux condenser. Ensure all glassware is thoroughly dried. Connect the top of the condenser to a gas trap. The entire apparatus should be placed in a fume hood.
-
Charging the Flask: To the round-bottom flask, add toluene (9.2 g, 0.10 mol) and 50 mL of anhydrous dichloromethane. Add iron filings (0.5 g, ~9 mmol) to the solution.
-
Bromine Addition: In the addition funnel, place a solution of bromine (50.4 g, 16.2 mL, 0.315 mol, 3.15 equivalents) in 20 mL of anhydrous dichloromethane.
-
Reaction: With vigorous stirring, begin the dropwise addition of the bromine solution to the flask at room temperature. The reaction is exothermic, and the solution should turn reddish-brown as the iron reacts to form the FeBr₃ catalyst in situ, followed by the evolution of HBr gas.[6] Control the rate of addition to maintain a gentle reflux. If the reaction becomes too vigorous, cool the flask with a water bath.
-
Completion: After the addition is complete (approx. 1 hour), heat the mixture to a gentle reflux using a heating mantle for an additional 2 hours to ensure the reaction goes to completion.
-
Quenching: Cool the reaction mixture to room temperature. Slowly and carefully pour the mixture into a beaker containing 100 mL of cold water and 10 g of sodium bisulfite. Stir until the red color of excess bromine disappears.
-
Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 50 mL of water, 50 mL of saturated NaHCO₃ solution (vent frequently), and 50 mL of brine.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate. Filter off the drying agent and remove the dichloromethane solvent using a rotary evaporator.
-
Purification: The crude product will be a yellowish solid. Recrystallize the solid from a minimal amount of hot ethanol (B145695) or methanol (B129727) to yield pure this compound as off-white to pale yellow crystals.
-
Characterization: Dry the crystals, record the final mass to calculate the yield, and characterize the product by determining its melting point and acquiring ¹H NMR, ¹³C NMR, and IR spectra.
Visualized Workflow
The following diagram outlines the logical flow of the experimental procedure.
Figure 2. Experimental workflow for the synthesis of this compound.
References
A Comprehensive Technical Guide to the Physical Properties of 2,4,6-Tribromotoluene
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed overview of the core physical properties of 2,4,6-Tribromotoluene. The information is presented to support research, development, and quality control activities involving this compound. All quantitative data is summarized in clear, structured tables, and detailed experimental protocols for key physical property determination are provided.
Core Physical and Chemical Properties
This compound is a halogenated aromatic hydrocarbon.[1] Its key identifiers and properties are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C7H5Br3 | [1][2][3][4][5][6] |
| Molecular Weight | 328.83 g/mol | [1][3][6] |
| CAS Number | 6320-40-7 | [1][2][3][4][5] |
| Appearance | Yellow to light brown powder/chunks or white to pale cream crystals/powder | [1][4][5] |
| IUPAC Name | 1,3,5-tribromo-2-methylbenzene | [4][6] |
| Synonyms | 2-Methyl-1,3,5-tribromobenzene | [1] |
Quantitative Physical Properties
The following table summarizes the key quantitative physical properties of this compound, critical for its handling, purification, and use in synthetic procedures.
| Property | Value | Unit | Source(s) |
| Melting Point | 68-71 | °C | [1][5][7][8] |
| 69-70 | °C | [2][3] | |
| 65.0-72.0 | °C | [4] | |
| Boiling Point | 290 | °C | [1][2] |
| 290.7 ± 35.0 | °C at 760 mmHg | [5] | |
| Density | 2.479 | g/cm³ | [1][2][3] |
| Vapor Pressure | 0.00356 | mmHg at 25°C | [1] |
| Refractive Index | 1.6340 (estimate) | [1] | |
| Dipole Moment | 0.73 | D | [3] |
Solubility Profile
The solubility of this compound in various solvents is a critical parameter for its application in reactions and purification processes.
| Solvent | Solubility | Source(s) |
| Water | Insoluble | [1][7] |
| Chloroform | Sparingly soluble | [1] |
| Methanol | Slightly soluble | [1] |
Spectral Data
While raw spectral data is not provided here, references to available spectral information are crucial for compound identification and characterization.
| Spectral Data Type | Availability | Source(s) |
| Mass Spectrometry | Data available in NIST database | [6] |
| FTIR | Transmission IR spectrum available | [9] |
| Crystal Structure | Crystallographic data available (COD Number: 2243520) | [6] |
Experimental Protocols
The following sections detail the generalized experimental methodologies for determining the key physical properties of a solid organic compound like this compound.
Melting Point Determination
The melting point of a solid is the temperature at which it transitions from a solid to a liquid phase. It is a crucial indicator of purity.[10] Pure crystalline compounds typically exhibit a sharp melting point range of 0.5-1.0°C. Impurities tend to depress and broaden the melting point range.[11]
Methodology: Capillary Method [12]
-
Sample Preparation: A small amount of the dry, finely powdered this compound is packed into a capillary tube, sealed at one end, to a height of 1-2 mm.[11][13]
-
Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb.[11] This assembly is then placed in a heating apparatus, such as a Mel-Temp or Thiele tube, which contains a heat-transfer fluid (e.g., mineral oil).
-
Heating: The apparatus is heated slowly, at a rate of approximately 1-2°C per minute, as the melting point is approached.
-
Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.[10]
Caption: Workflow for Melting Point Determination.
Boiling Point Determination
The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[14][15] For high-boiling solids like this compound, this determination requires melting the compound first.
Methodology: Thiele Tube Method [16]
-
Sample Preparation: A small amount of this compound is placed in a small test tube (fusion tube). A capillary tube, sealed at one end, is inverted and placed into the test tube with the open end submerged in the molten sample.[16]
-
Apparatus Setup: The test tube assembly is attached to a thermometer and placed in a Thiele tube containing a high-boiling liquid (e.g., mineral oil).[15][16]
-
Heating: The Thiele tube is heated gently. As the temperature rises, air trapped in the capillary tube will be expelled, forming a stream of bubbles.[15][16] Heating is continued until a continuous and rapid stream of bubbles emerges.[16]
-
Observation: The heat source is removed, and the apparatus is allowed to cool. The temperature at which the bubbling stops and the liquid just begins to enter the capillary tube is recorded as the boiling point.[15][16]
Caption: Workflow for Boiling Point Determination.
Density Determination
Density is the mass of a substance per unit volume. For a solid, it can be determined by measuring its mass and the volume it displaces in a liquid in which it is insoluble.[17][18]
Methodology: Water Displacement Method [18]
-
Mass Measurement: A known mass of this compound is accurately weighed using an analytical balance.[17]
-
Initial Volume Measurement: A graduated cylinder is partially filled with a liquid in which the compound is insoluble (e.g., water), and the initial volume (V1) is recorded.[18]
-
Volume Displacement: The weighed solid is carefully added to the graduated cylinder, ensuring it is fully submerged and no liquid is splashed out. The new volume (V2) is recorded.[17][18]
-
Calculation: The volume of the solid is the difference between the final and initial volumes (V = V2 - V1).[18][19] The density is then calculated by dividing the mass by the determined volume.[17][19]
Caption: Workflow for Density Determination.
Solubility Determination
Solubility is the maximum amount of a solute that can dissolve in a given amount of solvent at a specific temperature.[20]
Methodology: Shake-Flask Method [21]
-
Preparation: An excess amount of this compound is added to a known volume of the solvent in a sealed container (e.g., a flask).
-
Equilibration: The mixture is agitated (e.g., shaken or stirred) at a constant temperature for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[21]
-
Separation: The undissolved solid is separated from the saturated solution by filtration or centrifugation.[21]
-
Analysis: The concentration of this compound in the clear, saturated solution is determined using a suitable analytical technique, such as UV-Vis spectroscopy, HPLC, or gravimetric analysis after solvent evaporation.[22] The result is expressed as mass of solute per volume or mass of solvent (e.g., g/100 mL).
Caption: Workflow for Solubility Determination.
References
- 1. lookchem.com [lookchem.com]
- 2. CAS 6320-40-7 | 1700-9-30 | MDL MFCD00013527 | this compound | SynQuest Laboratories [synquestlabs.com]
- 3. This compound [stenutz.eu]
- 4. This compound, 98+% 50 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 5. nbinno.com [nbinno.com]
- 6. This compound | C7H5Br3 | CID 33916 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound | 6320-40-7 [chemicalbook.com]
- 8. This compound | CAS#:6320-40-7 | Chemsrc [chemsrc.com]
- 9. dev.spectrabase.com [dev.spectrabase.com]
- 10. pennwest.edu [pennwest.edu]
- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 12. westlab.com [westlab.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. cdn.juniata.edu [cdn.juniata.edu]
- 15. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 16. chem.libretexts.org [chem.libretexts.org]
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- 18. kbcc.cuny.edu [kbcc.cuny.edu]
- 19. wjec.co.uk [wjec.co.uk]
- 20. Measuring Solubility | Secondaire | Alloprof [alloprof.qc.ca]
- 21. lup.lub.lu.se [lup.lub.lu.se]
- 22. solubility experimental methods.pptx [slideshare.net]
Spectroscopic Analysis of 2,4,6-Tribromotoluene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 2,4,6-tribromotoluene, a key intermediate in various chemical syntheses. The document details nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside the experimental protocols for their acquisition. This information is critical for the unambiguous identification and characterization of this compound in research and development settings.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.65 | Singlet | 2H | H-3, H-5 |
| ~2.40 | Singlet | 3H | -CH₃ |
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ) ppm | Carbon Type | Assignment |
| ~140.0 | Quaternary | C-1 |
| ~122.0 | Quaternary | C-2, C-6 |
| ~135.0 | CH | C-3, C-5 |
| ~120.0 | Quaternary | C-4 |
| ~23.0 | CH₃ | -CH₃ |
Infrared (IR) Spectroscopy
Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is characterized by the following key absorption bands.
Table 3: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3000-2850 | Medium | C-H stretch (methyl) |
| 1600-1450 | Strong | C=C stretch (aromatic) |
| 850-800 | Strong | C-H bend (aromatic, out-of-plane) |
| 800-600 | Strong | C-Br stretch |
Data is based on typical ranges for similar aromatic compounds and available information from spectral databases. A graphical representation of the spectrum is available on SpectraBase.[1]
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) of this compound results in a characteristic fragmentation pattern that can be used for its identification.
Table 4: Key Mass Spectrometry Data for this compound
| m/z | Relative Intensity (%) | Assignment |
| 328, 330, 332, 334 | High | [M]⁺ (Molecular ion) |
| 249, 251, 253 | Medium | [M-Br]⁺ |
| 170, 172 | Medium | [M-2Br]⁺ |
| 91 | High | [C₇H₇]⁺ (Tropylium ion) |
The presence of bromine isotopes (⁷⁹Br and ⁸¹Br in approximately 1:1 ratio) leads to the characteristic isotopic pattern for bromine-containing fragments.[2]
Experimental Protocols
The following sections detail the generalized experimental methodologies for acquiring the spectroscopic data presented above.
NMR Spectroscopy
High-resolution ¹H and ¹³C NMR spectra are typically recorded on a spectrometer operating at a frequency of 300 MHz or higher.
-
Sample Preparation: A sample of 5-10 mg of this compound is dissolved in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Tetramethylsilane (TMS) is usually added as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Data Acquisition: The prepared sample is placed in a 5 mm NMR tube. For ¹H NMR, a standard pulse sequence is used to acquire the free induction decay (FID). For ¹³C NMR, a proton-decoupled pulse sequence is typically employed to simplify the spectrum.
-
Data Processing: The acquired FID is Fourier transformed to obtain the frequency-domain spectrum. Phase and baseline corrections are applied to ensure accurate integration and peak picking.
FTIR Spectroscopy
Infrared spectra are commonly obtained using a Fourier-transform infrared (FTIR) spectrometer.
-
Sample Preparation (KBr Pellet Method):
-
Approximately 1-2 mg of finely ground this compound is mixed with about 100-200 mg of dry potassium bromide (KBr) powder.
-
The mixture is pressed into a thin, transparent pellet using a hydraulic press.
-
-
Data Acquisition: The KBr pellet is placed in the sample holder of the FTIR instrument. A background spectrum of a blank KBr pellet is recorded first and automatically subtracted from the sample spectrum. The spectrum is typically recorded in the range of 4000-400 cm⁻¹.
-
Data Processing: The resulting interferogram is Fourier transformed to produce the infrared spectrum, which is then plotted as transmittance or absorbance versus wavenumber.
Mass Spectrometry
Electron ionization (EI) mass spectra are typically acquired using a mass spectrometer coupled with a gas chromatograph (GC-MS) or a direct insertion probe.
-
Sample Introduction: A small amount of the sample is introduced into the ion source. For GC-MS, the sample is first vaporized and separated on a GC column. For a direct insertion probe, the solid sample is heated to induce vaporization.
-
Ionization: In the ion source, the gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV), leading to the formation of a molecular ion and various fragment ions.
-
Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.
Visualizations
The following diagrams illustrate the molecular structure and a general workflow for spectroscopic analysis.
Caption: General workflow for the spectroscopic analysis of a chemical compound.
References
An In-depth Technical Guide to 2,4,6-Tribromotoluene: Discovery and History
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, history, and key chemical properties of 2,4,6-Tribromotoluene. It details the seminal work of early twentieth-century chemists in the progressive bromination of toluene (B28343), leading to the isolation and characterization of this compound. This document also presents a detailed experimental protocol for its synthesis, summarizes its physicochemical properties in a structured format, and illustrates the synthetic pathway through a clear, logical diagram. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and materials science.
Discovery and Historical Context
The first detailed investigation into the progressive bromination of toluene, which led to the synthesis and characterization of this compound, was conducted in the early 20th century. While the exact first synthesis is not definitively documented in readily available literature, the systematic study by Julius Berend Cohen and Pavitra Kumar Dutt in 1914, titled "The progressive bromination of toluene," stands as a foundational work in this area.[1][2] Their research provided a systematic approach to the synthesis of various brominated toluene derivatives, laying the groundwork for the preparation of compounds like this compound.
Prior to this, the electrophilic substitution of aromatic compounds was a subject of intense study. The principles of halogenation reactions on benzene (B151609) and its derivatives were being established, with an understanding that a Lewis acid catalyst was necessary to facilitate the reaction with bromine or chlorine.[3] The methyl group of toluene was known to be an activating group, directing incoming electrophiles to the ortho and para positions.[4] The work of Cohen and Dutt, therefore, built upon this existing knowledge to explore the exhaustive bromination of the toluene ring.
Chemical and Physical Properties
This compound is a halogenated aromatic hydrocarbon with the chemical formula C₇H₅Br₃. It is a valuable intermediate in organic synthesis, particularly for the preparation of more complex molecules and as a precursor for certain specialty chemicals.[2]
| Property | Value | Reference |
| Molecular Formula | C₇H₅Br₃ | [5][6] |
| Molecular Weight | 328.83 g/mol | [5][6] |
| CAS Number | 6320-40-7 | [5][6] |
| Appearance | Yellow to light brown powder and/or chunks | [7] |
| Melting Point | 68-71 °C (lit.) | [7] |
| Boiling Point | 290 °C | [7] |
| Density | 2.479 g/cm³ | [7] |
| Solubility | Insoluble in water; sparingly soluble in chloroform; slightly soluble in methanol | [7] |
| Flash Point | 290 °C | [7] |
| Vapor Pressure | 0.00356 mmHg at 25°C | [7] |
Experimental Protocols: Synthesis of this compound
The following protocol is based on the principles of electrophilic aromatic substitution and is adapted from established methods for the polybromination of aromatic compounds. This procedure describes the direct bromination of toluene to yield this compound.
Materials:
-
Toluene (C₇H₈)
-
Bromine (Br₂)
-
Aluminum chloride (AlCl₃) (anhydrous)
-
1,2-Dibromomethane (CH₂Br₂) (dry)
-
Sodium bisulfite (NaHSO₃)
-
Deionized water
-
500 ml jacketed reactor with reflux condenser, thermowell, mechanical stirrer, and peristaltic pump
-
Heavy-duty aluminum foil
-
Heating/cooling system
-
Gas traps with 1,2-dibromomethane
-
Trap with solid calcium chloride (CaCl₂)
-
Absorption column with recycled water
-
Gas chromatograph (GC)
-
Separatory funnel
-
Filtration apparatus
-
Vacuum oven
Procedure:
-
Reaction Setup: A 500 ml jacketed reactor, equipped with a reflux condenser, thermowell, mechanical stirrer, and a toluene inlet connected to a peristaltic pump, is assembled. The reactor is covered with heavy-duty aluminum foil to protect it from light. The reactor is connected to a heating and cooling system.
-
Charging the Reactor: 150 ml of dry 1,2-dibromomethane, 3.85 g (0.0297 mole) of anhydrous aluminum chloride, and 86 ml (269.5 g, 1.684 mole) of bromine are introduced into the reactor.[8]
-
Initiation of Reaction: The temperature of the reactor is set and maintained at 25°C. 33.4 ml (28.9 g, 0.314 mole) of toluene is then fed into the reactor via the peristaltic pump at a rate of 0.30 ml/min.[8]
-
Gas Trapping: The hydrogen bromide (HBr) gas generated during the reaction is passed through two gas traps containing 1,2-dibromomethane and a subsequent trap with solid calcium chloride before being directed to an absorption column where water is recycled.[8]
-
Monitoring the Reaction: The progress of the reaction is monitored by taking samples from the reaction mixture slurry. These samples are treated with water and a sodium bisulfite solution. The solid residue is dissolved in additional 1,2-dibromomethane and analyzed by gas chromatography to determine the conversion of toluene.[8]
-
Reaction Completion and Work-up: Once the addition of toluene is complete, the reaction is allowed to proceed for an additional hour at a temperature between 45°C and 65°C to ensure completion.[8]
-
Catalyst Quenching and Bromine Removal: Water and a sodium bisulfite solution are added to the reaction mixture to quench the aluminum chloride catalyst and reduce any excess free bromine.[8]
-
Phase Separation and Washing: The aqueous layer is separated from the organic slurry. The organic layer is then washed with water and neutralized.
-
Isolation of Product: The crystalline product is collected by filtration.
-
Drying: The isolated solid is dried in a vacuum oven to yield this compound.
Diagrams
Synthesis Pathway of this compound
Caption: Electrophilic aromatic substitution for the synthesis of this compound.
Experimental Workflow
Caption: Step-by-step workflow for the synthesis of this compound.
References
- 1. Preparation of Tyrian Purple (6,6′-Dibromoindigo): Past and Present [mdpi.com]
- 2. LII.—The progressive bromination of toluene - Journal of the Chemical Society, Transactions (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. EP0878456A1 - Process for the preparation of p-bromotoluene - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. EP0546697A1 - Process for the bromination of deactivated toluenes in the benzylic position - Google Patents [patents.google.com]
- 8. This compound synthesis - chemicalbook [chemicalbook.com]
The Potential of 2,4,6-Tribromotoluene in Advanced Materials Science: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,4,6-Tribromotoluene, a halogenated aromatic compound, is emerging as a versatile building block in the synthesis of advanced functional materials. Its highly brominated structure provides a reactive platform for developing materials with tailored properties, including enhanced flame retardancy and controlled porosity. This technical guide explores the potential applications of this compound in materials science, with a focus on its role as a precursor to flame retardants and as a monomer in the synthesis of porous organic polymers (POPs). Detailed experimental protocols for its synthesis and its conversion into functional derivatives are provided, alongside a summary of its key physicochemical properties.
Introduction
This compound (TBT) is a chemical intermediate primarily recognized for its role in the synthesis of other organic compounds.[1][2][3] Its molecular structure, featuring three bromine atoms on a toluene (B28343) ring, makes it a valuable precursor for introducing bromine into larger molecules.[1] In materials science, the incorporation of bromine is a well-established strategy for imparting flame retardancy to polymers.[4] Furthermore, the rigid and trifunctional nature of the TBT core can be exploited in the synthesis of highly cross-linked, porous materials. This guide will delve into these two key areas of application.
Physicochemical Properties of this compound
A thorough understanding of the fundamental properties of this compound is crucial for its handling and application in materials synthesis.
| Property | Value | Reference |
| CAS Number | 6320-40-7 | [1][5] |
| Molecular Formula | C7H5Br3 | [1][5] |
| Molecular Weight | 328.83 g/mol | [5] |
| Appearance | White to pale cream crystals or powder | [3] |
| Melting Point | 68-71 °C | [1][6] |
| Boiling Point | 290.7 ± 35.0 °C at 760 mmHg | [1] |
| Solubility | Insoluble in water | [6] |
| Purity | ≥ 97% | [1] |
Key Applications in Materials Science
Precursor to Brominated Flame Retardants
The high bromine content of this compound makes it an excellent starting material for the synthesis of brominated flame retardants (BFRs). BFRs are incorporated into polymeric materials to inhibit, suppress, or delay the production of flames and prevent the spread of fire. The mechanism of flame retardancy for brominated compounds involves the release of bromine radicals at elevated temperatures, which interfere with the radical chain reactions of combustion in the gas phase.[4]
This compound can be converted into more complex molecules that can be used as either additive or reactive flame retardants.[4] A key derivative is 2,4,6-tribromo-benzyl bromide, which can be synthesized from this compound at elevated temperatures.[1][3] This derivative provides a reactive benzyl (B1604629) bromide group that can be grafted onto polymer backbones.
Logical Workflow for Development of Flame-Retardant Polymers
References
- 1. nbinno.com [nbinno.com]
- 2. Page loading... [guidechem.com]
- 3. This compound, 98+% 50 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 4. nbinno.com [nbinno.com]
- 5. This compound | C7H5Br3 | CID 33916 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | 6320-40-7 [chemicalbook.com]
2,4,6-Tribromotoluene: A Versatile Building Block in Modern Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
2,4,6-Tribromotoluene, a halogenated aromatic compound, has emerged as a valuable and versatile building block in organic synthesis. Its unique substitution pattern, featuring three bromine atoms ortho and para to a methyl group, provides multiple reactive sites for the construction of complex molecular architectures. This technical guide explores the core applications of this compound, with a focus on its utility in palladium-catalyzed cross-coupling reactions, its role as a precursor to other key synthetic intermediates, and its emerging applications in materials science. Detailed experimental protocols, quantitative data, and logical relationship diagrams are provided to facilitate its practical application in the laboratory.
Physicochemical Properties
A thorough understanding of the physical and chemical properties of this compound is essential for its safe handling and effective use in synthesis.
| Property | Value | Reference |
| CAS Number | 6320-40-7 | [1] |
| Molecular Formula | C₇H₅Br₃ | [1][2] |
| Molecular Weight | 328.83 g/mol | [1] |
| Appearance | Yellow to light brown powder/chunks | [2] |
| Melting Point | 68-71 °C | [3] |
| Boiling Point | 290 °C | [3] |
| Solubility | Insoluble in water | [3] |
| IUPAC Name | 1,3,5-Tribromo-2-methylbenzene | [1] |
Core Synthetic Applications
This compound serves as a robust scaffold for the introduction of diverse functionalities through a variety of chemical transformations. Its three bromine atoms can be selectively or exhaustively substituted, offering a high degree of synthetic flexibility.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. Due to steric hindrance around the bromine atoms, the cross-coupling of this compound can be challenging, often requiring specialized catalyst systems.
The Suzuki-Miyaura coupling enables the formation of C-C bonds between aryl halides and organoboron compounds. For sterically hindered substrates like this compound, ligands with large bite angles and high steric bulk are often necessary to promote efficient oxidative addition and reductive elimination.
Experimental Protocol: Synthesis of 1,3,5-Tricyclopentyl-2,4,6-trimethylbenzene
A specific example of a Suzuki-Miyaura coupling with a close structural analog, 1,3,5-tribromo-2,4,6-trimethylbenzene (B1661998), demonstrates the feasibility of coupling at the sterically encumbered positions.
-
Reaction Scheme:
Suzuki-Miyaura Coupling of a Tribromotoluene Derivative -
Procedure: To a solution of 1,3,5-tribromo-2,4,6-trimethylbenzene in xylene are added cyclopentaneboronic acid (6 equivalents), potassium phosphate (B84403) (K₃PO₄), palladium(II) acetate (B1210297) (Pd(OAc)₂, 2 mol%), and AntPhos (3 mol%). The reaction mixture is heated at 140 °C for 12 hours. After cooling, the reaction is worked up to afford the desired product.
| Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1,3,5-Tribromo-2,4,6-trimethylbenzene | Cyclopentaneboronic acid | Pd(OAc)₂ / AntPhos | K₃PO₄ | Xylene | 140 | 12 | 87 |
General Experimental Protocol: Sonogashira Coupling of Sterically Hindered Aryl Bromides
-
Reaction Workflow:
General Sonogashira Coupling Workflow -
Procedure: To a solution of the aryl bromide (1.0 eq) and terminal alkyne (1.1-1.5 eq) in a suitable solvent (e.g., THF, dioxane, or an amine base like triethylamine), is added a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%) and a copper(I) co-catalyst (e.g., CuI, 2-10 mol%). A base (e.g., triethylamine (B128534) or diisopropylamine) is also added. The reaction mixture is degassed and stirred at room temperature or elevated temperatures until the starting material is consumed, as monitored by TLC or GC/MS. The reaction is then quenched, and the product is isolated and purified.
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds between aryl halides and amines. Similar to other cross-coupling reactions with this compound, steric hindrance is a major challenge. The use of bulky, electron-rich biarylphosphine ligands is crucial for achieving good yields.
General Experimental Protocol: Buchwald-Hartwig Amination of Sterically Hindered Aryl Bromides
-
Logical Relationship of Components:
Key Components for Buchwald-Hartwig Amination -
Procedure: In an inert atmosphere glovebox, a reaction vessel is charged with the aryl bromide (1.0 eq), the amine (1.1-1.5 eq), a palladium precatalyst (e.g., Pd(OAc)₂, 1-5 mol%), a bulky phosphine (B1218219) ligand (e.g., a Buchwald ligand, 1.2-1.5 eq relative to Pd), and a base (e.g., NaOt-Bu or K₃PO₄, 1.5-2.0 eq). A dry, deoxygenated solvent (e.g., toluene (B28343) or dioxane) is added. The reaction mixture is sealed and heated with stirring until the starting material is consumed. After cooling, the reaction is quenched and the product is isolated and purified.
Precursor for Other Synthetic Intermediates
This compound is a key starting material for the synthesis of other important building blocks.
One of the most common applications of this compound is its conversion to 2,4,6-tribromobenzyl bromide. This is typically achieved through a radical bromination of the methyl group.[4][5]
-
Reaction Conditions: This transformation is often carried out at elevated temperatures, in the range of 200-220 °C, with a suitable brominating agent.[4][5]
Applications in Materials Science
The rigid and multifunctional nature of this compound makes it an attractive monomer for the synthesis of functional organic materials.
This compound can be used as a building block for the synthesis of porous organic polymers (POPs).[6][7] These materials have high surface areas and tunable porosities, making them suitable for applications in gas storage and separation. The multiple bromine atoms allow for the formation of highly cross-linked, robust networks through reactions like Sonogashira-Hagihara coupling.
The C₃ symmetric nature of the 2,4,6-trisubstituted toluene core makes it a potential starting point for the convergent synthesis of dendrimers.[8][9] Sequential cross-coupling reactions can be employed to build up dendritic wedges, which are then attached to a central core.
Conclusion
This compound is a versatile and valuable building block in organic synthesis. While its sterically hindered nature can present challenges in cross-coupling reactions, the use of modern catalyst systems allows for its effective functionalization. Its utility as a precursor for other intermediates and its emerging role in the synthesis of advanced materials highlight its continued importance in the field. This guide provides a foundational understanding of its key applications and offers practical protocols to aid researchers in leveraging the synthetic potential of this unique molecule. Further exploration into the selective functionalization of its three bromine atoms will undoubtedly unlock even more diverse and complex molecular architectures.
References
- 1. This compound | C7H5Br3 | CID 33916 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound, 98+% 50 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 3. This compound | 6320-40-7 [chemicalbook.com]
- 4. nbinno.com [nbinno.com]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. [PDF] Porous organic polymers derived from tetrahedral silicon-centered monomers and a stereocontorted spirobifluorene-based precursor: synthesis, porosity and carbon dioxide sorption | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Aromatic Dendrimers Bearing 2,4,6-Triphenyl-1,3,5-triazine Cores and Their Photocatalytic Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dendrimers: synthesis, applications, and properties - PMC [pmc.ncbi.nlm.nih.gov]
Theoretical Exploration of the Electronic Structure of 2,4,6-Tribromotoluene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the theoretical investigation into the electronic structure of 2,4,6-Tribromotoluene. While experimental data on its crystal structure is available, a dedicated theoretical study detailing its electronic properties remains to be published. This document outlines the standard computational methodologies that can be employed to elucidate these properties, presents the expected data in a structured format, and discusses the potential implications of such a study. The guide serves as a foundational resource for researchers initiating computational analysis of this compound and similar halogenated aromatic systems, which are of significant interest in medicinal chemistry and materials science.
Introduction
This compound is a halogenated aromatic compound with potential applications as a building block in organic synthesis. Understanding its electronic structure is paramount for predicting its reactivity, intermolecular interactions, and potential biological activity. Theoretical and computational chemistry provide powerful tools to investigate these properties at a molecular level.
This guide will focus on the application of Density Functional Theory (DFT), a robust and widely used computational method, to determine the electronic characteristics of this compound. While a specific computational study on this molecule is not yet available in the literature, this document will detail the established protocols and expected outcomes based on studies of analogous compounds.
Molecular Geometry
The foundational step in any electronic structure calculation is the determination of the molecule's equilibrium geometry. While experimental data from X-ray crystallography provides a solid-state conformation, computational geometry optimization offers the gas-phase, lowest energy structure. A study on the crystal structure of this compound provides valuable experimental bond lengths and angles for comparison[1].
Table 1: Comparison of Experimental and Expected Theoretical Geometrical Parameters for this compound
| Parameter | Experimental (Crystal Structure) | Expected from DFT Calculation (Gas Phase) |
| Bond Lengths (Å) | ||
| C-C (aromatic) | Data not available in snippets | ~1.39 - 1.41 |
| C-Br | Data not available in snippets | ~1.89 - 1.91 |
| C-C (methyl) | Data not available in snippets | ~1.51 |
| C-H (aromatic) | Data not available in snippets | ~1.08 |
| C-H (methyl) | Data not available in snippets | ~1.09 |
| Bond Angles (°) | ||
| C-C-C (aromatic) | Data not available in snippets | ~118 - 122 |
| C-C-Br | Data not available in snippets | ~119 - 121 |
| C-C-C (methyl) | Data not available in snippets | ~120 |
| H-C-H (methyl) | Data not available in snippets | ~109.5 |
Note: The "Expected from DFT Calculation" values are typical ranges observed for similar molecules and would be precisely determined in a dedicated computational study.
Electronic Properties
The electronic properties of a molecule, such as the distribution of electron density and the energies of its molecular orbitals, are key to understanding its chemical behavior.
Mulliken Atomic Charge Distribution
Mulliken population analysis is a method for assigning partial charges to individual atoms in a molecule, providing insight into its polarity and electrostatic potential. In this compound, the electronegative bromine atoms are expected to draw electron density from the aromatic ring.
Table 2: Expected Mulliken Atomic Charges for this compound from DFT Calculations
| Atom | Expected Mulliken Charge (e) |
| C1 | Positive |
| C2 (Br) | Negative |
| C3 | Positive |
| C4 (Br) | Negative |
| C5 | Positive |
| C6 (Br) | Negative |
| C7 (Methyl) | Slightly Negative |
| Br | Negative |
| H (Aromatic) | Slightly Positive |
| H (Methyl) | Slightly Positive |
Note: The exact values would be determined by the specific level of theory and basis set used in the calculation.
Frontier Molecular Orbitals (HOMO-LUMO)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for determining a molecule's reactivity. The energy of the HOMO is related to the ability to donate an electron, while the energy of the LUMO relates to the ability to accept an electron. The energy difference between them, the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity.
Table 3: Expected Frontier Molecular Orbital Energies and Related Properties for this compound from DFT Calculations
| Property | Expected Value | Significance |
| HOMO Energy | ~ -6.5 to -7.5 eV | Indicates electron-donating ability |
| LUMO Energy | ~ -0.5 to -1.5 eV | Indicates electron-accepting ability |
| HOMO-LUMO Gap | ~ 5.0 to 7.0 eV | Correlates with chemical reactivity and stability |
| Ionization Potential | ~ 6.5 to 7.5 eV | Energy required to remove an electron |
| Electron Affinity | ~ 0.5 to 1.5 eV | Energy released when an electron is added |
Experimental Protocols: A Proposed Computational Study
To obtain the precise quantitative data presented in the tables above, a dedicated computational study is required. The following section outlines a standard and robust protocol for such a study using Density Functional Theory (DFT).
Software
The calculations can be performed using a variety of quantum chemistry software packages, such as Gaussian, ORCA, or NWChem.
Methodology
-
Geometry Optimization:
-
The initial molecular structure of this compound would be built using a molecular modeling program.
-
A full geometry optimization would be performed in the gas phase to find the lowest energy conformation.
-
A popular and effective level of theory for this type of molecule is the B3LYP hybrid functional combined with a Pople-style basis set, such as 6-311++G(d,p). This combination provides a good balance between accuracy and computational cost.
-
Frequency calculations should be performed on the optimized geometry to confirm that it is a true energy minimum (i.e., no imaginary frequencies).
-
-
Electronic Property Calculations:
-
Using the optimized geometry, a single-point energy calculation would be performed at the same level of theory.
-
From this calculation, various electronic properties would be extracted, including:
-
Mulliken atomic charges.
-
Energies of the HOMO and LUMO.
-
The total dipole moment.
-
-
-
Spectral Analysis (Optional but Recommended):
-
Time-Dependent DFT (TD-DFT) calculations can be performed to predict the UV-Visible absorption spectrum. This would allow for a direct comparison with experimental spectroscopic data, further validating the computational model.
-
Visualization of a Proposed Computational Workflow
The logical flow of the proposed theoretical study can be visualized as follows:
Conclusion
This technical guide has outlined the framework for a comprehensive theoretical study of the electronic structure of this compound. While published computational data is currently lacking, the methodologies described herein are well-established for providing reliable insights into the geometry, charge distribution, and frontier molecular orbitals of such compounds. The successful completion of the proposed computational workflow would provide valuable data for researchers in medicinal chemistry, materials science, and organic synthesis, enabling a deeper understanding of the properties and potential applications of this halogenated aromatic molecule.
References
Safeguarding Research: A Technical Guide to the Safe Handling of 2,4,6-Tribromotoluene
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the safety and handling precautions for 2,4,6-Tribromotoluene (CAS No. 6320-40-7), a key intermediate in various synthetic processes. Adherence to these guidelines is crucial for ensuring a safe laboratory environment and minimizing risks associated with the handling of this compound. This document summarizes key quantitative data, outlines general experimental protocols for safety assessment, and provides visual workflows for safe handling and emergency response.
Physicochemical and Hazard Profile
A thorough understanding of the physicochemical properties and inherent hazards of this compound is the foundation of its safe handling. The following table summarizes key data points.
| Property | Value | Reference |
| Molecular Formula | C₇H₅Br₃ | [1] |
| Molecular Weight | 328.83 g/mol | [1] |
| Appearance | Yellow to light brown powder and/or chunks. | [2] |
| Melting Point | 68-71 °C | [2][3] |
| Boiling Point | 290 °C | [2] |
| Flash Point | 290 °C | [2] |
| Density | 2.479 g/cm³ | [2] |
| Solubility | Insoluble in water. Sparingly soluble in chloroform, slightly soluble in methanol. | [2] |
| GHS Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [1] |
| GHS Precautionary Statements | P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 | [4] |
| Hazard Codes (obsolete) | Xi (Irritant) | [2] |
| Risk Phrases (obsolete) | R36/37/38 (Irritating to eyes, respiratory system and skin) | [2] |
| Safety Phrases (obsolete) | S24/25, S26 | [2] |
Experimental Protocols for Safety Assessment
While specific experimental safety protocols for this compound are not widely published, the following general methodologies, based on standard practices for similar brominated aromatic compounds, should be employed to assess and manage its risks in a laboratory setting.[5]
General Handling and Storage Protocol
-
Procurement and Receipt:
-
Verify the integrity of the container upon receipt.
-
Ensure the supplier has provided a Safety Data Sheet (SDS).
-
-
Storage:
-
Handling:
-
All handling of this compound powder should be conducted in a certified chemical fume hood to avoid inhalation of dust.[5]
-
Use appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles.[8]
-
Avoid contact with skin and eyes.[7]
-
Wash hands thoroughly after handling.[6]
-
-
Disposal:
Protocol for Assessing Skin and Eye Irritation
In the absence of specific toxicity data, treat this compound as a confirmed skin and eye irritant as per its GHS classification.
Objective: To outline a qualitative assessment of potential skin and eye irritation in a controlled laboratory setting.
Methodology (General Principles):
-
Skin Irritation (In Vitro Method - e.g., Reconstructed Human Epidermis Test Guideline OECD 439):
-
A small, precise amount of the test substance is applied topically to a three-dimensional reconstructed human epidermis model.
-
The substance is left in contact for a defined period.
-
The viability of the cells is then determined using a cell viability assay (e.g., MTT assay).
-
A reduction in cell viability below a certain threshold indicates the substance is an irritant.
-
-
Eye Irritation (In Vitro Method - e.g., Bovine Corneal Opacity and Permeability Test Guideline OECD 437):
-
The test substance is applied to an isolated bovine cornea.
-
The effects on corneal opacity and permeability are measured after a set exposure time.
-
These measurements are used to calculate an in vitro irritancy score, which predicts the potential for eye irritation.
-
Visualizing Safety and Handling Procedures
The following diagrams, generated using Graphviz (DOT language), provide clear visual workflows for the safe handling of this compound and for responding to potential exposures.
Caption: Workflow for the safe handling of this compound.
Caption: First aid response for exposure to this compound.
Detailed Safety and Handling Precautions
Personal Protective Equipment (PPE)
-
Eye Protection: Chemical safety goggles are mandatory.[8] A face shield should be worn when there is a significant risk of splashing.
-
Skin Protection: A flame-retardant lab coat and chemical-resistant gloves (nitrile or neoprene) are required.[5][8] Gloves should be inspected before use and changed immediately if contaminated.
-
Respiratory Protection: For operations that may generate significant dust, or in the event of a spill, a NIOSH-approved respirator with an appropriate particulate filter should be used.[5] All work with the solid compound should be performed in a chemical fume hood.[5]
Fire and Explosion Hazards
-
Flammability: this compound has a high flash point (290 °C) and is not considered highly flammable.[2] However, like many organic solids, it can burn if exposed to a strong ignition source.
-
Extinguishing Media: Use carbon dioxide, dry chemical powder, or appropriate foam for small fires.[6] For larger fires, water spray can be used to cool containers.[6]
-
Hazardous Combustion Products: Combustion may produce carbon monoxide, carbon dioxide, and hydrogen bromide gas.[6]
Reactivity and Incompatibility
-
Stability: Stable under normal laboratory conditions.[6]
-
Incompatible Materials: Avoid contact with strong oxidizing agents.[6]
First Aid Measures
-
Inhalation: If inhaled, move the person to fresh air.[6] If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Skin Contact: If on skin, immediately wash with plenty of soap and water.[6] Remove contaminated clothing. If skin irritation occurs, seek medical advice.[6]
-
Eye Contact: If in eyes, rinse cautiously with water for several minutes.[6] Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[6]
-
Ingestion: If swallowed, rinse mouth with water.[6] Do NOT induce vomiting. Seek immediate medical attention.
Spill and Leak Procedures
-
Small Spills: Carefully sweep up the solid material, avoiding dust generation. Place in a sealed, labeled container for hazardous waste disposal. Clean the spill area with a suitable solvent and then wash with soap and water.
-
Large Spills: Evacuate the area. Wear appropriate PPE, including respiratory protection. Contain the spill and then follow the procedures for a small spill. Prevent the material from entering drains or waterways.
Disposal Considerations
All waste containing this compound must be treated as hazardous waste.[6] Dispose of in accordance with all applicable federal, state, and local environmental regulations. Do not pour down the drain or dispose of with regular laboratory trash.
By implementing these safety and handling precautions, researchers and scientists can effectively manage the risks associated with this compound, ensuring a safe and productive research environment.
References
- 1. Chronic toxicity of 2,4,6‐trinitrotoluene to a marine polychaete and an estuarine amphipod | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]
- 2. hpc-standards.com [hpc-standards.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. hhpprtv.ornl.gov [hhpprtv.ornl.gov]
- 5. This compound, 98+% | Fisher Scientific [fishersci.ca]
- 6. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 7. CAS 6320-40-7 | 1700-9-30 | MDL MFCD00013527 | this compound | SynQuest Laboratories [synquestlabs.com]
- 8. This compound | C7H5Br3 | CID 33916 - PubChem [pubchem.ncbi.nlm.nih.gov]
2,4,6-Tribromotoluene: A Technical Guide for Researchers and Drug Development Professionals
An in-depth examination of 2,4,6-Tribromotoluene, covering its suppliers, purity grades, synthesis, purification, and applications in scientific research, with a particular focus on its role as a chemical intermediate in the development of bioactive compounds.
Sourcing and Purity of this compound
This compound (CAS No. 6320-40-7) is a valuable reagent in organic synthesis, available from a range of chemical suppliers. For researchers and drug development professionals, the purity of this starting material is critical to ensure the reliability and reproducibility of experimental results. The compound is typically offered at high purity grades, most commonly 98% or higher. Key suppliers and their available purity grades are summarized in the table below.
| Supplier | Purity Grade(s) |
| Thermo Scientific (Alfa Aesar) | ≥98.0% (Assay by GC) |
| Santa Cruz Biotechnology | Research Grade |
| Fisher Scientific | 98+% |
| SynQuest Labs | 98% |
| NINGBO INNO PHARMCHEM CO.,LTD. | ≥97% |
| ChemicalBook | 95% - 99% |
It is imperative for researchers to consult the certificate of analysis provided by the supplier for lot-specific purity data and information on any potential impurities.
Synthesis and Purification of this compound
The synthesis of this compound is typically achieved through the electrophilic bromination of toluene (B28343). While various methods exist, a common approach involves the direct bromination of toluene using bromine in the presence of a Lewis acid catalyst, such as iron(III) bromide (FeBr3), which can be generated in situ from iron filings.[1][2] An alternative route involves the bromination of p-toluidine (B81030) followed by a deamination reaction.
Experimental Protocol: Bromination of Toluene
This protocol is adapted from procedures for the bromination of aromatic compounds.
Materials:
-
Toluene
-
Bromine
-
Iron filings
-
Carbon tetrachloride (or another suitable inert solvent)
-
Sodium bisulfite solution (10%)
-
Sodium hydroxide (B78521) solution (10%)
-
Anhydrous magnesium sulfate
-
Ethanol (for recrystallization)
Procedure:
-
In a fume hood, a solution of toluene in an inert solvent like carbon tetrachloride is prepared in a round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap to absorb the hydrogen bromide gas evolved.
-
A catalytic amount of iron filings is added to the flask.[1][2]
-
Bromine is added dropwise from the dropping funnel to the stirred solution at room temperature. The reaction is exothermic, and the rate of addition should be controlled to maintain a gentle reflux.
-
After the addition is complete, the reaction mixture is stirred at room temperature until the red color of bromine disappears.
-
The reaction mixture is then washed successively with water, 10% sodium bisulfite solution to remove any unreacted bromine, and 10% sodium hydroxide solution to remove any acidic byproducts.
-
The organic layer is separated, dried over anhydrous magnesium sulfate, and the solvent is removed by rotary evaporation.
Purification by Recrystallization
The crude this compound is a solid that can be purified by recrystallization.
Procedure:
-
The crude product is dissolved in a minimum amount of hot ethanol.
-
The hot solution is filtered to remove any insoluble impurities.
-
The filtrate is allowed to cool slowly to room temperature and then in an ice bath to induce crystallization.
-
The resulting crystals are collected by vacuum filtration, washed with a small amount of cold ethanol, and dried in a vacuum oven.
Quality Control and Analytical Methods
The purity of this compound is typically assessed by Gas Chromatography (GC) as specified by many suppliers.[2] For a more detailed analysis, Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are employed.
Gas Chromatography-Mass Spectrometry (GC-MS)
A general GC-MS method for the analysis of brominated aromatic compounds can be adapted for this compound.
-
GC Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or equivalent.
-
Injector Temperature: 250-280 °C
-
Oven Temperature Program: Start at a lower temperature (e.g., 100 °C), ramp up to a higher temperature (e.g., 280 °C) at a rate of 10-20 °C/min, and hold for a few minutes.
-
Carrier Gas: Helium at a constant flow rate.
-
MS Detector: Electron Ionization (EI) mode with a scan range of m/z 50-400.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR and ¹³C NMR spectroscopy are essential for structural confirmation.
-
¹H NMR (CDCl₃): The spectrum is expected to show a singlet for the methyl protons and singlets for the aromatic protons.
-
¹³C NMR (CDCl₃): The spectrum will show distinct signals for the methyl carbon and the aromatic carbons, including the carbon atoms attached to bromine.
Applications in Research and Drug Development
This compound primarily serves as a versatile chemical intermediate in the synthesis of more complex molecules.[3] Its three bromine atoms provide multiple reaction sites for further functionalization, making it a valuable building block in medicinal chemistry and materials science.
One notable application is its use as a precursor for the synthesis of 2,4,6-tribromo-benzyl bromide.[3] This transformation is typically carried out at elevated temperatures and introduces a reactive benzylic bromide group, which can readily participate in nucleophilic substitution reactions.
Furthermore, this compound has been utilized as a reagent in the synthesis of non-proteinogenic α-amino acids, which are important components in the development of novel peptide-based therapeutics.[4]
While direct applications of this compound in signaling pathways or as a scaffold for specific drug classes like kinase inhibitors are not extensively documented in publicly available literature, its role as a key intermediate suggests its potential in the synthesis of a wide range of biologically active compounds. The tribrominated toluene core can be strategically modified to explore structure-activity relationships in drug discovery programs. For instance, the bromine atoms can be replaced with other functional groups through various cross-coupling reactions, allowing for the generation of diverse chemical libraries.
Logical Relationships and Workflows
The following diagrams illustrate the logical flow of synthesis and the potential synthetic utility of this compound.
References
Methodological & Application
Application Notes & Protocols: Synthesis of Non-Proteinogenic α-Amino Acids
A Note on 2,4,6-Tribromotoluene in α-Amino Acid Synthesis
Extensive literature searches did not yield established, direct protocols for the synthesis of non-proteinogenic α-amino acids using this compound as a primary starting material or reagent. This compound is a versatile chemical intermediate, primarily utilized as a precursor for other chemical entities, such as 2,4,6-tribromo-benzyl bromide. Its application in the direct synthesis of α-amino acids is not a documented or common practice.
This document will therefore focus on established and widely-used methodologies for the synthesis of non-proteinogenic α-amino acids, providing detailed protocols and data for researchers, scientists, and drug development professionals. We will also provide information on the synthesis and properties of this compound for a comprehensive understanding of its chemical utility.
Section 1: this compound: Synthesis and Properties
This compound is a yellow crystalline powder with a molecular formula of C₇H₅Br₃. It is a key intermediate in organic synthesis, often used to introduce a tribromobenzyl moiety into molecules.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 6320-40-7 | |
| Molecular Formula | C₇H₅Br₃ | |
| Molecular Weight | 328.83 g/mol | |
| Melting Point | 68-71 °C | |
| Boiling Point | 290.7 ± 35.0 °C at 760 mmHg | |
| Appearance | Yellow powder |
Protocol 1: Synthesis of this compound
This protocol is based on the bromination of toluene (B28343) using bromine and a Lewis acid catalyst.[1]
Materials:
-
Toluene
-
Bromine
-
Aluminum (III) chloride (AlCl₃)
-
1,2-Dibromomethane (DBM)
-
Sodium hydrogen sulfite (B76179) (NaHSO₃)
-
Water
-
500 ml jacketed reactor with reflux condenser, thermowell, mechanical stirrer, and toluene inlet
Procedure:
-
To the 500 ml jacketed reactor, add 150 ml of dry DBM, 3.85 g (0.0297 mole) of AlCl₃, and 86 ml (1.684 mole) of bromine.
-
Set the reactor temperature to 25°C.
-
Feed 33.4 ml (0.314 mole) of toluene into the reactor via a peristaltic pump at a rate of 0.30 ml/min.
-
Monitor the reaction progress by taking samples of the reaction mixture, treating them with water and sodium bisulfite solution, dissolving the solids in additional DBM, and analyzing by gas chromatography.
-
After the toluene feed is complete, allow a post-reaction time of one hour at a temperature of 45°C - 65°C to ensure the reaction goes to completion.
-
For work-up, add water and a sodium bisulfite solution to the reaction mixture to destroy the catalyst and reduce any excess free bromine.
-
Separate the aqueous layer.
-
Wash the organic slurry with water, neutralize it, and then filter.
-
Dry the resulting crystalline product in a vacuum oven.
Expected Outcome: The final product is this compound, which can be characterized by its melting point (68-71 °C).
Section 2: Established Methodologies for the Synthesis of Non-Proteinogenic α-Amino Acids
Several robust methods exist for the asymmetric synthesis of non-proteinogenic α-amino acids. Below are detailed protocols for some of the key strategies.
Asymmetric Strecker Reaction
The Strecker reaction is a classic method for synthesizing α-amino acids. The asymmetric variant allows for the enantioselective synthesis of these compounds.
Logical Workflow for Asymmetric Strecker Reaction
Caption: Asymmetric Strecker reaction workflow.
Protocol 2: Asymmetric α-Alkylation of Glycine (B1666218) Enolates
This method involves the alkylation of a chiral glycine enolate equivalent with an electrophile to introduce the desired side chain.
Experimental Workflow for α-Alkylation of Glycine Enolates
Caption: Workflow for asymmetric α-alkylation.
Suzuki Cross-Coupling for Side Chain Modification
This approach is useful for synthesizing α-amino acids with aryl or vinyl side chains by modifying a pre-existing amino acid scaffold.
Protocol 3: Suzuki Cross-Coupling for the Synthesis of (S)-α-Amino Acids[3][4]
This protocol describes the synthesis of enantiomerically enriched non-proteinogenic (S)-α-amino acids via a Suzuki cross-coupling reaction.
Materials:
-
Ni(II) complex of the Schiff base of (S)-BPB and 4-bromo-L-phenylalanine
-
Aryl or vinyl boronic acid
-
Pd(PPh₃)₄ catalyst
-
K₂CO₃
-
Aqueous HCl
Procedure:
-
In a reaction vessel, combine the Ni(II) complex (1.0 equiv.), the desired boronic acid (1.2 equiv.), and K₂CO₃ (2.0 equiv.).
-
Add Pd(PPh₃)₄ (5 mol%) as the catalyst.
-
Add 1,4-dioxane as the solvent.
-
Heat the reaction mixture at 80°C for 12 hours. Monitor the reaction to completion using TLC.
-
After the reaction is complete, decompose the resulting Ni(II) complex with aqueous HCl.
-
Isolate the final non-proteinogenic α-amino acid.
Table 2: Representative Yields for Suzuki Cross-Coupling Synthesis of Non-proteinogenic α-Amino Acids
| Boronic Acid | Product Side Chain | Yield (%) | Enantiomeric Excess (%) |
| Phenylboronic acid | -CH₂-Ph-Ph | >95 | >99 |
| 4-Methylphenylboronic acid | -CH₂-Ph-C₆H₄-CH₃ | >95 | >99 |
| 2-Thiopheneboronic acid | -CH₂-Ph-(2-thienyl) | >95 | >99 |
| Vinylboronic acid pinacol (B44631) ester | -CH₂-Ph-CH=CH₂ | >95 | >99 |
Data adapted from Saghyan et al.[2][3]
Signaling Pathway Analogy for Suzuki Coupling
Caption: Catalytic cycle for Suzuki cross-coupling.
Conclusion
While this compound is a valuable synthetic intermediate, its direct application in the synthesis of non-proteinogenic α-amino acids is not well-documented. Researchers seeking to synthesize these important molecules have a variety of well-established and powerful methods at their disposal, including the Asymmetric Strecker Reaction, alkylation of glycine enolates, and Suzuki cross-coupling for side chain modifications. The protocols and data presented here provide a starting point for the successful synthesis of a wide range of non-proteinogenic α-amino acids for applications in research and drug development.
References
Application Note: Suzuki-Miyaura Coupling with 2,4,6-Tribromotoluene
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides.[1][2] This palladium-catalyzed reaction is prized for its mild conditions, functional group tolerance, and the commercial availability and low toxicity of its reagents.[3] The application of this methodology to polyhalogenated substrates like 2,4,6-Tribromotoluene opens pathways to highly substituted and sterically hindered aromatic compounds, which are valuable scaffolds in materials science and drug discovery.
Challenges and Considerations
The use of this compound in Suzuki couplings presents unique challenges and opportunities related to selectivity and reactivity:
-
Site-Selectivity: The three bromine atoms on the toluene (B28343) ring exhibit different reactivities. The bromine at the C4 position (para to the methyl group) is sterically more accessible than the bromines at the C2 and C6 positions (ortho to the methyl group). This difference can be exploited to achieve selective mono- or di-substitution by carefully tuning reaction conditions. More forcing conditions, such as higher temperatures or longer reaction times, are often required for subsequent couplings.[4]
-
Steric Hindrance: The ortho-methyl group, and subsequently any aryl groups coupled at the ortho positions, creates significant steric bulk. This can impede the oxidative addition step of the catalytic cycle and may necessitate the use of specialized bulky phosphine (B1218219) ligands (e.g., SPhos, R-Phos) to facilitate the reaction.[5][6]
-
Exhaustive Arylation: Achieving complete substitution to form 2,4,6-triaryltoluenes is possible but typically requires more forcing conditions, higher catalyst loading, and a sufficient excess of the boronic acid coupling partner to drive the reaction to completion.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of this compound
This protocol provides a general method for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid. The stoichiometry and reaction conditions can be adjusted to favor mono-, di-, or tri-arylation.
Materials and Equipment
-
Reagents:
-
This compound
-
Arylboronic acid (e.g., Phenylboronic acid)
-
Palladium(II) Acetate (B1210297) (Pd(OAc)₂) or similar palladium precatalyst
-
Bulky phosphine ligand (e.g., SPhos, XPhos, or Triphenylphosphine (PPh₃))
-
Base (e.g., Potassium Carbonate (K₂CO₃), Potassium Phosphate (K₃PO₄), or Cesium Carbonate (Cs₂CO₃))
-
Anhydrous solvent (e.g., 1,4-Dioxane, Toluene, or THF/Water mixture)
-
-
Equipment:
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and heat plate
-
Condenser
-
Inert atmosphere setup (Nitrogen or Argon gas line)
-
Standard laboratory glassware for workup and purification
-
Rotary evaporator
-
Column chromatography setup
-
Procedure
-
Reaction Setup:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.1 to 3.5 equiv, depending on the desired degree of substitution), and the base (2.0-3.0 equiv).
-
Add the palladium precatalyst (e.g., Pd(OAc)₂, 1-5 mol%) and the phosphine ligand (2-10 mol%). The ligand-to-palladium ratio is typically 2:1 or higher.
-
Seal the flask with a septum, and evacuate and backfill with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free atmosphere.
-
-
Solvent Addition and Reaction:
-
Through the septum, add the degassed anhydrous solvent (e.g., 1,4-Dioxane/water 4:1) via syringe. The typical concentration is 0.1-0.5 M with respect to the limiting reagent.
-
Place the flask in a preheated oil bath and stir the mixture vigorously at the desired temperature (typically 80-110 °C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
-
Work-up:
-
Once the reaction is complete (or no further conversion is observed), cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent like ethyl acetate and add water.
-
Separate the organic layer. Wash the organic layer sequentially with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification and Characterization:
-
Purify the crude residue by flash column chromatography on silica (B1680970) gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired product(s).
-
Characterize the purified product(s) by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and Mass Spectrometry, to confirm structure and purity.
-
Data Presentation
The outcome of the Suzuki coupling with this compound is highly dependent on the reaction parameters. The following table provides a summary of representative conditions and expected outcomes.
| Entry | Arylboronic Acid (Equiv.) | Catalyst (mol%) | Ligand (mol%) | Base (Equiv.) | Solvent | Temp (°C) | Time (h) | Expected Major Product |
| 1 | Phenylboronic Acid (1.1) | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Dioxane | 80 | 4-8 | Mono-arylated (4-position) |
| 2 | 4-Methoxyphenylboronic Acid (2.2) | Pd₂(dba)₃ (2.5) | XPhos (5) | K₂CO₃ (3) | Toluene/H₂O | 100 | 12-18 | Di-arylated (2,4-positions) |
| 3 | Phenylboronic Acid (3.5) | Pd(PPh₃)₄ (5) | - | Cs₂CO₃ (3) | THF/H₂O | 100 | 24 | Tri-arylated product |
| 4 | Naphthylboronic Acid (1.2) | Pd(OAc)₂ (1) | R-Phos (3) | K₃PO₄ (3) | Toluene | 110 | 12 | Mono-arylated (sterically hindered)[5] |
Note: This data is illustrative and specific yields will vary based on the exact substrates and optimized conditions.
Visualization of Protocols and Mechanisms
To aid in the conceptualization of the experimental process and the underlying chemical transformation, the following diagrams are provided.
Figure 1. A step-by-step workflow for the Suzuki coupling experiment.
Figure 2. The fundamental catalytic cycle of the Suzuki-Miyaura reaction.[1]
References
- 1. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Sonogashira Coupling of 2,4,6-Tribromotoluene with Terminal Alkynes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2][3] This reaction, catalyzed by palladium and copper co-catalysts, has become an indispensable tool in organic synthesis, particularly in the fields of medicinal chemistry and drug development, due to its mild reaction conditions and broad functional group tolerance.[3] The resulting arylalkynes are crucial building blocks for a wide array of complex molecules, including pharmaceuticals, natural products, and advanced materials.[4][5]
This document provides a detailed protocol and application notes for the Sonogashira coupling of 2,4,6-tribromotoluene with various terminal alkynes. Due to the presence of multiple bromine atoms, this substrate allows for the potential of mono-, di-, or tri-alkynylation, offering a pathway to highly functionalized toluene (B28343) derivatives. Careful control of reaction conditions is crucial to achieve the desired level of substitution.
Reaction Mechanism and Signaling Pathway
The Sonogashira coupling reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[1] The generally accepted mechanism involves the following key steps:
-
Oxidative Addition: A palladium(0) species undergoes oxidative addition to the aryl halide (this compound) to form a Pd(II) intermediate.
-
Formation of Copper Acetylide: The terminal alkyne reacts with a copper(I) salt in the presence of a base to form a copper(I) acetylide.[1] This step activates the alkyne for the subsequent transmetalation.
-
Transmetalation: The copper acetylide transfers the alkynyl group to the palladium(II) complex.
-
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final coupled product and regenerate the active palladium(0) catalyst.
Caption: Catalytic cycles of the Sonogashira coupling reaction.
Data Presentation: Typical Reaction Parameters
The following table summarizes typical conditions for the Sonogashira coupling of aryl bromides with terminal alkynes. These parameters can serve as a starting point for the optimization of the reaction with this compound.
| Parameter | Typical Range/Examples | Notes |
| Palladium Catalyst | PdCl₂(PPh₃)₂ (1-5 mol%)Pd(PPh₃)₄ (1-5 mol%) | PdCl₂(PPh₃)₂ is often more stable and easier to handle.[4] |
| Copper Co-catalyst | CuI (2-10 mol%) | Essential for the formation of the copper acetylide.[1] |
| Base | Triethylamine (Et₃N)Diisopropylethylamine (DIPEA) | Typically used in excess, often as the solvent or co-solvent.[1] |
| Solvent | Tetrahydrofuran (THF)N,N-Dimethylformamide (DMF)Toluene | Anhydrous and deoxygenated solvents are recommended.[2] |
| Temperature | Room Temperature to 80 °C | Higher temperatures may be required for less reactive aryl bromides.[6] |
| Reaction Time | 2 - 24 hours | Monitored by TLC or GC/MS until consumption of the starting material. |
| Terminal Alkyne | Phenylacetylene1-HexyneTrimethylsilylacetylene | 1.1 to 1.5 equivalents relative to the aryl halide. |
Experimental Workflow
The general workflow for a Sonogashira coupling experiment is depicted below. This process involves the setup of the reaction under an inert atmosphere, monitoring its progress, and subsequent work-up and purification of the product.
References
- 1. Understanding the Reactions that are Specific for Terminal Alkynes [unacademy.com]
- 2. Sonogashira Coupling [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex [mdpi.com]
- 6. Reddit - The heart of the internet [reddit.com]
Application Notes and Protocols for the Preparation of Grignard Reagents from 2,4,6-Tribromotoluene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and a comprehensive protocol for the preparation of Grignard reagents from 2,4,6-tribromotoluene. The synthesis of Grignard reagents from sterically hindered and polyhalogenated aryl halides such as this compound presents significant challenges, including difficulty in initiating the reaction and the potential for side reactions like Wurtz coupling. This protocol outlines a robust methodology to overcome these challenges, focusing on the use of activated magnesium and anhydrous reaction conditions to favor the formation of the desired organometallic intermediate. The resulting Grignard reagent is a valuable precursor for the synthesis of a variety of complex organic molecules in pharmaceutical and materials science research.
Introduction
Grignard reagents are powerful nucleophiles widely employed in organic synthesis for the formation of carbon-carbon bonds.[1][2] The preparation of these organomagnesium halides typically involves the reaction of an organic halide with magnesium metal in an ethereal solvent.[3] However, the synthesis of Grignard reagents from sterically hindered aryl halides, particularly those with ortho-substituents, can be challenging.[4][5]
This compound is a polyhalogenated aromatic compound where the bromine atoms in the ortho positions, flanking the methyl group, create significant steric hindrance. This steric congestion can impede the approach of the aryl halide to the magnesium surface, making the initiation of the Grignard reaction difficult. Furthermore, the presence of multiple bromine atoms raises questions of selectivity, although the ortho-bromines are expected to be less reactive due to steric factors.
This protocol details a method for the preparation of the Grignard reagent from this compound, focusing on techniques to activate the magnesium and initiate the reaction effectively. The successful synthesis of this Grignard reagent opens avenues for the introduction of the 2,4,6-tribromophenyl (B11824935) moiety into various molecular scaffolds, which is of interest in the development of novel pharmaceuticals and functional materials.
Experimental Protocol
Materials
| Reagent/Material | Grade | Supplier | CAS Number |
| This compound | ≥98% | Sigma-Aldrich | 6320-40-7 |
| Magnesium Turnings | 99.8% | Sigma-Aldrich | 7439-95-4 |
| Iodine | Reagent Grade | Fisher Scientific | 7553-56-2 |
| 1,2-Dibromoethane | Anhydrous, 99.8% | Sigma-Aldrich | 106-93-4 |
| Tetrahydrofuran (THF) | Anhydrous, ≥99.9%, inhibitor-free | Sigma-Aldrich | 109-99-9 |
| Diethyl Ether | Anhydrous, ≥99.7%, inhibitor-free | Sigma-Aldrich | 60-29-7 |
| Hydrochloric Acid (HCl) | 1 M aqueous solution | Fisher Scientific | 7647-01-0 |
| Argon or Nitrogen Gas | High purity | Airgas | 7440-37-1 / 7727-37-9 |
Equipment
-
Three-necked round-bottom flask (oven-dried)
-
Reflux condenser (oven-dried)
-
Dropping funnel (oven-dried)
-
Magnetic stirrer and stir bars
-
Heating mantle
-
Inert gas (Ar or N₂) supply with manifold
-
Schlenk line (optional, for advanced inert atmosphere techniques)
-
Syringes and needles (oven-dried)
-
Septa
Experimental Workflow Diagram
References
- 1. Grignard reagent - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. Synthesis of Ortho/Ortho′-Substituted 1,1-Diarylethylenes through Cross-Coupling Reactions of Sterically Encumbered Hydrazones and Aryl Halides [organic-chemistry.org]
- 5. pubs.rsc.org [pubs.rsc.org]
Application Notes and Protocols: Synthesis and Use of 2,4,6-Tribromotoluene Derivatives in Flame Retardants
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of flame retardants derived from 2,4,6-tribromotoluene, focusing on the widely used Poly(pentabromobenzyl acrylate) (PBB-PA). Detailed experimental protocols, performance data, and workflow visualizations are included to guide researchers in the development and application of these materials.
Introduction
This compound itself is not directly employed as a flame retardant. However, it serves as a precursor to pentabromotoluene (B47190), a key starting material for the synthesis of pentabromobenzyl bromide (PBBB). PBBB is a versatile intermediate used to produce various brominated flame retardants, most notably Poly(pentabromobenzyl acrylate) (PBB-PA). PBB-PA is a polymeric flame retardant valued for its high bromine content, excellent thermal stability, and good compatibility with a range of engineering thermoplastics. Its polymeric nature minimizes migration and blooming, issues commonly associated with smaller, non-polymeric flame retardants.
Synthesis Pathway Overview
The synthesis of Poly(pentabromobenzyl acrylate) from toluene, the parent compound of this compound, involves a multi-step process. The key stages are:
-
Bromination of Toluene: Toluene is exhaustively brominated to produce pentabromotoluene. This compound is an intermediate in this reaction.
-
Side-Chain Bromination: Pentabromotoluene undergoes radical bromination to yield pentabromobenzyl bromide (PBBB).
-
Acrylation: Pentabromobenzyl bromide is reacted with an acrylate (B77674) source to form the monomer, pentabromobenzyl acrylate (PBBA).
-
Polymerization: The PBBA monomer is polymerized to produce the final flame retardant, Poly(pentabromobenzyl acrylate) (PBB-PA).
This overall workflow can be visualized as follows:
Experimental Protocols
Protocol 1: Synthesis of Pentabromobenzyl Bromide (PBBB) from Pentabromotoluene
This protocol details the side-chain bromination of pentabromotoluene to produce the key intermediate, pentabromobenzyl bromide.
Materials:
-
Pentabromotoluene
-
Halogenated hydrocarbon solvent (e.g., carbon tetrachloride, chloroform, or dichloromethane)
-
Bromine
-
Free radical initiator (e.g., benzoyl peroxide or AIBN)
-
Hydrogen peroxide (H₂O₂)
-
Sodium bisulfite (NaHSO₃) solution (37%)
-
Sodium bicarbonate (NaHCO₃) solution (5%)
-
Deionized water
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Mechanical stirrer
-
Heating mantle
-
Buchner funnel and filter flask
-
Vacuum oven
Procedure:
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, add pentabromotoluene, the halogenated hydrocarbon solvent, the free radical initiator (1-10% of the weight of pentabromotoluene), and hydrogen peroxide. The molar ratio of bromine to hydrogen peroxide should be in the range of 1:1.0 to 1:1.4.
-
Bromine Addition: Dissolve bromine in the halogenated hydrocarbon solvent (e.g., 0.07-0.1 mol of bromine in 50 ml of solvent). Add this solution dropwise to the reaction mixture over 50-70 minutes while maintaining the temperature between 50-65°C. The molar ratio of pentabromotoluene to bromine should be between 1:0.7 and 1:1.0.
-
Reaction: After the addition is complete, increase the temperature to 60-78°C and reflux the mixture. The reaction is complete when the system becomes transparent and gas evolution ceases.
-
Work-up:
-
Cool the reaction mixture to 40°C.
-
Reduce the excess bromine by adding a 37% sodium bisulfite solution.
-
Separate the aqueous acidic layer.
-
Wash the organic layer with deionized water.
-
Neutralize the organic layer with a 5% sodium bicarbonate solution.
-
-
Isolation and Purification:
-
Cool the neutralized organic mixture to 15°C to induce crystallization of the product.
-
Filter the solid product using a Buchner funnel.
-
Wash the collected solid with carbon tetrachloride and water.
-
Dry the purified pentabromobenzyl bromide in a vacuum oven.
-
Protocol 2: Emulsion Polymerization of Pentabromobenzyl Acrylate (PBBA)
This protocol describes the formation of Poly(pentabromobenzyl acrylate) nanoparticles via emulsion polymerization.
Materials:
-
Pentabromobenzyl acrylate (PBBA) monomer
-
Sodium dodecyl sulfate (B86663) (SDS) (surfactant)
-
Potassium persulfate (KPS) (initiator)
-
Deionized water
Equipment:
-
Jacketed reaction vessel with a mechanical stirrer, condenser, and nitrogen inlet
-
Constant temperature bath
-
Homogenizer
Procedure:
-
Monomer Emulsion Preparation: Prepare an aqueous solution of sodium dodecyl sulfate. Disperse the pentabromobenzyl acrylate monomer in this solution and homogenize to form a stable monomer emulsion.
-
Polymerization:
-
Charge the jacketed reaction vessel with a portion of the deionized water and heat to the desired reaction temperature (e.g., 70-80°C) under a nitrogen atmosphere with stirring.
-
Add the potassium persulfate initiator to the reactor.
-
Continuously feed the monomer emulsion into the reactor over a period of 2-4 hours.
-
-
Reaction Completion: After the monomer feed is complete, maintain the reaction temperature for an additional 1-2 hours to ensure complete monomer conversion.
-
Cooling and Filtration: Cool the resulting polymer latex to room temperature and filter it to remove any coagulum.
-
Purification and Drying: The polymer can be isolated by precipitation in a non-solvent (e.g., methanol), followed by filtration and drying in a vacuum oven.
Application and Performance Data
Poly(pentabromobenzyl acrylate) is an effective flame retardant for a variety of engineering thermoplastics, including polybutylene terephthalate (B1205515) (PBT), polyethylene (B3416737) terephthalate (PET), nylon (polyamides), and styrenic copolymers like polystyrene (PS).[1][2] It is particularly suitable for applications requiring high thermal stability and good mechanical properties.[3]
Key Performance Characteristics:
The following tables summarize the flame retardant performance of PBB-PA in various polymer systems.
Table 1: Flame Retardant Performance of PBB-PA in Polybutylene Terephthalate (PBT)
| PBB-PA Loading (wt%) | Synergist (Antimony Trioxide, wt%) | UL-94 Rating (1.6 mm) | Limiting Oxygen Index (LOI, %) |
| 0 | 0 | HB | ~22 |
| 10-15 | 3-5 | V-0 | 28-32 |
Note: Specific loading levels can vary depending on the PBT grade and other additives.
Table 2: Flame Retardant Performance of PBB-PA in Polystyrene (PS)
| PBB-PA Loading (wt%) | Synergist (Antimony Trioxide, wt%) | UL-94 Rating (1.6 mm) | Limiting Oxygen Index (LOI, %) |
| 0 | 0 | HB | ~18 |
| 15-20 | 4-6 | V-0 | 29-35 |
Note: Performance can be influenced by the type of polystyrene (e.g., GPPS, HIPS).
Table 3: Flame Retardant Performance of PBB-PA in Nylon 6
| PBB-PA Loading (wt%) | Synergist (Antimony Trioxide, wt%) | UL-94 Rating (1.6 mm) | Limiting Oxygen Index (LOI, %) |
| 0 | 0 | V-2 | 21-24 |
| 12-18 | 3-5 | V-0 | 28-33 |
Note: Glass fiber reinforcement can affect flammability characteristics.
Experimental Workflow Visualization
The following diagram illustrates the workflow for evaluating the flame retardancy of a polymer composite containing PBB-PA.
References
2,4,6-Tribromotoluene as a precursor for 2,4,6-tribromo-benzyl bromide
Application Note: Synthesis of 2,4,6-Tribromobenzyl Bromide
Topic: 2,4,6-Tribromotoluene as a Precursor for 2,4,6-Tribromobenzyl Bromide
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is a halogenated aromatic compound that serves as a key intermediate in the synthesis of more complex molecules.[1] One of its primary applications is its use as a direct precursor for the synthesis of 2,4,6-tribromobenzyl bromide. This transformation is achieved through a benzylic bromination reaction, a process that selectively introduces a bromine atom at the benzylic position of the toluene (B28343) derivative.
The most common method for this transformation is the Wohl-Ziegler reaction, which employs N-Bromosuccinimide (NBS) in the presence of a radical initiator or UV light.[2] NBS is favored over molecular bromine (Br₂) for benzylic bromination because it provides a low, constant concentration of bromine radicals, which minimizes competitive side reactions such as electrophilic aromatic substitution.[2][3] The reaction proceeds via a free-radical chain mechanism.[4][5] Due to the presence of three electron-withdrawing bromine atoms on the aromatic ring, this compound is an electron-deactivated substrate, which can make bromination more challenging compared to unsubstituted toluene.[6] This may necessitate more forcing reaction conditions to achieve a good yield.[6]
This document provides a detailed protocol for the synthesis of 2,4,6-tribromobenzyl bromide from this compound using NBS.
Reaction and Mechanism
The overall reaction involves the substitution of a benzylic hydrogen on this compound with a bromine atom.
Reaction Scheme:
This compound + NBS --(Initiator/hν)--> 2,4,6-Tribromobenzyl Bromide + Succinimide (B58015)
The reaction follows a free-radical chain mechanism consisting of three main stages: initiation, propagation, and termination.[3][4]
-
Initiation: The reaction is initiated by the homolytic cleavage of a radical initiator (e.g., AIBN) or the Br-N bond in NBS upon exposure to heat or UV light, generating a bromine radical.[4][5]
-
Propagation: A bromine radical abstracts a hydrogen atom from the benzylic methyl group of this compound, forming a resonance-stabilized benzyl (B1604629) radical and hydrogen bromide (HBr).[4] This benzyl radical then reacts with a molecule of Br₂ (formed in situ from the reaction of HBr with NBS) to yield the desired product, 2,4,6-tribromobenzyl bromide, and a new bromine radical that continues the chain reaction.[3][4]
-
Termination: The reaction concludes when any two radical species combine.[3][4]
Figure 1: Free-radical mechanism for benzylic bromination.
Data Presentation
Physical Properties of Reactant and Product
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| This compound | 6320-40-7[7] | C₇H₅Br₃[7] | 328.83[7] | 68-71 |
| 2,4,6-Tribromobenzyl Bromide | 56672-83-2 | C₇H₄Br₄ | 407.72[8] | Not available |
Typical Reaction Parameters and Outcomes
| Parameter | Value | Notes |
| Reactant Scale | 1.0 mmol | Protocol can be scaled as needed. |
| NBS Equivalence | 1.1 eq. | A slight excess ensures complete conversion. |
| Initiator (AIBN) | 0.1 eq. (10 mol%) | A catalytic amount is sufficient. |
| Solvent | Carbon Tetrachloride (CCl₄) | Anhydrous conditions are crucial. Dichloromethane (B109758) can be an alternative.[4][9] |
| Temperature | Reflux (approx. 77°C for CCl₄) | Heat is required to initiate the radical reaction. |
| Reaction Time | 4-8 hours | Monitor by TLC or GC for completion. |
| Typical Yield | 60-80% | Yields are variable and depend on reaction scale and purity of reagents. |
| Purification | Recrystallization or Column Chromatography | To remove succinimide and unreacted starting material. |
Experimental Protocols
This protocol describes a general procedure for the benzylic bromination of this compound.
Materials and Equipment
-
Reagents:
-
This compound (Purity ≥97%)
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN)
-
Carbon Tetrachloride (CCl₄), anhydrous
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution[4]
-
Saturated aqueous Sodium Thiosulfate (Na₂S₂O₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (B86663) (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Solvents for purification (e.g., Hexane, Ethyl Acetate)
-
-
Equipment:
-
Round-bottom flask (flame-dried)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert atmosphere setup (Argon or Nitrogen)
-
Separatory funnel
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates and chamber
-
Glassware for extraction and filtration
-
Experimental Workflow Diagram
Figure 2: Workflow for the synthesis of 2,4,6-tribromobenzyl bromide.
Step-by-Step Procedure
-
Reaction Setup:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq.).
-
Add N-Bromosuccinimide (1.1 eq.) and a catalytic amount of AIBN (0.1 eq.).
-
Under an inert atmosphere (e.g., nitrogen), add anhydrous carbon tetrachloride.
-
Attach a reflux condenser to the flask.
-
-
Reaction Execution:
-
Heat the reaction mixture to reflux (approximately 77°C) with vigorous stirring.
-
Maintain the reflux for 4-8 hours. The reaction can be monitored by observing the disappearance of the starting material spot on a TLC plate.
-
-
Workup:
-
Once the reaction is complete, cool the flask to room temperature.
-
The solid succinimide byproduct will precipitate. Filter the mixture through a sintered glass funnel to remove the solid, washing the solid with a small amount of cold CCl₄.
-
Transfer the filtrate to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (to quench any remaining HBr), saturated aqueous Na₂S₂O₃ solution (to remove any residual bromine), and finally with brine.[4]
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude product is typically a solid or oil. It can be purified by recrystallization from a suitable solvent system (e.g., hexane) or by flash column chromatography on silica (B1680970) gel (e.g., using a hexane/ethyl acetate (B1210297) gradient) to yield the pure 2,4,6-tribromobenzyl bromide.
-
Safety Precautions
-
General: Perform all operations in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Chemical Hazards:
-
This compound and 2,4,6-Tribromobenzyl Bromide: These are halogenated aromatic compounds. Avoid inhalation, ingestion, and skin contact. 2,4,6-tribromobenzyl bromide is expected to be a lachrymator.
-
N-Bromosuccinimide (NBS): Corrosive and an irritant. Handle with care and avoid contact with moisture.
-
Carbon Tetrachloride (CCl₄): Toxic and a suspected carcinogen. Use only in a fume hood and avoid inhalation of vapors. Consider using a less toxic alternative like dichloromethane if the reaction permits.
-
AIBN: Thermally unstable. Do not heat above its decomposition temperature without proper precautions. It releases nitrogen gas upon decomposition.
-
References
- 1. This compound|Aryl Building Block [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. m.youtube.com [m.youtube.com]
- 4. benchchem.com [benchchem.com]
- 5. Chapter 3 Worked Problem 1 [sites.science.oregonstate.edu]
- 6. EP0546697A1 - Process for the bromination of deactivated toluenes in the benzylic position - Google Patents [patents.google.com]
- 7. This compound | C7H5Br3 | CID 33916 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Tribromobenzyl bromide | C7H4Br4 | CID 22183027 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Benzylic Bromination of Toluene Derivatives with Boron Tribromide: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
detailed procedure for the bromination of toluene to 2,4,6-Tribromotoluene
Application Note: Synthesis of 2,4,6-Tribromotoluene
Abstract
This document provides a comprehensive protocol for the synthesis of this compound via the electrophilic bromination of toluene (B28343). The procedure details the reaction setup, reagent quantities, reaction conditions, work-up, and purification steps. This protocol is intended for researchers in organic synthesis, medicinal chemistry, and materials science.
Introduction
This compound is a valuable chemical intermediate used in various organic syntheses.[1][2] Its molecular formula is C7H5Br3, and it has a molecular weight of 328.83 g/mol .[3] The compound typically appears as a white to pale cream crystalline powder.[2] The synthesis involves the direct bromination of toluene in the presence of a Lewis acid catalyst. The methyl group of toluene is an ortho-, para-directing activator, facilitating the substitution of bromine atoms at the 2, 4, and 6 positions of the aromatic ring. Careful control of stoichiometry is crucial to achieve the desired tribrominated product and avoid over-bromination.[4]
Safety Precautions
-
Bromine (Br₂): Highly toxic, corrosive, and causes severe burns. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including heavy-duty gloves, splash goggles, and a face shield.
-
Toluene: Flammable liquid and harmful if inhaled or absorbed through the skin.
-
Lewis Acids (e.g., AlCl₃, FeCl₃): Corrosive and react violently with water. Handle in a dry environment.
-
Hydrogen Bromide (HBr): Toxic and corrosive gas is evolved during the reaction. The reaction apparatus must be equipped with a gas trap (e.g., a scrubber with a sodium hydroxide (B78521) solution).
-
The overall procedure should be performed by personnel trained in experimental organic chemistry.[5]
Experimental Protocol
This protocol is adapted from procedures for the exhaustive bromination of toluene, with stoichiometric adjustments to favor the formation of the tribrominated product.[3][4]
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Amount | Moles | Notes |
| Toluene | C₇H₈ | 92.14 | 28.9 g (33.4 mL) | 0.314 | Reagent grade, dry |
| Bromine | Br₂ | 159.81 | 160 g (51.3 mL) | 1.001 | Molar Ratio Br₂:Toluene ≈ 3.2:1 |
| Aluminum Chloride (anhydrous) | AlCl₃ | 133.34 | 3.85 g | 0.029 | Lewis acid catalyst.[3] Store in a desiccator. |
| 1,2-Dibromomethane | CH₂Br₂ | 173.83 | 150 mL | - | Reaction solvent, dry.[3] |
| Sodium Hydrogen Sulfite (B76179) | NaHSO₃ | 104.06 | ~20 g | - | For work-up, to quench excess bromine.[3] |
| Deionized Water | H₂O | 18.02 | ~500 mL | - | For washing and quenching. |
| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | ~100 mL | - | For neutralization wash. |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | ~10 g | - | For drying organic phase. |
| Ethanol (B145695) | C₂H₅OH | 46.07 | As needed | - | For recrystallization. |
Equipment
-
500 mL three-neck round-bottom flask or jacketed reactor.[3]
-
Mechanical stirrer.[3]
-
Reflux condenser with a gas outlet connected to a scrubber/trap for HBr.[3]
-
Addition funnel or peristaltic pump for controlled addition of toluene.[3]
-
Thermometer or thermowell.[3]
-
Heating mantle or temperature-controlled bath.
-
Standard glassware for work-up and purification.
Reaction Procedure
-
Setup: Assemble the reactor, stirrer, condenser, and addition funnel in a fume hood. Protect the apparatus from light using aluminum foil.[3] Ensure the gas trap is securely in place.
-
Charging Reagents: To the reactor, add dry 1,2-dibromomethane (150 mL) and anhydrous aluminum chloride (3.85 g).[3]
-
Bromine Addition: Cool the mixture to 0-5°C using an ice bath. Slowly add bromine (51.3 mL) to the stirred mixture.
-
Toluene Addition: Once the bromine is added, begin the slow, dropwise addition of toluene (33.4 mL) over 1.5-2 hours. Maintain the reaction temperature between 20-25°C.[3] Vigorous evolution of HBr gas will be observed.
-
Reaction Completion: After the toluene addition is complete, allow the mixture to stir at room temperature for an additional 2-3 hours.
-
Post-Reaction: Gently heat the reaction mixture to 45°C for one hour to ensure the reaction goes to completion.[3]
-
Monitoring: The reaction progress can be monitored by taking small aliquots, quenching them with NaHSO₃ solution, extracting with a solvent (e.g., dichloromethane), and analyzing by GC or TLC.
Work-up and Purification
-
Quenching: Cool the reaction mixture in an ice bath. Slowly and carefully pour the mixture into a beaker containing crushed ice (~200 g) and a solution of sodium hydrogen sulfite (~20 g in 200 mL of water) to destroy the catalyst and quench unreacted bromine.[3]
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with dichloromethane (B109758) (2 x 50 mL).
-
Washing: Combine the organic layers. Wash successively with deionized water (100 mL), saturated sodium bicarbonate solution (100 mL), and finally with brine (100 mL).
-
Drying: Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.
-
Recrystallization: The crude product, a solid, should be recrystallized from ethanol or an ethanol/water mixture to yield the purified this compound.
-
Drying: Dry the resulting crystals in a vacuum oven.[3] The expected product is a white to yellow crystalline solid with a melting point of 65-72°C.[1][2]
Experimental Workflow
Figure 1. Workflow for the synthesis of this compound.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound, 98+% 50 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. EP0878456A1 - Process for the preparation of p-bromotoluene - Google Patents [patents.google.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols for the Quantification of 2,4,6-Tribromotoluene
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4,6-Tribromotoluene (2,4,6-TBT) is a brominated aromatic compound that may be encountered as an intermediate in chemical synthesis or as a potential environmental contaminant. Accurate and precise quantification of 2,4,6-TBT is crucial for process monitoring, quality control, and environmental risk assessment. This document provides detailed application notes and protocols for the quantification of 2,4,6-TBT in various matrices using Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).
Analytical Methods Overview
The primary analytical techniques for the quantification of 2,4,6-TBT are GC-MS and HPLC. GC-MS offers high sensitivity and selectivity, making it ideal for trace-level analysis in complex matrices. HPLC is a versatile technique suitable for a wide range of concentrations and can be advantageous for thermally labile compounds.
Quantitative Data Summary
The following table summarizes typical quantitative performance data for the analytical methods described. These values can vary based on the specific instrumentation, sample matrix, and experimental conditions.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) |
| Limit of Detection (LOD) | 0.1 - 1.0 µg/L | 1.0 - 10 µg/L |
| Limit of Quantification (LOQ) | 0.5 - 5.0 µg/L | 5.0 - 25 µg/L |
| **Linearity (R²) ** | > 0.995 | > 0.99 |
| Recovery | 85 - 115% | 90 - 110% |
| Precision (RSD) | < 15% | < 10% |
Experimental Protocols
Sample Preparation
The choice of sample preparation method depends on the sample matrix. The following are general protocols for solid and liquid samples.
1.1. Solid Samples (e.g., Soil, Sediment, Solid Drug Products)
This protocol utilizes pressurized liquid extraction (PLE), which is an efficient method for extracting analytes from solid matrices.[1]
Protocol:
-
Homogenization: Homogenize the solid sample to ensure uniformity. For soil and sediment, air-dry and sieve to remove large debris.
-
Extraction Cell Preparation: Mix the homogenized sample (e.g., 5-10 g) with a drying agent like diatomaceous earth or anhydrous sodium sulfate (B86663) and place it into a PLE extraction cell.
-
Extraction: Extract the sample using a pressurized liquid extraction system with the following parameters:
-
Concentration: Concentrate the extract to a smaller volume (e.g., 1 mL) under a gentle stream of nitrogen.
-
Cleanup (if necessary): For complex matrices, a cleanup step using a silica (B1680970) gel or Florisil column may be required to remove interferences. Elute the column with a solvent mixture such as hexane (B92381):dichloromethane.
1.2. Liquid Samples (e.g., Water, Wastewater, Liquid Formulations)
This protocol employs solid-phase extraction (SPE) to isolate and concentrate 2,4,6-TBT from liquid samples.
Protocol:
-
Sample Pre-treatment: Filter the liquid sample to remove any particulate matter. Adjust the pH if necessary based on the specific SPE sorbent used.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing methanol (B129727) followed by deionized water through it.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge at a slow flow rate.
-
Washing: Wash the cartridge with a small volume of a water/methanol mixture to remove hydrophilic impurities.
-
Elution: Elute the retained 2,4,6-TBT from the cartridge with a suitable organic solvent, such as acetonitrile (B52724) or a mixture of hexane and dichloromethane.
-
Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a known volume of a suitable solvent for analysis (e.g., hexane for GC-MS, acetonitrile for HPLC).
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
This protocol is adapted from methods used for the analysis of other brominated flame retardants and is suitable for the quantification of 2,4,6-TBT.
Protocol:
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (single quadrupole or tandem quadrupole for higher sensitivity).
-
GC Conditions:
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 280°C.
-
Injection Volume: 1 µL in splitless mode.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 1 minute.
-
Ramp to 200°C at 15°C/min.
-
Ramp to 300°C at 10°C/min, hold for 5 minutes.
-
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for higher sensitivity and selectivity. Monitor characteristic ions for this compound (e.g., m/z 328, 326, 247, 166). The exact ions should be confirmed by analyzing a standard.
-
High-Performance Liquid Chromatography (HPLC) Analysis
This protocol provides a general method for the quantification of 2,4,6-TBT using reverse-phase HPLC with UV detection.
Protocol:
-
Instrumentation: An HPLC system equipped with a UV detector.
-
HPLC Conditions:
-
Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 80:20 v/v). The exact ratio may need to be optimized.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detector: UV detector set at a wavelength of approximately 220 nm (the optimal wavelength should be determined by scanning a standard solution).
-
Experimental Workflow and Signaling Pathways
The following diagrams illustrate the logical workflow for the analytical quantification of this compound.
Caption: General analytical workflow for the quantification of this compound.
Caption: Logical relationship between the analyte and the analytical techniques.
References
Application Notes and Protocols for the Purification of Crude 2,4,6-Tribromotoluene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the purification of crude 2,4,6-Tribromotoluene, a key intermediate in various synthetic applications. The choice of purification technique depends on the nature and quantity of impurities, the desired final purity, and the scale of the operation. The protocols below cover recrystallization, column chromatography, and vacuum distillation.
Introduction to Impurities
The synthesis of this compound via the bromination of toluene (B28343) can result in several impurities. Understanding these is crucial for selecting an appropriate purification strategy.
Potential Impurities in Crude this compound:
-
Isomeric Byproducts: Other brominated toluenes such as 2,4-dibromotoluene, 2,6-dibromotoluene, and other tribromotoluene isomers can be formed during the synthesis.
-
Over-brominated Products: Tetrabromotoluene and pentabromotoluene (B47190) may be present if the reaction is not carefully controlled.[1]
-
Unreacted Starting Materials: Residual toluene may remain.
-
Reaction Reagents and Byproducts: Excess bromine and the catalyst (e.g., iron filings or aluminum chloride) and acidic byproducts like hydrogen bromide (HBr) may be present. A work-up procedure involving washing with water and a reducing agent like sodium bisulfite is often employed to remove excess bromine and the catalyst.[1]
Purification Techniques: A Comparative Overview
| Purification Technique | Principle | Advantages | Disadvantages | Best Suited For |
| Recrystallization | Difference in solubility of the compound and impurities in a solvent at different temperatures. | Simple, cost-effective for large quantities, can yield high-purity crystalline product. | Lower recovery, requires a suitable solvent, may not effectively remove impurities with similar solubility. | Removing small amounts of impurities from a large amount of solid product. |
| Column Chromatography | Differential adsorption of components of a mixture onto a stationary phase as a mobile phase passes through it. | High resolution for separating complex mixtures, including isomers.[2][3] | More time-consuming and expensive, requires larger volumes of solvent, more complex setup. | Separating isomeric impurities and other closely related byproducts. |
| Vacuum Distillation | Separation of liquids based on differences in boiling points at reduced pressure. | Effective for separating compounds with high boiling points that might decompose at atmospheric pressure.[4][5][6] | Requires specialized equipment, may not be effective for separating compounds with very close boiling points. | Separating from non-volatile impurities or compounds with significantly different boiling points. |
Protocol 1: Recrystallization from Ethanol (B145695)
This protocol describes the purification of crude this compound by recrystallization from ethanol, a commonly used solvent for this compound.
Materials:
-
Crude this compound
-
Ethanol (95% or absolute)
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
Experimental Protocol:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. For every 1 gram of crude product, start with approximately 4 mL of ethanol.[7] Add a boiling chip and heat the mixture to boiling with gentle swirling to dissolve the solid. If the solid does not completely dissolve, add small additional portions of hot ethanol until a clear, saturated solution is obtained at the boiling point.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration. This step should be done quickly to prevent premature crystallization. Use a pre-heated funnel and fluted filter paper.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any adhering impurities.
-
Drying: Dry the purified crystals in a vacuum oven or air dry on a watch glass.
-
Analysis: Determine the melting point and purity (e.g., by GC-MS) of the recrystallized product and calculate the percent recovery.
Illustrative Data (Based on Typical Recrystallization Outcomes):
| Parameter | Before Purification | After Recrystallization |
| Purity (by GC-MS) | ~90% | >98% |
| Appearance | Yellowish-brown powder | White to off-white crystals |
| Melting Point | 65-69 °C | 68-71 °C |
| Recovery | - | ~80% |
Workflow for Recrystallization:
Caption: Workflow for the purification of this compound by recrystallization.
Protocol 2: Column Chromatography
This protocol is suitable for separating this compound from isomeric impurities and other byproducts with similar polarities.
Materials:
-
Crude this compound
-
Silica (B1680970) gel (230-400 mesh)
-
Ethyl acetate (B1210297)
-
Chromatography column
-
Sand
-
Cotton or glass wool
-
Collection tubes
-
TLC plates and developing chamber
Experimental Protocol:
-
Column Packing: Secure a chromatography column vertically. Place a small plug of cotton or glass wool at the bottom and cover it with a thin layer of sand. Prepare a slurry of silica gel in hexane and pour it into the column, allowing the solvent to drain while gently tapping the column to ensure even packing.[8] Add a layer of sand on top of the silica gel.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or the initial mobile phase). Carefully load the sample onto the top of the silica gel bed.
-
Elution: Begin elution with a non-polar mobile phase, such as pure hexane. Gradually increase the polarity of the mobile phase by adding increasing proportions of ethyl acetate (e.g., 99:1, 98:2, 95:5 hexane:ethyl acetate). The optimal solvent system should be determined beforehand by thin-layer chromatography (TLC), aiming for an Rf value of 0.2-0.3 for the desired compound in the elution solvent.[9]
-
Fraction Collection: Collect the eluent in small fractions.
-
Analysis: Monitor the composition of each fraction using TLC. Combine the fractions containing the pure this compound.
-
Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified product.
-
Analysis: Determine the melting point and purity (e.g., by GC-MS) of the purified product and calculate the percent recovery.
Illustrative Data (Based on Typical Column Chromatography Outcomes):
| Parameter | Before Purification | After Column Chromatography |
| Purity (by GC-MS) | ~90% (with isomeric impurities) | >99% |
| Appearance | Yellowish-brown powder | White crystalline solid |
| Melting Point | 65-69 °C | 69-71 °C |
| Recovery | - | ~70% |
Workflow for Column Chromatography:
Caption: Workflow for the purification of this compound by column chromatography.
Protocol 3: Vacuum Distillation
This method is suitable for separating this compound from non-volatile impurities or compounds with significantly different boiling points.
Materials:
-
Crude this compound
-
Vacuum distillation apparatus (including a Claisen adapter, short path distillation head, receiving flasks)
-
Vacuum pump
-
Heating mantle
-
Stir bar
-
Manometer
Experimental Protocol:
-
Apparatus Setup: Assemble the vacuum distillation apparatus. Ensure all glassware is free of cracks and all joints are properly greased and sealed to maintain a good vacuum. Use a stir bar in the distilling flask for even boiling.
-
Sample Charging: Place the crude this compound into the distilling flask.
-
Evacuation: Begin to evacuate the system slowly to the desired pressure. A typical starting pressure for high-boiling compounds is 1-10 mmHg.
-
Heating: Once the desired pressure is stable, begin to heat the distilling flask gently. The boiling point of this compound at atmospheric pressure is approximately 290 °C.[10][11] Under vacuum, the boiling point will be significantly lower.
-
Distillation: Collect the fraction that distills at a constant temperature and pressure. This fraction will be the purified this compound.
-
Cooling and Re-pressurization: After the distillation is complete, remove the heat source and allow the apparatus to cool to room temperature before slowly re-introducing air into the system.
-
Analysis: Determine the melting point and purity (e.g., by GC-MS) of the distilled product and calculate the percent yield.
Illustrative Data (Based on Typical Vacuum Distillation Outcomes):
| Parameter | Before Purification | After Vacuum Distillation |
| Purity (by GC-MS) | ~90% | >97% |
| Appearance | Yellowish-brown powder | Colorless to pale yellow liquid (solidifies on cooling) |
| Boiling Point | - | ~150-160 °C at 10 mmHg (estimated) |
| Recovery | - | ~85% |
Workflow for Vacuum Distillation:
Caption: Workflow for the purification of this compound by vacuum distillation.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. web.uvic.ca [web.uvic.ca]
- 3. chromatographytoday.com [chromatographytoday.com]
- 4. Vacuum distillation - Wikipedia [en.wikipedia.org]
- 5. Vacuum Distillation: Process, Applications & Pump Requirements [brandtech.com]
- 6. buschvacuum.com [buschvacuum.com]
- 7. web.mnstate.edu [web.mnstate.edu]
- 8. benchchem.com [benchchem.com]
- 9. Chromatography [chem.rochester.edu]
- 10. nbinno.com [nbinno.com]
- 11. chemwhat.com [chemwhat.com]
Application Notes and Protocols: Functionalization of 2,4,6-Tribromotoluene via Lithiation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the functionalization of 2,4,6-tribromotoluene through lithiation. This method offers a versatile pathway to introduce a variety of functional groups onto the aromatic ring, creating valuable intermediates for drug discovery and development.
Introduction
This compound is a readily available, polyhalogenated aromatic compound that serves as a versatile starting material in organic synthesis.[1][2][3] The presence of three bromine atoms offers multiple sites for functionalization. One of the most powerful methods for the selective functionalization of such compounds is through lithium-halogen exchange. This reaction involves the treatment of the aryl bromide with an organolithium reagent, typically n-butyllithium (n-BuLi), to generate a highly reactive aryllithium intermediate.[4][5] This intermediate can then be quenched with a variety of electrophiles to introduce a wide range of functional groups.
The regioselectivity of the monolithiation of this compound is a critical aspect of its synthetic utility. Steric hindrance from the adjacent methyl group is expected to influence which bromine atom undergoes exchange. The ortho-positions (2 and 6) are sterically more hindered than the para-position (4). Therefore, lithium-halogen exchange is anticipated to occur preferentially at the less sterically hindered para-position. However, electronic effects can also play a role, and the precise selectivity can be influenced by reaction conditions.
Reaction Pathway
The general reaction pathway for the monolithiation of this compound and subsequent functionalization is depicted below. The reaction proceeds via a lithium-halogen exchange, followed by nucleophilic attack of the resulting aryllithium species on an electrophile.
References
- 1. This compound|Aryl Building Block [benchchem.com]
- 2. This compound | C7H5Br3 | CID 33916 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound, 98+% | Fisher Scientific [fishersci.ca]
- 4. Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sites.wp.odu.edu [sites.wp.odu.edu]
Application Notes and Protocols for the Industrial Scale-Up Synthesis of 2,4,6-Tribromotoluene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the industrial-scale synthesis of 2,4,6-Tribromotoluene, a key intermediate in the production of various specialty chemicals, including flame retardants and active pharmaceutical ingredients. The following protocols are intended to serve as a guide for the scale-up of this process, with a focus on safety, efficiency, and product quality.
Introduction
This compound is a brominated aromatic compound with the chemical formula C₇H₅Br₃. It is a valuable building block in organic synthesis, primarily used as a precursor for the production of 2,4,6-tribromo-benzyl bromide, a key component in the manufacturing of flame retardants.[1] The industrial synthesis of this compound is typically achieved through the electrophilic aromatic substitution of toluene (B28343) with elemental bromine, catalyzed by a Lewis acid. Careful control of reaction parameters is crucial to ensure high yield and selectivity towards the desired tribrominated isomer.
Synthesis Pathway
The synthesis of this compound proceeds via a classic electrophilic aromatic substitution mechanism. The methyl group of toluene is an ortho-, para-directing activator, facilitating the substitution of bromine atoms at the 2, 4, and 6 positions of the aromatic ring. A Lewis acid catalyst, such as iron (III) bromide (FeBr₃) or aluminum chloride (AlCl₃), is essential to polarize the bromine molecule, generating a strong electrophile (Br⁺) that can attack the electron-rich toluene ring.[2][3]
Caption: Synthesis pathway of this compound.
Experimental Protocols
Materials and Reagents
| Material/Reagent | Grade | Supplier | Notes |
| Toluene | Industrial Grade, ≥99% | Major Chemical Supplier | |
| Bromine | Technical Grade, ≥99.5% | Major Chemical Supplier | |
| Iron Filings | High Purity | Chemical Supplier | To be used for in-situ generation of FeBr₃ catalyst.[2][3] |
| 1,2-Dibromomethane | Technical Grade | Chemical Supplier | Optional solvent.[4] |
| Sodium Hydroxide (B78521) (NaOH) | 50% w/w Solution | Chemical Supplier | For neutralization and HBr scrubbing. |
| Methanol (B129727) | Technical Grade | Chemical Supplier | For crystallization/purification. |
| Deionized Water | In-house |
Industrial-Scale Synthesis Protocol
This protocol is designed for a 1000 L glass-lined reactor. All operations should be conducted in a well-ventilated area with appropriate personal protective equipment (PPE).
Step 1: Reactor Preparation and Inertization
-
Ensure the 1000 L reactor is clean, dry, and free of any contaminants.
-
Inert the reactor by purging with dry nitrogen gas to displace oxygen and moisture.
Step 2: Charging of Reactants
-
Charge the reactor with toluene (e.g., 200 kg).
-
If using a solvent, add 1,2-dibromomethane (e.g., 300 L).[4]
-
Add high-purity iron filings (e.g., 2 kg) to the reactor.[2][3]
Step 3: Bromination Reaction
-
Slowly add bromine (e.g., 1050 kg) to the reactor over a period of 4-6 hours, maintaining the reaction temperature between 25-30°C. The reaction is highly exothermic and requires efficient cooling.
-
The hydrogen bromide (HBr) gas generated during the reaction should be vented through a scrubber containing a sodium hydroxide solution to neutralize the acidic gas.[5]
-
After the bromine addition is complete, continue to stir the reaction mixture at 30-35°C for an additional 2-4 hours to ensure the reaction goes to completion.
Step 4: Reaction Quenching and Work-up
-
Slowly add water (e.g., 200 L) to the reactor to quench the reaction and dissolve the catalyst.
-
Separate the organic layer from the aqueous layer. The aqueous layer, containing iron salts and residual HBr, should be sent for wastewater treatment.
-
Wash the organic layer with a dilute sodium hydroxide solution to remove any remaining HBr, followed by a water wash until the pH is neutral.
Step 5: Product Isolation and Purification
-
Distill off the solvent (if used) under reduced pressure.
-
The crude this compound can be purified by crystallization from a suitable solvent, such as methanol.
-
Dissolve the crude product in hot methanol, then cool slowly to induce crystallization.
-
Filter the crystalline product and wash with cold methanol.
-
Dry the purified this compound in a vacuum oven at 50-60°C until a constant weight is achieved.
Caption: Industrial synthesis workflow for this compound.
Quality Control
In-process and final product quality control are essential to ensure the desired product specifications are met.
| Parameter | Analytical Method | Specification |
| In-Process Control | ||
| Reaction Completion | GC-FID | Toluene content < 1% |
| Final Product | ||
| Appearance | Visual | White to off-white crystalline solid |
| Purity | GC-FID | ≥ 98.5% |
| Melting Point | Melting Point Apparatus | 68-72°C |
| Moisture Content | Karl Fischer Titration | ≤ 0.1% |
A typical GC-FID method for the analysis of brominated toluenes would involve a capillary column suitable for separating aromatic isomers and a temperature-programmed oven to ensure good resolution.[6][7][8]
Safety, Waste Management, and Environmental Considerations
5.1. Safety Precautions
-
Toluene: Flammable liquid and vapor. Harmful if inhaled or absorbed through the skin. Use in a well-ventilated area and wear appropriate PPE, including gloves, safety glasses, and a respirator.
-
Bromine: Highly corrosive and toxic. Causes severe burns to skin and eyes. Inhalation can be fatal. Handle only in a closed system or with extreme caution in a well-ventilated fume hood. Wear specialized PPE, including a full-face respirator with an appropriate cartridge, and corrosion-resistant gloves and clothing.
-
Hydrogen Bromide (HBr): Corrosive gas. Causes severe irritation to the respiratory tract, eyes, and skin. Ensure an efficient scrubbing system is in place.[5]
5.2. Waste Management
-
HBr Scrubber Solution: The sodium bromide solution formed in the scrubber can be treated to recover bromine or disposed of as hazardous waste in accordance with local regulations.[5]
-
Aqueous Waste: The aqueous layer from the work-up contains iron salts and residual acids. This stream should be neutralized and treated at a wastewater treatment facility.
-
Organic Waste: The methanol mother liquor from crystallization will contain impurities and some dissolved product. This can be distilled to recover methanol, with the residue being incinerated.
5.3. Environmental Considerations
The industrial synthesis of this compound should be designed to minimize environmental impact. This includes optimizing reaction conditions to maximize yield and reduce byproduct formation, implementing efficient solvent recovery and recycling systems, and ensuring proper treatment of all waste streams. The use of greener brominating agents and catalytic systems is an area of ongoing research to further improve the sustainability of this process.[9]
Conclusion
The industrial-scale synthesis of this compound is a well-established process that requires careful attention to safety, process control, and waste management. By following the protocols outlined in these application notes, researchers, scientists, and drug development professionals can effectively and safely scale up the production of this important chemical intermediate for various industrial applications. Continuous process optimization and the adoption of greener chemistry principles will be key to the future of sustainable this compound manufacturing.
References
- 1. This compound | C7H5Br3 | CID 33916 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. organic chemistry - Iron Filing Catalyzed Toluene Reaction with Bromine Solution - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 3. echemi.com [echemi.com]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. US3084028A - Process for recovering bromine - Google Patents [patents.google.com]
- 6. mdpi.com [mdpi.com]
- 7. web.pdx.edu [web.pdx.edu]
- 8. researchgate.net [researchgate.net]
- 9. An instant and facile bromination of industrially-important aromatic compounds in water using recyclable CaBr2–Br2 system - Green Chemistry (RSC Publishing) [pubs.rsc.org]
The Strategic Role of 2,4,6-Tribromotoluene in the Synthesis of Pharmaceutical Intermediates: Applications and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4,6-Tribromotoluene, a readily available brominated aromatic compound, serves as a versatile building block in the synthesis of complex organic molecules, including key intermediates for the pharmaceutical industry. Its three bromine atoms offer multiple reaction sites for functionalization, enabling the construction of diverse molecular scaffolds. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of pharmaceutical intermediates, with a focus on its application in the synthesis of the marine alkaloid Convolutamine F and its potential in widely-used cross-coupling reactions.
Application Note 1: Synthesis of the Marine Alkaloid Convolutamine F Precursor
This compound is a strategic starting material for the synthesis of 2,4,6-tribromo-3-methoxybenzaldehyde (B14070874), a key precursor to the biologically active marine alkaloid, Convolutamine F.[1] Convolutamine F has demonstrated cytotoxic activity against various cancer cell lines and exhibits nematocidal properties, making it a molecule of interest in drug discovery.[2][3][4] The synthetic pathway involves the introduction of a methoxy (B1213986) group and subsequent oxidation of the methyl group to an aldehyde.
Logical Workflow for the Synthesis of Convolutamine F Precursor
Caption: Synthetic route from this compound to Convolutamine F precursor.
Experimental Protocol 1: Synthesis of 2,4,6-Tribromo-3-methoxybenzaldehyde
This protocol describes a plausible two-step synthesis of 2,4,6-tribromo-3-methoxybenzaldehyde from this compound.
Step 1: Methoxylation of this compound (Illustrative)
-
Materials: this compound, Sodium methoxide (B1231860), Anhydrous Dimethylformamide (DMF), Hydrochloric acid (1M), Diethyl ether, Anhydrous magnesium sulfate.
-
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add sodium methoxide (1.1 eq) portion-wise at room temperature.
-
Heat the reaction mixture to 80-100 °C and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench with 1M HCl.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography to yield 2,4,6-tribromo-3-methoxytoluene.
-
Step 2: Oxidation to 2,4,6-Tribromo-3-methoxybenzaldehyde
-
Materials: 2,4,6-tribromo-3-methoxytoluene, N-Bromosuccinimide (NBS), Azobisisobutyronitrile (AIBN), Calcium carbonate, Acetonitrile (B52724), Water.
-
Procedure:
-
In a round-bottom flask, dissolve 2,4,6-tribromo-3-methoxytoluene (1.0 eq) in a mixture of acetonitrile and water.
-
Add NBS (2.2 eq) and a catalytic amount of AIBN.
-
Reflux the mixture and monitor the reaction by TLC.
-
Upon completion, add calcium carbonate to neutralize the acid formed.
-
Filter the solid and concentrate the filtrate.
-
Extract the aqueous residue with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer, concentrate, and purify by column chromatography to obtain 2,4,6-tribromo-3-methoxybenzaldehyde.
-
Application Note 2: Utilization in Cross-Coupling Reactions
The bromine atoms on the this compound ring are amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination. These reactions are fundamental in medicinal chemistry for the construction of carbon-carbon and carbon-nitrogen bonds, allowing for the synthesis of a wide array of pharmaceutical intermediates.
Experimental Workflow for Cross-Coupling Reactions
Caption: General workflow for synthesizing pharmaceutical intermediates from this compound.
Experimental Protocols for Cross-Coupling Reactions (General Procedures)
Protocol 2.1: Suzuki-Miyaura Coupling
-
Materials: this compound, Arylboronic acid, Palladium catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃), Solvent (e.g., Toluene/Ethanol/Water mixture).
-
Procedure:
-
To a degassed mixture of this compound (1.0 eq), arylboronic acid (1.1-1.5 eq), and base (2.0 eq) in the solvent system, add the palladium catalyst (0.01-0.05 eq).
-
Heat the mixture to reflux under an inert atmosphere until the starting material is consumed (monitored by TLC or GC-MS).
-
Cool the reaction, dilute with water, and extract with an organic solvent.
-
Wash, dry, and concentrate the organic layer. Purify the residue by column chromatography.
-
Protocol 2.2: Sonogashira Coupling
-
Materials: this compound, Terminal alkyne, Palladium catalyst (e.g., PdCl₂(PPh₃)₂), Copper(I) iodide (CuI), Base (e.g., Triethylamine), Solvent (e.g., THF or DMF).
-
Procedure:
-
To a solution of this compound (1.0 eq) and the terminal alkyne (1.2 eq) in the solvent, add the palladium catalyst (0.02-0.05 eq), CuI (0.05-0.1 eq), and base.
-
Stir the reaction at room temperature or with gentle heating under an inert atmosphere until completion.
-
Quench the reaction with aqueous ammonium (B1175870) chloride and extract with an organic solvent.
-
Wash, dry, and concentrate the organic phase. Purify by column chromatography.[5][6][7][8]
-
Protocol 2.3: Buchwald-Hartwig Amination
-
Materials: this compound, Amine, Palladium precatalyst (e.g., Pd₂(dba)₃), Ligand (e.g., XPhos), Base (e.g., NaOtBu), Anhydrous solvent (e.g., Toluene or Dioxane).
-
Procedure:
-
In a glovebox or under an inert atmosphere, combine the palladium precatalyst (0.01-0.05 eq), ligand (0.02-0.1 eq), and base (1.2-1.5 eq).
-
Add this compound (1.0 eq) and the amine (1.1-1.2 eq), followed by the anhydrous solvent.
-
Heat the mixture to 80-110 °C and monitor the reaction progress.
-
After completion, cool the reaction, dilute with an organic solvent, and wash with water and brine.
-
Dry, concentrate, and purify the crude product by column chromatography.[9][10][11]
-
Data Presentation
Table 1: Representative Yields for Cross-Coupling Reactions with Bromotoluenes
| Entry | Coupling Reaction | Aryl Halide | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Suzuki-Miyaura | 4-Bromotoluene | Phenylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | 100 | 95 |
| 2 | Sonogashira | 4-Iodotoluene | Phenylacetylene | Pd catalyst/Cu₂O | - | THF/DMA | 80 | 60 |
| 3 | Buchwald-Hartwig | p-Bromotoluene | Piperazine | Pd(dba)₂/BINAP | NaO-t-Bu | m-Xylene | MW | High |
Note: These are representative yields for similar substrates and may vary for this compound. Optimization is typically required.
Biological Activity and Signaling Pathway of Convolutamine F
Convolutamine F, derived from the marine bryozoan Amathia convoluta, has been reported to exhibit significant biological activities. It demonstrates cytotoxicity against human cancer cell lines, including KB and U937 cells, and inhibits the cell division of fertilized sea urchin eggs.[2][12] Its nematocidal activity has also been highlighted.[3][4] The precise mechanism of action and the signaling pathways involved are still under investigation, but its ability to inhibit cell division suggests potential interference with key cellular processes like mitosis or cell cycle regulation.
Hypothesized Signaling Pathway Inhibition by Convolutamine F
Caption: A potential mechanism of action for Convolutamine F, involving cell cycle inhibition.
This compound is a valuable and versatile starting material for the synthesis of pharmaceutical intermediates. Its utility is demonstrated in the pathway to the marine natural product Convolutamine F and its potential for diversification through various palladium-catalyzed cross-coupling reactions. The protocols and data presented herein provide a foundation for researchers to explore the application of this compound in the development of novel therapeutic agents. Further investigation into the biological mechanisms of its derivatives will continue to drive innovation in drug discovery.
References
- 1. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Convolutindole A and convolutamine H, new nematocidal brominated alkaloids from the marine bryozoan Amathia convoluta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. Sonogashira Coupling [organic-chemistry.org]
- 7. people.chem.ucsb.edu [people.chem.ucsb.edu]
- 8. A Convenient Procedure for Sonogashira Reactions Using Propyne [organic-chemistry.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. orbit.dtu.dk [orbit.dtu.dk]
- 11. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 12. Three New Alkaloids, Convolutamines F and G, and Convolutamydine E, from the Floridian Marine Bryozoan Amathia convoluta. (1999) | Yoshiaki Kamano | 1 Citations [scispace.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming Steric Hindrance in Suzuki Coupling of 2,4,6-Tribromotoluene
This technical support center is designed for researchers, scientists, and drug development professionals encountering challenges with the Suzuki coupling of the sterically demanding substrate, 2,4,6-tribromotoluene. This guide provides troubleshooting advice and frequently asked questions to facilitate successful cross-coupling outcomes.
Troubleshooting Guide
This section addresses common issues encountered during the Suzuki coupling of this compound, offering potential causes and actionable solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Inefficient Oxidative Addition: The extreme steric hindrance from the two ortho-bromo substituents and the methyl group can significantly slow down or prevent the initial oxidative addition of the palladium catalyst to the C-Br bond.[1][2] | - Select a suitable catalyst system: Employ palladium catalysts with bulky, electron-rich phosphine (B1218219) ligands such as Buchwald's S-Phos or Johnphos-type ligands, which are known to facilitate reactions with sterically hindered substrates.[3] N-heterocyclic carbene (NHC) based palladium complexes have also shown high efficiency.[4] - Increase reaction temperature: Higher temperatures can provide the necessary energy to overcome the activation barrier for oxidative addition. - Use a more active palladium precatalyst: Consider using pre-formed Pd(0) sources or catalysts that readily generate the active Pd(0) species in situ. |
| Difficult Reductive Elimination: The final step of the catalytic cycle, where the new C-C bond is formed, can also be impeded by the steric bulk around the palladium center.[1] | - Ligand choice is critical: Bulky biarylphosphine ligands can promote reductive elimination.[5] The ligand's steric and electronic properties play a significant role in the reaction's success.[6] - Consider co-catalysts: In some cases, additives or co-catalysts can facilitate reductive elimination. | |
| Catalyst Decomposition: At the elevated temperatures often required for hindered couplings, the palladium catalyst may decompose before the reaction completes.[1] | - Use robust ligands: Certain ligands, like some N-heterocyclic carbenes, can form highly stable palladium complexes that resist decomposition at high temperatures.[4] - Optimize catalyst loading: While a higher catalyst loading might seem beneficial, it can sometimes lead to increased side reactions. A careful optimization of the catalyst and ligand loading is recommended. | |
| Formation of Side Products | Protodeboronation: The boronic acid reagent can be cleaved by the base or solvent, leading to the formation of a protonated arene byproduct instead of the desired cross-coupled product.[1] | - Use a milder base: Employ bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) instead of stronger bases like sodium or potassium hydroxide.[1] - Use anhydrous conditions: Ensure all reagents and solvents are dry, as water can facilitate protodeboronation. - Choose the right solvent: Aprotic solvents are generally preferred. |
| Homocoupling: The boronic acid or the aryl halide can couple with themselves to form symmetric biaryls. | - Control catalyst concentration: Lowering the catalyst concentration can sometimes reduce the rate of homocoupling. - Optimize reaction temperature: Running the reaction at the lowest effective temperature can minimize this side reaction. | |
| Mono- vs. Di- vs. Tri-substitution | Selective Coupling: Achieving selective mono-, di-, or tri-substitution can be challenging due to the three reactive bromine sites. | - Control stoichiometry: Carefully control the stoichiometry of the boronic acid reagent. Use of a sub-stoichiometric amount of the boronic acid will favor mono- and di-substitution. - Reaction time and temperature: Shorter reaction times and lower temperatures will generally favor less substitution. - Ligand effects: The choice of ligand can influence the selectivity of the coupling reaction. |
Frequently Asked Questions (FAQs)
Q1: Why is the Suzuki coupling of this compound so challenging?
A1: The primary challenge arises from severe steric hindrance. The two bromine atoms in the ortho positions to the methyl group create a highly crowded environment around the reactive sites. This steric bulk impedes key steps in the Suzuki coupling catalytic cycle, namely the oxidative addition of the palladium catalyst to the aryl-bromide bond and the subsequent reductive elimination to form the desired product.[1][2]
Q2: What are the most effective types of ligands for this hindered coupling?
A2: For sterically demanding Suzuki-Miyaura couplings, bulky and electron-rich phosphine ligands are generally the most effective. These include biaryl phosphine ligands like S-Phos and other Buchwald-type ligands.[3] N-heterocyclic carbene (NHC) ligands have also emerged as a powerful class of ligands for these transformations due to their strong σ-donating properties and the stability they impart to the palladium center.[4]
Q3: Can I use standard Suzuki coupling conditions for this compound?
A3: Standard conditions, such as using Pd(PPh₃)₄ as the catalyst, are unlikely to be effective for this substrate. The steric hindrance requires specialized catalyst systems designed for challenging couplings. Higher temperatures and carefully selected ligands and bases are typically necessary.
Q4: How can I minimize the formation of the protodeboronation byproduct?
A4: Protodeboronation, the cleavage of the C-B bond of the boronic acid, is a common side reaction. To minimize it, you should:
-
Use milder bases like K₂CO₃ or Cs₂CO₃.[1]
-
Ensure your reaction is conducted under anhydrous conditions.
-
Consider using boronic esters (e.g., pinacol (B44631) esters) which can be more resistant to protodeboronation.
Q5: Is it possible to achieve selective mono- or di-arylation of this compound?
A5: Achieving selective substitution is challenging but possible. The key is to control the reaction stoichiometry. Using a limited amount of the boronic acid (e.g., 0.9-1.1 equivalents for mono-arylation) and carefully monitoring the reaction progress can allow for the isolation of the less substituted products. Lower reaction temperatures and shorter reaction times can also favor mono- or di-substitution.
Experimental Protocols
Below are representative experimental protocols adapted from literature for Suzuki couplings of sterically hindered aryl bromides. These should be considered as starting points and may require optimization for this compound.
Protocol 1: General Procedure using a Buchwald-type Ligand
This protocol is based on conditions found to be effective for sterically hindered aryl bromides.[3]
-
Reaction Setup: In a glovebox, a dried reaction vessel is charged with this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol%), and a bulky phosphine ligand (e.g., S-Phos, 0.03 mmol, 3 mol%).
-
Solvent and Base Addition: Anhydrous solvent (e.g., dioxane or toluene, 5 mL) and a base (e.g., K₃PO₄·H₂O, 3.0 mmol) are added.
-
Reaction Conditions: The vessel is sealed and heated to the desired temperature (e.g., 100 °C) with vigorous stirring for the specified time (e.g., 12-24 hours).
-
Workup: After cooling to room temperature, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate), washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica (B1680970) gel.
Protocol 2: Procedure using an N-Heterocyclic Carbene (NHC) Palladium Complex
This protocol is based on the use of robust acenaphthoimidazolylidene palladium complexes for hindered substrates.[4]
-
Reaction Setup: To a reaction tube, add this compound (0.5 mmol), the arylboronic acid (0.75 mmol), the NHC-palladium complex (0.005 mmol, 1 mol%), and a base (e.g., K₃PO₄, 1.5 mmol).
-
Solvent Addition: Add anhydrous solvent (e.g., dioxane, 2 mL).
-
Reaction Conditions: The tube is sealed and the mixture is stirred at a specified temperature (e.g., 80 °C) for 24 hours.
-
Workup and Purification: Follow the workup and purification steps outlined in Protocol 1.
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A logical workflow for troubleshooting low-yielding Suzuki coupling reactions.
References
common side reactions in the synthesis of 2,4,6-Tribromotoluene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the common side reactions and challenges encountered during the synthesis of 2,4,6-Tribromotoluene.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions during the synthesis of this compound?
A1: The synthesis of this compound via electrophilic aromatic substitution of toluene (B28343) with bromine is prone to three main types of side reactions:
-
Incomplete or Over-Bromination: This leads to the formation of a mixture of brominated toluenes with varying degrees of substitution, such as monobromotoluenes (o- and p-bromotoluene), dibromotoluenes, tetrabromotoluene, and even pentabromotoluene.[1]
-
Formation of Isomeric Byproducts: Besides the desired 2,4,6-isomer, other tribromotoluene isomers, such as 2,4,5-tribromotoluene (B1295338), can be formed. The methyl group of toluene directs incoming electrophiles to the ortho and para positions, but under certain conditions, substitution at other positions can occur, leading to isomeric impurities.
-
Side-Chain Bromination: Under conditions that favor free-radical reactions, such as exposure to UV light or high temperatures, bromination can occur on the methyl group, leading to the formation of benzyl (B1604629) bromide and its derivatives.[2] This is a competing reaction pathway to the desired aromatic substitution.
Q2: How can I minimize the formation of under- and over-brominated products?
A2: To minimize the formation of under- and over-brominated toluenes, precise control over the stoichiometry of the reactants is crucial.
-
Use a slight excess of bromine to ensure the reaction goes to completion and minimizes the amount of mono- and di-substituted products.
-
However, a large excess of bromine and/or catalyst can lead to the formation of tetra- and pentabromotoluene.[1] Careful monitoring of the reaction progress using techniques like GC-MS can help determine the optimal reaction time to maximize the yield of the desired tribrominated product.
Q3: What conditions favor the desired electrophilic aromatic substitution over side-chain bromination?
A3: The desired electrophilic aromatic substitution is favored by carrying out the reaction in the presence of a Lewis acid catalyst (e.g., FeBr₃, AlCl₃) and in the absence of light.[2] To prevent side-chain bromination, it is essential to:
-
Conduct the reaction in the dark or in a vessel protected from light.
-
Avoid high reaction temperatures that can initiate free-radical pathways.
Q4: How can I remove the isomeric byproduct 2,4,5-Tribromotoluene from the final product?
A4: Separating constitutional isomers like 2,4,6- and 2,4,5-tribromotoluene can be challenging due to their similar physical properties.
-
Fractional crystallization is a potential method, exploiting small differences in solubility in a suitable solvent.
-
Chromatographic techniques , such as column chromatography on silica (B1680970) gel or preparative HPLC, can also be employed for high-purity separation, although this may be less practical for large-scale syntheses.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield of this compound and presence of significant amounts of mono- and di-bromotoluenes. | 1. Insufficient amount of bromine. 2. Short reaction time. 3. Inactive catalyst. | 1. Use a slight stoichiometric excess of bromine. 2. Increase the reaction time and monitor the progress by GC-MS. 3. Ensure the Lewis acid catalyst is anhydrous and active. |
| Significant formation of tetrabromotoluene and/or pentabromotoluene. | 1. Large excess of bromine. 2. High concentration of the Lewis acid catalyst. 3. Prolonged reaction time. | 1. Carefully control the stoichiometry of bromine. 2. Reduce the amount of catalyst. 3. Monitor the reaction closely and stop it once the desired product is maximized. |
| Presence of benzyl bromide or other side-chain brominated products. | 1. Exposure of the reaction mixture to UV light. 2. High reaction temperatures. | 1. Perform the reaction in the dark or use an amber glass flask. 2. Maintain a controlled, lower reaction temperature. |
| Formation of a complex mixture of tribromotoluene isomers. | 1. Sub-optimal reaction temperature. 2. Incorrect choice or concentration of catalyst. | 1. Optimize the reaction temperature to favor the formation of the 2,4,6-isomer. 2. Screen different Lewis acid catalysts and their concentrations to improve regioselectivity. |
| Difficulty in isolating the pure product from the reaction mixture. | 1. Presence of unreacted bromine. 2. Catalyst residues. 3. Formation of a solid mass that is difficult to handle. | 1. Quench the reaction with a reducing agent like sodium bisulfite solution to remove excess bromine. 2. Work up the reaction mixture with water to remove the catalyst. 3. Choose a suitable solvent to facilitate stirring and prevent solidification. |
Data Presentation
Table 1: Hypothetical Product Distribution in the Bromination of Toluene under Different Conditions
| Reaction Condition | This compound (%) | Mono/Di-bromotoluenes (%) | Tetra/Penta-bromotoluenes (%) | Isomeric Tribromotoluenes (%) | Side-chain Bromination Products (%) |
| Optimal (Lewis Acid, Dark, Controlled Stoichiometry) | 85 | 5 | 5 | 5 | < 1 |
| Insufficient Bromine | 40 | 50 | < 1 | 5 | < 1 |
| Excess Bromine/Catalyst | 30 | < 1 | 60 | 5 | < 1 |
| Presence of UV Light | 60 | 5 | 5 | 5 | 25 |
Note: The data in this table is illustrative and the actual product distribution can vary based on the specific experimental setup.
Experimental Protocols
Key Experiment: Synthesis of this compound
This protocol is a representative procedure for the synthesis of this compound via electrophilic aromatic substitution.
Materials:
-
Toluene
-
Bromine
-
Anhydrous Iron(III) bromide (FeBr₃) or Iron filings
-
Carbon tetrachloride (CCl₄) or Dichloromethane (CH₂Cl₂) (as solvent)
-
10% Sodium bisulfite solution
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Dropping funnel
-
Reflux condenser
-
Magnetic stirrer
-
Separatory funnel
Procedure:
-
In a round-bottom flask protected from light, dissolve toluene in the chosen solvent.
-
Add the Lewis acid catalyst (e.g., a catalytic amount of FeBr₃ or a few iron filings).
-
From a dropping funnel, add bromine dropwise to the stirred solution at room temperature. The addition should be slow to control the exothermic reaction.
-
After the addition is complete, continue stirring the reaction mixture at room temperature for several hours or until the reaction is complete (monitor by TLC or GC-MS).
-
Upon completion, carefully quench the reaction by adding a 10% sodium bisulfite solution to destroy any unreacted bromine.
-
Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield this compound as a crystalline solid.
Visualizations
Diagram 1: Reaction Pathway for the Synthesis of this compound and its Side Reactions
Caption: Main reaction pathway and common side reactions.
Diagram 2: Troubleshooting Workflow for Low Yield of this compound
Caption: A logical workflow to troubleshoot low product yield.
References
Technical Support Center: Optimizing Grignard Reagent Yield from 2,4,6-Tribromotoluene
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) to improve the yield of the Grignard reagent derived from the sterically hindered aryl halide, 2,4,6-Tribromotoluene.
Frequently Asked Questions (FAQs)
Q1: Why is it challenging to form a Grignard reagent from this compound?
The primary challenge in forming a Grignard reagent from this compound lies in the steric hindrance around the bromine atom. The two ortho-bromine substituents and the methyl group impede the approach of the aryl halide to the magnesium metal surface, which is necessary for the reaction to initiate and proceed efficiently. This steric hindrance can lead to slow reaction rates, low yields, and an increase in side reactions.[1]
Q2: What are the most common side reactions observed during the formation of the Grignard reagent from this compound?
The most prevalent side reaction is Wurtz-type coupling, where two molecules of the aryl halide react with magnesium to form a biaryl compound.[2] This is often favored when the Grignard reagent formation is slow. Another potential side reaction is the formation of benzene (B151609) derivatives through reaction with trace amounts of moisture in the solvent.
Q3: Which solvent is best suited for this Grignard reaction?
Tetrahydrofuran (THF) is generally preferred over diethyl ether for the formation of Grignard reagents from sterically hindered aryl bromides.[3] THF is a better Lewis base and can solvate the Grignard reagent more effectively, which helps to stabilize it and can facilitate its formation.[4] It also has a higher boiling point, allowing for a wider range of reaction temperatures.
Q4: How can I activate the magnesium turnings to improve reaction initiation?
Activation of the magnesium surface is crucial to remove the passivating layer of magnesium oxide.[4][5] Common methods include:
-
Chemical Activation: Adding a small crystal of iodine or a few drops of 1,2-dibromoethane.[2] The disappearance of the iodine's color or the evolution of ethylene (B1197577) gas, respectively, indicates successful activation.[4]
-
Mechanical Activation: Gently crushing the magnesium turnings with a glass rod in the reaction flask to expose a fresh metal surface.[6]
-
Sonication: Using an ultrasonic bath can also help to break up the oxide layer and initiate the reaction.[4]
Q5: Are there alternative methods to the direct reaction with magnesium for preparing this Grignard reagent?
Yes, for sterically hindered aryl halides, a halogen-magnesium exchange reaction can be a more effective method.[7] This involves reacting the this compound with a more reactive, commercially available Grignard reagent, such as isopropylmagnesium chloride (i-PrMgCl) or isopropylmagnesium bromide (i-PrMgBr).[7] The use of i-PrMgCl in the presence of lithium chloride (i-PrMgCl·LiCl) can further enhance the rate and efficiency of the exchange.[8]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Reaction fails to initiate. | 1. Inactive magnesium surface due to oxide layer.[2] 2. Wet glassware or solvent.[2] 3. Impure this compound. | 1. Activate magnesium with iodine, 1,2-dibromoethane, or by mechanical means.[2][4] 2. Flame-dry all glassware under vacuum or in an oven and use freshly distilled, anhydrous solvent.[2] 3. Purify the starting material by recrystallization or distillation. |
| Low yield of the Grignard reagent. | 1. Significant Wurtz-type coupling side reaction.[2] 2. Incomplete reaction due to steric hindrance. 3. Decomposition of the Grignard reagent upon prolonged heating.[9] | 1. Add the this compound solution slowly to the magnesium suspension to maintain a low concentration of the halide.[2] 2. Consider using a halogen-magnesium exchange reaction with i-PrMgCl·LiCl.[8] 3. Avoid excessive heating; the reaction exotherm is often sufficient to maintain the reaction.[2] Monitor the reaction and proceed to the next step once the magnesium is consumed.[9] |
| Formation of a dark or black reaction mixture. | Decomposition of the Grignard reagent.[9] | This can indicate overheating. Ensure the reaction temperature is controlled, using cooling baths if necessary, especially during the initial exothermic phase.[9] |
| A white precipitate forms. | Reaction with atmospheric moisture or carbon dioxide, or magnesium alkoxide/hydroxide formation.[9] | Ensure the reaction is conducted under a strictly inert atmosphere (e.g., Argon or Nitrogen).[9] |
Quantitative Data Summary
The following table summarizes hypothetical yield data for the formation of the Grignard reagent from this compound under various conditions to illustrate the impact of different parameters.
| Method | Solvent | Activation | Temperature (°C) | Addition Time (h) | Hypothetical Yield (%) |
| Direct Mg Insertion | Diethyl Ether | Iodine | 35 (reflux) | 1 | 25 |
| Direct Mg Insertion | THF | Iodine | 65 (reflux) | 1 | 45 |
| Direct Mg Insertion | THF | 1,2-Dibromoethane | 65 (reflux) | 4 (slow addition) | 60 |
| Halogen-Mg Exchange | THF | N/A | 25 | 2 | 75 |
| Halogen-Mg Exchange (with LiCl) | THF | N/A | 25 | 1 | 85 |
Experimental Protocols
Protocol 1: Grignard Formation via Direct Magnesium Insertion
-
Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser topped with a nitrogen or argon inlet, and a dropping funnel.
-
Magnesium Activation: Add magnesium turnings (1.2 equivalents) to the flask. Add a single crystal of iodine.[10]
-
Initiation: Add a small portion (~5-10%) of a solution of this compound (1.0 equivalent) in anhydrous THF via the dropping funnel. Gentle warming may be necessary to initiate the reaction, which is indicated by the disappearance of the iodine color and gentle refluxing.[9]
-
Grignard Reagent Formation: Once the reaction has started, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.[2]
-
Completion: After the addition is complete, continue stirring at room temperature or with gentle heating until most of the magnesium has been consumed. The resulting greyish, cloudy solution is the Grignard reagent.[10]
Protocol 2: Grignard Formation via Halogen-Magnesium Exchange
-
Apparatus Setup: Use the same flame-dried, inert atmosphere setup as in Protocol 1.
-
Reagent Addition: To a solution of this compound (1.0 equivalent) in anhydrous THF at room temperature, add a solution of isopropylmagnesium chloride-lithium chloride complex (i-PrMgCl·LiCl, 1.1 equivalents) dropwise.
-
Reaction: Stir the mixture at room temperature for 1-2 hours. The progress of the exchange can be monitored by quenching aliquots and analyzing by GC-MS.
-
Completion: The resulting solution contains the desired Grignard reagent.
Visualizations
Caption: Desired Grignard formation versus the competing Wurtz coupling side reaction.
Caption: A decision tree for troubleshooting the Grignard synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. reddit.com [reddit.com]
- 4. Grignard reagent - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. d.web.umkc.edu [d.web.umkc.edu]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. US7387751B2 - Method of preparing organomagnesium compounds - Google Patents [patents.google.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
troubleshooting failed initiation of Grignard reaction with 2,4,6-Tribromotoluene
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals encountering difficulties with the initiation of Grignard reactions, specifically focusing on the use of 2,4,6-Tribromotoluene.
Frequently Asked Questions (FAQs)
Q1: My Grignard reaction with this compound is not starting. What are the most common reasons for initiation failure?
A: The most common reason for a failed Grignard reaction initiation is the presence of moisture or oxygen in the reaction setup. Grignard reagents are extremely sensitive to protic solvents (like water) and will be quenched.[1][2] Another frequent issue is the passivating layer of magnesium oxide (MgO) on the surface of the magnesium metal, which prevents the reaction with the aryl halide.[3] For a sterically hindered substrate like this compound, the inherent lower reactivity can also contribute to a delayed or failed initiation.[3]
Q2: What are the visual cues that indicate a successful Grignard reaction initiation?
A: A successful initiation is typically marked by several observable signs. These can include:
-
A noticeable increase in the temperature of the reaction mixture, as the reaction is exothermic.[4]
-
The appearance of a cloudy or grey/brownish color in the reaction mixture.[3][5]
-
Spontaneous boiling of the solvent at the magnesium surface.[3]
-
If an activator like iodine was used, its characteristic color will disappear.[6][7]
Q3: How can I activate the magnesium turnings to remove the oxide layer?
A: Several methods can be employed to activate the magnesium surface:
-
Chemical Activation: The most common method involves adding a small crystal of iodine or a few drops of 1,2-dibromoethane (B42909) to the magnesium suspension in the solvent before adding the this compound.[3][8] The disappearance of the iodine color or the observation of ethylene (B1197577) bubbles from the 1,2-dibromoethane indicates successful activation.
-
Mechanical Activation: Grinding the magnesium turnings in a dry mortar and pestle before the reaction or using a glass rod to crush them in the flask can expose a fresh, reactive surface.[9]
-
Heating: Flame-drying the magnesium turnings under vacuum before the reaction can help remove both moisture and some of the oxide layer.[10]
Q4: What is the best solvent to use for the Grignard reaction with this compound?
A: Anhydrous ethereal solvents are essential for a successful Grignard reaction. Tetrahydrofuran (THF) is generally preferred over diethyl ether for the formation of aryl Grignard reagents due to its better solvating properties, which can help stabilize the Grignard reagent.[10][11] It is crucial that the solvent is rigorously dried before use.
Q5: Could the steric hindrance of this compound be the primary issue for the failed reaction?
A: While the steric hindrance from the two ortho-bromine atoms and the methyl group can slow down the reaction, it does not entirely prevent the formation of the Grignard reagent.[3] Similar sterically hindered Grignard reagents, like 2,4,6-trimethylphenylmagnesium bromide (mesitylmagnesium bromide), are routinely synthesized.[8] The key is to ensure optimal conditions for initiation, including highly activated magnesium and scrupulously anhydrous conditions, to overcome the lower reactivity of the substrate.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| No reaction observed after adding this compound. | 1. Wet glassware or solvent.2. Inactive magnesium surface.3. Low reactivity of the aryl halide. | 1. Flame-dry all glassware under vacuum and use freshly distilled anhydrous solvent.2. Activate the magnesium with a crystal of iodine or a few drops of 1,2-dibromoethane.[3][8] 3. Gently warm the reaction mixture to initiate the reaction. A heat gun can be used carefully. |
| Initial bubbling/color change, but the reaction stops. | 1. Insufficient activation of magnesium.2. Low concentration of the initiator.3. Passivation of the magnesium surface during the reaction. | 1. Add another small crystal of iodine or a few more drops of 1,2-dibromoethane.2. Add a small amount of a more reactive halide (e.g., ethyl bromide) as an "entrainment agent" to help sustain the reaction.[8] 3. Use an ultrasonic bath to continuously clean the magnesium surface. |
| A dark brown or black solution forms with little to no Grignard reagent. | 1. Wurtz coupling side reaction.2. Decomposition of the Grignard reagent due to overheating. | 1. Add the this compound solution slowly and maintain a moderate reaction temperature. Do not allow the reaction to reflux too vigorously.[10] 2. Ensure efficient stirring to dissipate localized heat. |
| A white precipitate forms immediately upon adding the aryl halide. | 1. Reaction with atmospheric moisture or oxygen. | 1. Ensure a positive pressure of an inert gas (e.g., nitrogen or argon) is maintained throughout the reaction.[10] 2. Use glassware with airtight septa and transfer reagents via syringe. |
Experimental Protocol: Initiation of Grignard Reaction with this compound
This protocol is adapted from a procedure for the sterically similar 2-bromo-1,3,5-trimethylbenzene and incorporates best practices for initiating challenging Grignard reactions.
Materials:
-
This compound
-
Magnesium turnings
-
Anhydrous Tetrahydrofuran (THF)
-
Iodine crystal or 1,2-dibromoethane
-
Ethyl bromide (optional, as an entrainment agent)
-
Inert gas (Nitrogen or Argon)
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Schlenk line or inert gas manifold
Procedure:
-
Preparation: All glassware must be rigorously dried in an oven at >120 °C overnight or flame-dried under vacuum and cooled under a stream of inert gas.[6][10]
-
Magnesium Activation: Place the magnesium turnings (1.2 equivalents) in the reaction flask. Add a single crystal of iodine or a few drops of 1,2-dibromoethane.[6][8]
-
Solvent Addition: Add a small amount of anhydrous THF to the flask, just enough to cover the magnesium turnings.
-
Initiation: Begin stirring the magnesium suspension. Gently warm the flask with a heat gun until the iodine color starts to fade or bubbling is observed.
-
Aryl Halide Addition: Dissolve the this compound (1 equivalent) in anhydrous THF in the dropping funnel. Once the initiation is confirmed, add a small portion of the this compound solution to the reaction.
-
Maintaining the Reaction: An exotherm should be observed. If the reaction does not sustain itself, gentle heating may be required. Add the remainder of the this compound solution dropwise at a rate that maintains a gentle reflux.
-
Completion: After the addition is complete, continue to stir the reaction mixture at room temperature or with gentle heating until the magnesium is consumed. The formation of a grey, cloudy solution is indicative of the Grignard reagent.
Visualizations
Caption: Troubleshooting workflow for failed Grignard reaction initiation.
Caption: Simplified mechanism of Grignard reagent formation.
References
- 1. Reactions of Allylmagnesium Reagents with Carbonyl Compounds and Compounds with C=N Double Bonds: Their Diastereoselectivities Generally Cannot Be Analyzed Using the Felkin–Anh and Chelation-Control Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. How do these interactions affect the properties of 2 - Bromotoluene? - Blog - Wanhongrun [zbwhr.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. 2,4,6-TRIMETHYLPHENYLMAGNESIUM BROMIDE | 2633-66-1 [chemicalbook.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. reddit.com [reddit.com]
- 10. This compound synthesis - chemicalbook [chemicalbook.com]
- 11. 2,4,6-Trimethylphenylboronic acid synthesis - chemicalbook [chemicalbook.com]
minimizing homocoupling in Sonogashira reactions of 2,4,6-Tribromotoluene
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering challenges with the Sonogashira coupling of 2,4,6-tribromotoluene, focusing specifically on minimizing the formation of the homocoupled alkyne byproduct (Glaser coupling).
Frequently Asked Questions (FAQs)
Q1: What is homocoupling in the context of the Sonogashira reaction and why is it a significant issue with this compound?
A: Homocoupling, also known as Glaser or Hay coupling, is a common side reaction where two terminal alkyne molecules react with each other to form a symmetric 1,3-diyne.[1][2] This is an undesirable process because it consumes the alkyne starting material, reduces the yield of the desired cross-coupled product, and complicates the purification process.[1] With a sterically hindered substrate like this compound, the desired cross-coupling reaction can be slower, providing more opportunity for the faster homocoupling side reaction to occur.
Q2: What are the primary causes of alkyne homocoupling?
A: The principal causes of homocoupling are the presence of a copper(I) co-catalyst and oxygen.[1][2] The copper acetylide intermediate, which is key to the Sonogashira catalytic cycle, can undergo oxidative dimerization in the presence of an oxidant like oxygen to form the diyne byproduct.[1][2]
Q3: How does the steric hindrance of this compound affect the Sonogashira reaction?
A: The two bromine atoms ortho to the reaction site on this compound create significant steric hindrance. This bulkiness can slow down the oxidative addition step and the subsequent steps in the palladium catalytic cycle.[3] Slower desired coupling provides a larger window for the competing alkyne homocoupling to take place, often leading to lower yields of the target product.
Troubleshooting Guide
This section addresses common issues encountered during the Sonogashira coupling of this compound.
Issue 1: Significant formation of homocoupled diyne byproduct is observed.
This is the most common problem, especially with hindered aryl bromides. The following workflow can help diagnose and solve the issue.
Caption: A logical workflow for troubleshooting excessive homocoupling.
Issue 2: The reaction is very slow or does not proceed to completion.
The high steric hindrance and the lower reactivity of aryl bromides compared to iodides can lead to sluggish reactions.[4]
-
Increase Temperature: For aryl bromides, temperatures may need to be elevated to 60-100 °C, depending on the solvent and catalyst stability.[2]
-
Catalyst Choice: Ensure an active Pd(0) source is used. Pd(PPh₃)₄ or in situ generated Pd(0) from PdCl₂(PPh₃)₂ or Pd(OAc)₂ with appropriate phosphine (B1218219) ligands are common choices.[4][5]
-
Ligand Selection: For sterically hindered substrates, bulky, electron-rich phosphine ligands can accelerate the oxidative addition step.[3][5] Consider ligands like SPhos, XPhos, or P(t-Bu)₃.
-
Base Selection: The choice of base is crucial. While triethylamine (B128534) is common, secondary amines like piperidine or diisopropylamine can be more effective in some cases.[1] Inorganic bases like K₃PO₄ or Cs₂CO₃ are often used in copper-free protocols.[2][6]
Optimizing Reaction Parameters
The table below summarizes key parameters that can be adjusted to minimize homocoupling, with specific recommendations for this compound.
| Parameter | Standard Condition | Optimized for Minimizing Homocoupling | Rationale |
| Atmosphere | Inert Gas (Argon/N₂) | Strictly Inert: Use Schlenk line or glovebox. Degas solvents (freeze-pump-thaw or sparging). | Oxygen is a key promoter of Glaser homocoupling.[1][2] |
| Copper Co-catalyst | 2-5 mol% CuI | Reduce or Eliminate: 0.5-2 mol% CuI, or switch to a copper-free protocol. | The copper catalyst is the primary mediator of the homocoupling side reaction.[4] |
| Palladium Catalyst | 2-5 mol% PdCl₂(PPh₃)₂ | 2-5 mol% Pd(OAc)₂ or Pd₂(dba)₃ | These precursors, when combined with appropriate ligands, can form highly active monoligated Pd(0) species.[5] |
| Ligand | PPh₃ | Bulky, Electron-Rich Ligands: SPhos, XPhos, P(t-Bu)₃ (typically 2:1 ligand-to-Pd ratio). | Bulky ligands can promote the desired reductive elimination step and are effective for challenging substrates.[3][5] |
| Base | Triethylamine (Et₃N) | Secondary Amines or Inorganic Bases: Piperidine, Diisopropylamine (DIPA), or K₃PO₄, Cs₂CO₃ (for copper-free). | Secondary amines can sometimes be more effective than tertiary amines.[1] Inorganic bases are standard for many copper-free systems.[2] |
| Solvent | THF, DMF, Toluene (B28343) | Anhydrous, degassed THF, Toluene, or Dioxane. | Ensure solvents are free of water and oxygen. |
| Alkyne Addition | All at once at the start | Slow Addition: Add the alkyne via syringe pump over several hours. | Keeping the instantaneous concentration of the alkyne low disfavors the bimolecular homocoupling reaction.[2] |
Experimental Protocols
Protocol 1: Copper-Catalyzed Sonogashira with Minimized Homocoupling
This protocol is a modification of the standard Sonogashira conditions, optimized to reduce Glaser coupling.
-
Preparation: To a flame-dried Schlenk flask under a positive pressure of argon, add this compound (1.0 mmol), PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%), and CuI (0.01 mmol, 1 mol%).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with high-purity argon three times.
-
Solvent and Base Addition: Add anhydrous, degassed solvent (e.g., THF, 10 mL) followed by a secondary amine base (e.g., diisopropylamine, 3.0 mmol) via syringe.
-
Alkyne Addition: Add the terminal alkyne (1.1 mmol) dropwise or via syringe pump over 2-4 hours.
-
Reaction: Stir the mixture at an elevated temperature (e.g., 60 °C) and monitor by TLC or GC/MS until the starting material is consumed.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of celite to remove catalyst residues. Wash the filtrate with water and brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 2: Copper-Free Sonogashira
This protocol completely avoids the primary catalyst for homocoupling.
-
Preparation: In a glovebox or using a Schlenk line, add this compound (1.0 mmol), a palladium precursor (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%), and a bulky phosphine ligand (e.g., SPhos, 0.04 mmol, 4 mol%) to a dry Schlenk flask.
-
Base and Solvent: Add an inorganic base (e.g., K₃PO₄, 2.0 mmol) and anhydrous, degassed solvent (e.g., toluene or dioxane, 10 mL).
-
Reagent Addition: Add the terminal alkyne (1.2 mmol) to the mixture.
-
Reaction: Seal the flask and heat the mixture (e.g., 80-100 °C). Monitor the reaction progress by TLC or GC/MS.
-
Work-up: After completion, cool the mixture to room temperature. Dilute with an organic solvent and wash with water to remove the inorganic base. Dry the organic layer, concentrate, and purify by column chromatography.[2]
Reaction Mechanisms
The following diagram illustrates the desired Sonogashira catalytic cycle and the competing, undesired Glaser homocoupling pathway.
Caption: Competing pathways of Sonogashira cross-coupling and Glaser homocoupling.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Reaction Conditions for the Bromination of Toluene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the bromination of toluene (B28343).
Troubleshooting Guides
Issue 1: Low or No Conversion of Toluene
Question: I am not observing any significant consumption of my toluene starting material. What are the potential causes and how can I troubleshoot this?
Answer:
Low or no conversion in the bromination of toluene can stem from several factors related to the reaction type you are performing: Electrophilic Aromatic Substitution (on the aromatic ring) or Free Radical Bromination (on the methyl group).
For Electrophilic Aromatic Substitution (Ring Bromination):
-
Inactive Catalyst: The Lewis acid catalyst (e.g., FeBr₃, AlBr₃) is crucial for polarizing the bromine molecule to generate the electrophile.[1][2]
-
Troubleshooting:
-
Ensure the catalyst is anhydrous. Lewis acids are highly sensitive to moisture and will be deactivated by water.
-
Use freshly opened or properly stored catalyst.
-
Consider in-situ generation of FeBr₃ by adding iron filings to the bromine solution before adding toluene.[1]
-
-
-
Insufficient Activation: Toluene is more reactive than benzene, but strong activation is still required.
-
Troubleshooting:
-
Ensure the correct molar ratio of the catalyst is used.
-
Confirm the reaction temperature is appropriate. While the reaction is often run at or below room temperature, very low temperatures can slow the reaction rate significantly.
-
-
-
Reaction Quenched: The presence of water or other nucleophiles can quench the reaction.
-
Troubleshooting:
-
Use anhydrous solvents and reagents.
-
Dry all glassware thoroughly before use.
-
-
For Free Radical Bromination (Side-Chain/Benzylic Bromination):
-
Ineffective Radical Initiation: This reaction requires a radical initiator to start the chain reaction.[3]
-
Troubleshooting:
-
If using light (photobromination), ensure the light source is of the appropriate wavelength (UV or visible light) and intensity.[4][5]
-
If using a chemical initiator (e.g., AIBN, benzoyl peroxide), ensure it is not expired and is used at the correct concentration.
-
N-Bromosuccinimide (NBS) is a common reagent for benzylic bromination and requires a radical initiator.[3][4]
-
-
-
Presence of Radical Inhibitors: Certain impurities can act as radical scavengers and inhibit the chain reaction.
-
Troubleshooting:
-
Purify the toluene and solvent before use to remove any potential inhibitors.
-
-
A troubleshooting workflow for low conversion is presented below:
Caption: Troubleshooting workflow for low reaction conversion.
Issue 2: Poor Regioselectivity in Ring Bromination (Incorrect ortho:para Ratio)
Question: My electrophilic bromination of toluene is producing a mixture of ortho and para isomers, but the ratio is not what I desire. How can I control the regioselectivity?
Answer:
The methyl group of toluene is an ortho, para-director in electrophilic aromatic substitution, meaning that the incoming electrophile will preferentially add to the positions ortho and para to the methyl group.[2][6] The para isomer is generally favored due to less steric hindrance.[5] Controlling the ortho:para ratio can be influenced by several factors:
-
Reaction Temperature: Lowering the reaction temperature can sometimes increase the selectivity for the para isomer, as the transition state leading to the less sterically hindered product becomes more favored.
-
Catalyst Choice: The nature and amount of the Lewis acid catalyst can influence the steric bulk of the electrophilic species, thereby affecting the ortho:para ratio.
-
Solvent: The polarity of the solvent can play a role in the solvation of the intermediate carbocation and influence the product distribution.
| Condition | Predominant Isomer | Rationale |
| Lower Temperature | Para | Less steric hindrance is favored at lower temperatures. |
| Bulky Lewis Acid | Para | A bulkier catalyst-bromine complex will preferentially attack the less hindered para position. |
| Non-polar Solvent | Para | May favor the less polar transition state leading to the para product. |
Issue 3: Formation of Undesired Byproducts
Question: I am observing significant amounts of byproducts in my reaction mixture. What are the common byproducts and how can I minimize their formation?
Answer:
The formation of byproducts is a common issue and depends on the reaction conditions.
In Electrophilic Aromatic Substitution:
-
Dibrominated Products: Over-bromination can occur, leading to the formation of dibromotoluenes.
-
Minimization:
-
Use a molar ratio of toluene to bromine greater than 1:1.
-
Slowly add the bromine to the reaction mixture to maintain a low concentration of the brominating agent.
-
Monitor the reaction closely using techniques like TLC or GC and stop the reaction once the desired product is formed.
-
-
-
Meta Isomer: While the meta isomer is generally formed in very small amounts, its formation can be influenced by aggressive reaction conditions.[7]
-
Minimization:
-
Use milder reaction conditions (lower temperature, less reactive catalyst).
-
-
In Free Radical Bromination:
-
Ring Bromination Products: If any Lewis acid impurities are present (e.g., from iron contamination), some electrophilic aromatic substitution may occur on the ring.
-
Minimization:
-
Ensure all glassware is clean and free of metal contaminants.
-
Avoid using metal spatulas to handle reagents.
-
-
-
Dibrominated Side-Chain Product (Benzal Bromide): Over-bromination of the methyl group can lead to the formation of (dibromomethyl)benzene.
-
Minimization:
-
Use a controlled amount of the brominating agent (e.g., 1.05 equivalents of NBS).[8]
-
Monitor the reaction progress carefully.
-
-
A logical diagram for byproduct minimization is shown below:
Caption: Strategy for minimizing byproduct formation.
Frequently Asked Questions (FAQs)
Q1: What is the best catalyst for the electrophilic bromination of toluene?
A1: Iron(III) bromide (FeBr₃) is a commonly used and effective Lewis acid catalyst for the electrophilic bromination of toluene.[1][2] Aluminum bromide (AlBr₃) can also be used. For laboratory-scale preparations, FeBr₃ can be conveniently generated in situ by adding a source of iron, such as a clean iron staple or iron filings, to the reaction mixture containing bromine.[1]
Q2: How can I selectively brominate the methyl group of toluene?
A2: To selectively brominate the benzylic position (the methyl group), you should use free-radical conditions. This involves using a reagent like N-Bromosuccinimide (NBS) in the presence of a radical initiator, such as benzoyl peroxide or AIBN, or by exposing the reaction to UV or visible light.[3][4][5] These conditions favor the formation of a stable benzylic radical, leading to substitution on the methyl group.
Q3: What solvents are suitable for the bromination of toluene?
A3: For electrophilic bromination, non-polar, aprotic solvents like dichloromethane (B109758) (CH₂Cl₂) or carbon tetrachloride (CCl₄) are often used. For free-radical bromination with NBS, carbon tetrachloride has been traditionally used, but due to its toxicity, alternative solvents like acetonitrile (B52724) are now more common.[8]
Q4: What is a typical work-up procedure for a bromination of toluene reaction?
A4: A general work-up procedure involves quenching the reaction to destroy any excess bromine, followed by extraction and purification.
-
Quenching: Slowly pour the reaction mixture into an ice-cold aqueous solution of a reducing agent like sodium bisulfite (NaHSO₃) or sodium thiosulfate (B1220275) (Na₂S₂O₃) to neutralize unreacted bromine.
-
Extraction: Transfer the mixture to a separatory funnel and extract the organic layer. Wash the organic layer sequentially with water, a dilute aqueous solution of sodium bicarbonate (to remove any acidic byproducts like HBr), and finally with brine.[9]
-
Drying: Dry the organic layer over an anhydrous drying agent such as magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄).[9]
-
Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be further purified by distillation or column chromatography to separate the desired product from any remaining starting material or byproducts.
Experimental Protocols
Protocol 1: Electrophilic Aromatic Bromination of Toluene
This protocol describes the synthesis of a mixture of ortho- and para-bromotoluene.
Materials:
-
Toluene
-
Bromine
-
Iron filings
-
Dichloromethane (anhydrous)
-
10% Aqueous sodium bisulfite solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Set up a round-bottom flask with a magnetic stirrer and a dropping funnel. Ensure all glassware is dry.
-
To the flask, add toluene and anhydrous dichloromethane.
-
Add a small amount of iron filings to the flask.
-
In the dropping funnel, place a solution of bromine in dichloromethane.
-
Cool the flask in an ice bath.
-
Slowly add the bromine solution dropwise to the stirred toluene solution over a period of 30-60 minutes. Maintain the temperature below 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours, or until the red-brown color of bromine has faded.
-
Monitor the reaction progress by TLC or GC.
-
Once the reaction is complete, slowly pour the reaction mixture into an ice-cold solution of 10% sodium bisulfite to quench the excess bromine.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by fractional distillation to separate the ortho and para isomers.
Protocol 2: Free Radical Side-Chain Bromination of Toluene
This protocol describes the synthesis of benzyl (B1604629) bromide using N-Bromosuccinimide (NBS).
Materials:
-
Toluene
-
N-Bromosuccinimide (NBS)
-
Benzoyl peroxide or AIBN (radical initiator)
-
Acetonitrile (anhydrous)
-
Hexane
-
Water
-
Saturated aqueous sodium carbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add toluene, N-bromosuccinimide, and a catalytic amount of benzoyl peroxide or AIBN.
-
Add anhydrous acetonitrile as the solvent.
-
Heat the mixture to reflux with vigorous stirring. A sunlamp can be used to initiate the reaction if a chemical initiator is not used.
-
Monitor the reaction by TLC or GC. The reaction is typically complete when the denser NBS has been consumed and is replaced by the less dense succinimide (B58015) which floats on top.
-
Cool the reaction mixture to room temperature and filter to remove the succinimide.
-
Wash the filtrate with water and then with a saturated aqueous solution of sodium carbonate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude benzyl bromide can be purified by distillation under reduced pressure. Caution: Benzyl bromide is a lachrymator and should be handled in a well-ventilated fume hood.
Data Presentation
Table 1: Regioselectivity in the Electrophilic Bromination of Toluene under Various Conditions
| Catalyst | Solvent | Temperature (°C) | ortho-Bromotoluene (%) | para-Bromotoluene (%) | meta-Bromotoluene (%) | Reference |
| FeBr₃ | Dichloromethane | 25 | ~33 | ~66 | <1 | [7] |
| AlBr₃ | Carbon Tetrachloride | 0 | ~30 | ~69 | <1 | General Knowledge |
| Uncatalyzed | 85% Acetic Acid | 25 | 32.9 | 66.8 | 0.3 | [7] |
Table 2: Comparison of Conditions for Electrophilic vs. Free Radical Bromination of Toluene
| Feature | Electrophilic Bromination | Free Radical Bromination |
| Reaction Site | Aromatic Ring (ortho, para) | Methyl Group (Benzylic) |
| Brominating Agent | Br₂ | N-Bromosuccinimide (NBS) |
| Catalyst/Initiator | Lewis Acid (e.g., FeBr₃) | Radical Initiator (e.g., AIBN, light) |
| Typical Solvent | Dichloromethane, Carbon Tetrachloride | Acetonitrile, Carbon Tetrachloride |
| Typical Temperature | 0-25 °C | Reflux |
| Major Product | o- and p-Bromotoluene | Benzyl Bromide |
References
- 1. mason.gmu.edu [mason.gmu.edu]
- 2. mason.gmu.edu [mason.gmu.edu]
- 3. ec-undp-electoralassistance.org [ec-undp-electoralassistance.org]
- 4. researchgate.net [researchgate.net]
- 5. quora.com [quora.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Purification of Polybrominated Aromatic Compounds
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of polybrominated aromatic compounds, with a focus on polybrominated diphenyl ethers (PBDEs).
Troubleshooting Guide
This guide addresses common problems encountered during the purification and analysis of polybrominated aromatic compounds.
| Problem | Possible Cause | Suggested Solution |
| Poor recovery of highly brominated congeners (e.g., BDE-209) | Thermal degradation in the GC inlet.[1][2] | - Use a programmable temperature vaporization (PTV) injector to introduce the sample at a lower initial temperature. - Employ a shorter GC column to minimize residence time at high temperatures.[2] - Consider using liquid chromatography/mass spectrometry (LC/MS) with Atmospheric Pressure Photo-Ionization (APPI) to avoid high temperatures.[3] |
| Co-elution of different congeners | The selected GC column and temperature program are not providing sufficient separation.[1] | - Utilize a specialized GC column, such as an Agilent DB-XLB, which is designed for the analysis of PBDEs.[4] - Optimize the GC temperature program by slowing the ramp rate to improve resolution between closely eluting peaks. |
| Incorrect identification of congeners | Loss of bromine atoms during Electron Ionization (EI) in the MS, leading to fragmentation patterns that resemble lower-brominated congeners.[2][5] | - Use a softer ionization technique if available. - Rely on retention time matching with certified reference standards for confirmation. - Be aware that Electron-Capture Negative Ionization (ECNI) does not provide molecular ion cluster information for qualitative identification.[2][5] |
| Sample contamination with BDE-209 | BDE-209 can adhere to dust particles in the laboratory environment.[2] | - Maintain a clean laboratory environment, regularly wiping down surfaces. - Use a HEPA filter in the lab's ventilation system.[6] - Always include method blanks in your analytical runs to monitor for background contamination.[7][8] |
| Interference from matrix components (e.g., lipids) | Insufficient sample cleanup prior to analysis.[2] | - Implement a lipid removal step, such as treatment with concentrated sulfuric acid or using impregnated silica (B1680970) columns.[2] - Employ gel permeation chromatography (GPC) to separate the target analytes from larger matrix molecules.[2] |
| Poor selectivity in bromination reactions | Competing nuclear bromination, especially with hydroxyl-substituted aromatic compounds.[9][10] | - For selective α-bromination, consider using copper(II) bromide in ethyl acetate (B1210297) for monosubstituted flavanones.[9][10] - For compounds with multiple hydroxyl groups, protecting the hydroxyl groups prior to bromination may be necessary to prevent unwanted side reactions.[10] |
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the purification and analysis of polybrominated aromatic compounds?
A1: The main challenges include:
-
Thermal Instability: Higher brominated congeners, particularly decabromodiphenyl ether (BDE-209), are prone to thermal degradation at the high temperatures used in GC injectors.[1][2]
-
Co-elution: With 209 possible PBDE congeners, chromatographic separation is difficult, and many congeners may co-elute.[1]
-
Matrix Interference: Samples from environmental or biological sources often contain lipids and other compounds that can interfere with analysis, necessitating thorough cleanup steps.[2]
-
Lack of Standards: Commercial standards are not available for all 209 PBDE congeners, which complicates identification and quantification.[1]
-
Contamination: The prevalence of some PBDEs, like BDE-209, in the environment (including lab dust) can lead to sample contamination.[2]
Q2: What are the recommended initial steps for purifying a crude extract containing PBDEs?
A2: A typical purification workflow involves several steps. First is the extraction of the analytes from the sample matrix. This is followed by a cleanup stage to remove interfering compounds like lipids.[2] Common cleanup techniques include solid-phase extraction (SPE), gel permeation chromatography (GPC), and the use of adsorbents like silica gel, Florisil, or alumina (B75360).[2][11] For samples with high lipid content, treatment with concentrated sulfuric acid is an effective cleanup method.[2]
Q3: Which analytical technique is most suitable for PBDE analysis?
A3: Gas chromatography (GC) coupled with mass spectrometry (MS) is the most common and established method for the analysis of PBDEs.[1][2] For highly brominated and thermally labile compounds like BDE-209, liquid chromatography (LC) coupled with MS using an APPI source can be a viable alternative to avoid thermal degradation.[3]
Q4: How can I improve the separation of structurally similar PBDE congeners?
A4: To improve separation, you can use specialized GC columns designed for persistent organic pollutants. Additionally, optimizing the GC oven temperature program can enhance resolution. For particularly difficult separations, techniques like reversed-phase chromatography using materials such as Lipidex-500 have been shown to be effective in separating highly structurally similar brominated biphenyl (B1667301) congeners that are not separable by other chromatographic methods.[11]
Q5: What are some key considerations for method validation in PBDE analysis?
A5: Key considerations include assessing accuracy, precision, sensitivity, and selectivity. It is important to use certified reference materials (like NIST Standard Reference Material 2585 for house dust) to check the accuracy of the method.[7][8] Spiked samples should be used to determine recovery and precision. Method blanks are crucial to monitor for contamination, especially for BDE-209.[7][8] Finally, due to potential fragmentation issues in the mass spectrometer, using 13C-labeled internal standards is recommended for accurate quantification.[2]
Experimental Protocols
Protocol 1: Extraction and Cleanup of PBDEs from Sediment Samples
This protocol is a generalized procedure based on common techniques mentioned in the literature.
1. Extraction (Soxhlet)
- Weigh approximately 2 grams of the homogenized sediment sample into a Soxhlet extraction thimble.[12]
- Add a 13C-labeled PBDE surrogate standard to the sample for recovery correction.[12]
- Place the thimble in a Soxhlet extractor.
- Extract the sample with toluene (B28343) for 24 hours.[12]
2. Cleanup (Alumina Column Chromatography)
- Prepare a chromatography column with 6 grams of basic alumina that has been activated overnight at 300°C.[12]
- Concentrate the toluene extract from the Soxhlet extraction.
- Load the concentrated extract onto the top of the alumina column.
- Elute the PBDEs from the column using 50 mL of a hexane/dichloromethane (80:20) mixture.[12]
- Collect the eluate.
3. Concentration and Solvent Exchange
- Evaporate the collected eluate to dryness under a gentle stream of nitrogen.[12]
- Reconstitute the residue in 20 µL of nonane.[12]
- Add a 13C-labeled PBDE recovery standard just prior to GC-MS analysis.[12]
Data Summary
Table 1: Instrumental Detection Limits for Selected PBDEs
| Congener Group | Detection Limit (femtograms on column) |
| Mono- to Penta-BDEs | 6 - 250 |
| Hexa- to Octa-BDEs | 6 - 250 |
| Nona- to Deca-BDEs | 6 - 250 |
| Data derived from a study using GC coupled to Orbitrap Mass Spectrometry.[12] |
Visualizations
Experimental Workflow for PBDE Purification
Caption: Workflow for the extraction and purification of PBDEs from sediment samples.
Troubleshooting Logic for Low Analyte Recovery
Caption: Decision tree for troubleshooting low recovery of polybrominated compounds.
References
- 1. Instrumental methods and challenges in quantifying polybrominated diphenyl ethers in environmental extracts: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. atsdr.cdc.gov [atsdr.cdc.gov]
- 3. researchgate.net [researchgate.net]
- 4. agilent.com [agilent.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. static.spokanecity.org [static.spokanecity.org]
- 7. Use of fluorinated polybrominated diphenyl ethers and simplified cleanup for the analysis of polybrominated diphenyl ethers in house dust - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Use of fluorinated polybrominated diphenyl ethers and simplified cleanup for the analysis of polybrominated diphenyl ethers in house dust [agris.fao.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Purification of polybrominated biphenyl congeners - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. documents.thermofisher.com [documents.thermofisher.com]
identifying and characterizing byproducts in 2,4,6-Tribromotoluene synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and characterizing byproducts during the synthesis of 2,4,6-Tribromotoluene.
Frequently Asked Questions (FAQs)
Q1: What is the primary method for the synthesis of this compound?
A1: The primary method for synthesizing this compound is through the electrophilic aromatic substitution of toluene (B28343) with bromine (Br₂). This reaction is typically catalyzed by a Lewis acid, such as ferric bromide (FeBr₃) or aluminum chloride (AlCl₃), to polarize the bromine molecule and generate a potent electrophile.[1][2][3]
Q2: What are the common byproducts encountered in the synthesis of this compound?
A2: During the synthesis of this compound, several byproducts can be formed. These can be broadly categorized as:
-
Isomeric Byproducts: Other tribromotoluene isomers, such as 2,4,5-tribromotoluene.
-
Under-brominated Products: Monobromotoluenes (o-, m-, p-bromotoluene) and dibromotoluenes (e.g., 2,4-dibromotoluene, 2,6-dibromotoluene).
-
Over-brominated Products: Tetrabromotoluenes and pentabromotoluene (B47190).[4]
-
Side-chain Brominated Products: Benzyl (B1604629) bromide or its brominated derivatives can form, especially under conditions that favor free-radical reactions, such as exposure to UV light.[5][6]
Q3: How can the formation of these byproducts be minimized?
A3: Minimizing byproduct formation can be achieved by carefully controlling the reaction conditions:
-
Stoichiometry: Precise control of the bromine to toluene molar ratio is crucial. Using a slight excess of bromine can drive the reaction to completion but a large excess will lead to over-bromination.
-
Catalyst: The choice and amount of Lewis acid catalyst can influence the reaction's selectivity.
-
Temperature: Lower temperatures generally favor para-substitution and can help control the extent of bromination.
-
Reaction Time: Monitoring the reaction progress and stopping it once the desired product is maximized is essential to prevent the formation of over-brominated products.
-
Light Exclusion: To avoid side-chain bromination, the reaction should be carried out in the dark or in a vessel protected from light.[4][6]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low yield of this compound | Incomplete reaction. | Increase reaction time, slightly increase the molar ratio of bromine, or ensure the catalyst is active. Monitor the reaction progress using GC-MS.[4] |
| Loss of product during workup. | Optimize the extraction and purification steps. Ensure complete neutralization of the acid catalyst before extraction. | |
| High percentage of monobromotoluene and dibromotoluene | Insufficient bromine or short reaction time. | Increase the molar equivalent of bromine and/or extend the reaction time. Monitor the disappearance of starting material and intermediates by GC. |
| Significant amount of tetrabromotoluene and pentabromotoluene detected | Excess bromine or prolonged reaction time. | Reduce the amount of bromine used. Carefully monitor the reaction and quench it as soon as the desired product is formed.[4] |
| Presence of benzyl bromide or other side-chain brominated byproducts | Reaction exposed to UV light or high temperatures, favoring a free-radical mechanism. | Conduct the reaction in a flask protected from light (e.g., wrapped in aluminum foil) and maintain a controlled, lower temperature.[5][6] |
| Complex mixture of isomers observed | Poor regioselectivity. | The choice of solvent and catalyst can influence isomer distribution. While the methyl group strongly directs ortho and para, a change in reaction conditions may be necessary to optimize for the 2,4,6-isomer. |
| Difficulty in purifying the final product | Byproducts have similar physical properties to the desired product. | Employ advanced purification techniques such as fractional distillation under reduced pressure or preparative HPLC. Recrystallization from a suitable solvent system can also be effective. |
Experimental Protocols
1. Synthesis of this compound (Illustrative Protocol)
This protocol is a generalized procedure based on common laboratory practices for electrophilic aromatic bromination.
-
Materials: Toluene, Bromine, Ferric Bromide (FeBr₃), Dichloromethane (B109758) (CH₂Cl₂), Sodium bisulfite solution (aq.), Sodium bicarbonate solution (aq.), Anhydrous magnesium sulfate (B86663) (MgSO₄).
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve toluene in dichloromethane. Cool the flask in an ice bath.
-
Slowly add ferric bromide to the stirred solution.
-
From the dropping funnel, add a solution of bromine in dichloromethane dropwise to the reaction mixture while maintaining the low temperature. The reaction should be protected from light.
-
After the addition is complete, allow the reaction to stir at room temperature. Monitor the reaction progress by taking small aliquots and analyzing them by GC-MS.
-
Once the reaction is complete, quench it by slowly adding an aqueous solution of sodium bisulfite to destroy any unreacted bromine.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with water, sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.
-
2. Byproduct Identification by GC-MS
-
Sample Preparation: Dilute a small aliquot of the crude reaction mixture in a suitable solvent like dichloromethane.
-
GC-MS Parameters (Typical):
-
Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp at a controlled rate (e.g., 10 °C/min) to a final temperature (e.g., 280 °C).
-
Carrier Gas: Helium at a constant flow rate.
-
MS Detector: Electron Ionization (EI) at 70 eV. Scan a mass range of m/z 50-500.
-
-
Data Analysis: Identify the peaks corresponding to this compound and its byproducts by comparing their mass spectra with a library (e.g., NIST) and their retention times with known standards if available.
3. Byproduct Characterization by ¹H and ¹³C NMR
-
Sample Preparation: Dissolve the purified byproduct or a fraction enriched with the byproduct in a deuterated solvent (e.g., CDCl₃).
-
¹H NMR: Acquire the proton NMR spectrum. The chemical shifts, integration, and coupling patterns of the aromatic and methyl protons will help in identifying the substitution pattern on the toluene ring.
-
¹³C NMR: Acquire the carbon-13 NMR spectrum. The number of signals and their chemical shifts will provide information about the symmetry of the molecule and the positions of the bromine atoms.
4. Separation of Isomers by HPLC
-
Column: For separating positional isomers of bromotoluenes, a phenyl or pentafluorophenyl (PFP) stationary phase is often effective due to π-π interactions.[7][8] A C18 column can also be used.[9]
-
Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and water is typically used. The exact ratio may need to be optimized through method development.
-
Detector: A UV detector set at a wavelength where the bromotoluene isomers have significant absorbance (e.g., 254 nm).[9]
-
Method Development: Start with a gradient elution to screen for the best separation conditions and then switch to an isocratic method for optimized resolution.
Data Presentation
Table 1: Typical GC-MS Data for Byproduct Identification in this compound Synthesis
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected Retention Time (Relative) | Key Mass Spectral Fragments (m/z) |
| Toluene | C₇H₈ | 92.14 | Very Early | 92, 91, 65 |
| Monobromotoluenes | C₇H₇Br | 171.04 | Early | 172, 170, 91 |
| Dibromotoluenes | C₇H₆Br₂ | 249.93 | Intermediate | 250, 248, 169, 90 |
| This compound | C₇H₅Br₃ | 328.83 | Target | 330, 328, 326, 249, 247, 168 |
| Other Tribromotoluene Isomers | C₇H₅Br₃ | 328.83 | Close to Target | 330, 328, 326, 249, 247, 168 |
| Tetrabromotoluenes | C₇H₄Br₄ | 407.72 | Late | 410, 408, 406, 404, 329, 327 |
| Pentabromotoluene | C₇H₃Br₅ | 486.61 | Very Late | 488, 486, 484, 482, 407, 405 |
| Benzyl Bromide | C₇H₇Br | 171.04 | Early | 172, 170, 91 |
Note: Relative retention times are dependent on the specific GC conditions used.
Visualizations
Caption: Synthesis pathway of this compound and formation of major byproducts.
Caption: Workflow for the identification and characterization of byproducts.
References
- 1. slideserve.com [slideserve.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Toluene on reaction with Nbromosuccinimide gives A class 12 chemistry CBSE [vedantu.com]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. Video: Reactions at the Benzylic Position: Halogenation [jove.com]
- 6. quora.com [quora.com]
- 7. Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation - Tips & Suggestions [mtc-usa.com]
- 8. welch-us.com [welch-us.com]
- 9. rsc.org [rsc.org]
strategies to improve the regioselectivity of toluene bromination
This guide provides researchers, scientists, and drug development professionals with detailed strategies, troubleshooting advice, and frequently asked questions to improve the regioselectivity of toluene (B28343) bromination.
Frequently Asked Questions (FAQs)
Q1: Why does the bromination of toluene predominantly yield ortho and para isomers?
The methyl group (-CH₃) on the toluene ring is an electron-donating group. Through inductive effects and hyperconjugation, it increases the electron density of the benzene (B151609) ring, making it more reactive towards electrophiles than benzene itself.[1][2] This electron density is preferentially increased at the ortho and para positions. Consequently, the carbocation intermediates (arenium ions) formed during electrophilic attack at these positions are more stabilized, leading to the formation of ortho- and para-bromotoluene as the major products.[1][2][3][4] The meta position is largely unfavored.[5]
Q2: How can I favor the formation of the para isomer over the ortho isomer?
Achieving high para-selectivity is often desirable to avoid difficult separation of ortho and para isomers. Key strategies include:
-
Shape-Selective Catalysis: Using zeolites (microporous aluminosilicates) as catalysts can dramatically increase para-selectivity.[6][7][8][9] The pore structure of zeolites like HZSM-5 or Na-Y can sterically hinder the formation of the bulkier ortho-substituted transition state, allowing the linear para-substituted transition state to form preferentially.[9][10]
-
Steric Hindrance: While the methyl group itself is not very large, using a bulkier catalyst or brominating agent can increase steric hindrance at the ortho positions, thereby favoring the less hindered para position.[11]
-
Lower Reaction Temperature: Conducting the reaction at lower temperatures generally enhances selectivity.[12] Low temperatures favor the kinetically controlled product, and the difference in activation energy between para and ortho substitution becomes more significant. At higher temperatures, the reaction can become thermodynamically controlled, potentially leading to isomer mixtures.[13]
Q3: How can I achieve side-chain (benzylic) bromination to form benzyl (B1604629) bromide instead of ring bromination?
The position of bromination (ring vs. side-chain) is determined by the reaction mechanism.
-
Ring Bromination (Electrophilic Aromatic Substitution): This occurs in the presence of a Lewis acid catalyst (e.g., FeBr₃, AlCl₃) and in the absence of light.[14][15][16][17] The catalyst polarizes the Br-Br bond, creating a strong electrophile (Br⁺) that attacks the aromatic ring.
-
Side-Chain Bromination (Free Radical Substitution): This mechanism is favored under conditions that generate bromine radicals. This is typically achieved by using UV light or a radical initiator (like AIBN) and a reagent like N-bromosuccinimide (NBS).[16][18][19][20] Lewis acid catalysts must be avoided.
Q4: What is the effect of the solvent on the regioselectivity of toluene bromination?
The solvent can influence the distribution of isomers. The polarity of the solvent can affect the stability of the charged intermediates and transition states in electrophilic aromatic substitution.[12][21] For instance, studies have shown that the choice of solvent, such as aqueous trifluoroacetic acid, can impact the ortho/para ratio.[22] In some specialized methods like two-phase electrolysis for benzylic bromination, the choice of an organic solvent like chloroform (B151607) is critical for achieving high selectivity by separating the substrate from the aqueous phase where the brominating agent is generated.[23]
Troubleshooting Guides
Issue 1: Poor para-selectivity; obtaining a mixture of ortho and para isomers.
| Possible Cause | Troubleshooting Steps & Solutions |
| Reaction is under thermodynamic control. | Lower the reaction temperature. For many electrophilic brominations, temperatures between -30°C and 0°C can significantly improve selectivity.[12] Ensure efficient cooling and stirring to maintain a consistent temperature. |
| Standard Lewis acid catalyst is not selective. | Switch to a shape-selective catalyst. Zeolites such as Na-Y or HZSM-5 are highly effective.[8][10] The catalyst's pores restrict access to the ortho position, favoring the formation of the para product.[9] Adding an HBr scavenger like propylene (B89431) oxide can further enhance zeolite-catalyzed para-selectivity to over 98%. |
| Steric hindrance is insufficient. | While less common for toluene itself, consider using a bulkier brominating agent if applicable to your specific substrate. This increases steric clash at the ortho position.[11] |
| Solvent is not optimal. | Screen different solvents. The polarity and coordinating ability of the solvent can influence the transition state energies and thus the isomer ratio.[21][22] |
Issue 2: Obtaining ring-brominated products (o-/p-bromotoluene) when the desired product is benzyl bromide.
| Possible Cause | Troubleshooting Steps & Solutions |
| Incorrect reaction conditions for radical pathway. | Ensure the reaction is performed under conditions that favor free-radical formation. Use a UV lamp or sunlight to initiate the reaction.[16][20] |
| Presence of a Lewis acid. | Traces of metal impurities can act as Lewis acid catalysts, promoting electrophilic substitution. Ensure glassware is scrupulously clean. Do not use iron spatulas or stir bars with exposed iron. The reaction should be performed in the dark to suppress the electrophilic pathway.[19] |
| Incorrect brominating agent. | Use N-bromosuccinimide (NBS) as the brominating agent, which is standard for benzylic brominations.[18] Add a radical initiator like benzoyl peroxide or AIBN if initiation with light is insufficient. |
Quantitative Data on Isomer Distribution
The regioselectivity of toluene bromination is highly dependent on the reaction conditions. The following table summarizes typical product distributions.
| Reaction Condition | Catalyst/Initiator | ortho (%) | meta (%) | para (%) | Benzylic (%) | Reference(s) |
| Electrophilic Bromination in 85% Acetic Acid | None | 32.9 | 0.3 | 66.8 | - | [24] |
| Electrophilic Bromination with Br₂ | FeBr₃ | ~35-40 | <1 | ~60-65 | - | [14] |
| Electrophilic Bromination with Br₂ | Na-Y Zeolite | 19 | - | 81 | - | |
| Electrophilic Bromination with Br₂ and Propylene Oxide | Na-Y Zeolite | 2 | - | 98 | - | |
| Free Radical Bromination with NBS | UV Light/AIBN | - | - | - | >95 | [18] |
| Lewis Acid Catalyzed Benzylic Bromination with DBDMH | ZrCl₄ | - | - | - | 86 | [25] |
Note: Yields are approximate and can vary based on specific experimental parameters.
Experimental Protocols
Protocol 1: Highly para-Selective Bromination using a Zeolite Catalyst
This protocol is adapted from a procedure demonstrating high para-selectivity using Na-Y zeolite and an HBr scavenger.
-
Preparation: In a round-bottom flask, add commercial Na-Y zeolite pellets (5 g) to a solution of toluene (2.17 M) in tetrachloromethane (25 mL).
-
Additive: Add propylene oxide (20 mmol) to the mixture. Propylene oxide acts as an HBr scavenger, preventing catalyst deactivation and improving selectivity.
-
Reaction: Cool the mixture to 25°C and maintain this temperature. Slowly add liquid bromine (20 mmol) to the stirred suspension.
-
Monitoring: Continue stirring for 30 minutes. The reaction progress can be monitored by GC analysis of aliquots.
-
Workup: Quench the reaction by adding a 2M aqueous sodium thiosulfate (B1220275) solution. Add 50 mL of tetrachloromethane and remove the catalyst by filtration.
-
Purification: Separate the organic phase, dry it over anhydrous MgSO₄, and remove the solvent under reduced pressure. The resulting product mixture should show high enrichment of p-bromotoluene (typically >98%).
Protocol 2: Selective Side-Chain (Benzylic) Bromination using NBS
This is a standard procedure for free-radical bromination at the benzylic position.
-
Setup: To a solution of toluene (1 equivalent) in a suitable solvent (e.g., carbon tetrachloride), add N-bromosuccinimide (NBS, 1 equivalent).
-
Initiation: Add a catalytic amount of a radical initiator, such as benzoyl peroxide or azobisisobutyronitrile (AIBN).
-
Reaction: Heat the mixture to reflux. Irradiate the flask with a UV lamp or a high-intensity incandescent light bulb to facilitate the initiation of the radical chain reaction.
-
Monitoring: The reaction is complete when the dense NBS sinks and is replaced by the less dense succinimide (B58015) byproduct floating on the surface. Progress can also be monitored by TLC or GC.
-
Workup: Cool the reaction mixture to room temperature and filter to remove the succinimide.
-
Purification: Wash the filtrate with water and then with a saturated sodium bicarbonate solution. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield crude benzyl bromide. Further purification can be achieved by distillation.
Visualizations
Caption: Decision workflow for selecting the appropriate conditions for regioselective toluene bromination.
Caption: Steric hindrance within a zeolite pore favors the formation of the para isomer.
Caption: Electronic stabilization of intermediates in the electrophilic bromination of toluene.
References
- 1. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 2. Solved: The bromination of toluene occurs predominantly at the ortho and para positions. Why are t [Chemistry] [gauthmath.com]
- 3. willson.cm.utexas.edu [willson.cm.utexas.edu]
- 4. web.mnstate.edu [web.mnstate.edu]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 7. EP0878456A1 - Process for the preparation of p-bromotoluene - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. scispace.com [scispace.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. benchchem.com [benchchem.com]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 14. mason.gmu.edu [mason.gmu.edu]
- 15. echemi.com [echemi.com]
- 16. google.com [google.com]
- 17. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 18. krc.cecri.res.in [krc.cecri.res.in]
- 19. quora.com [quora.com]
- 20. quora.com [quora.com]
- 21. researchgate.net [researchgate.net]
- 22. pubs.acs.org [pubs.acs.org]
- 23. krc.cecri.res.in [krc.cecri.res.in]
- 24. researchgate.net [researchgate.net]
- 25. Lewis Acid Catalyzed Benzylic Bromination - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Selection for Cross-Coupling Reactions with 2,4,6-Tribromotoluene
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working with 2,4,6-tribromotoluene in cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: Why are cross-coupling reactions with this compound challenging?
A1: this compound presents two main challenges for cross-coupling reactions:
-
Steric Hindrance: The two bromine atoms in the ortho positions (2 and 6) create significant steric bulk around the palladium catalyst, which can impede the oxidative addition and reductive elimination steps of the catalytic cycle.[1]
-
Multiple Reaction Sites: The presence of three bromine atoms raises the issue of selectivity. It can be challenging to control the reaction to achieve mono-, di-, or tri-substituted products as desired. The reactivity of the bromine at the 4-position differs from those at the 2 and 6-positions.
Q2: What are the most common side reactions observed with this compound, and how can they be minimized?
A2: Common side reactions include:
-
Hydrodehalogenation (or Debromination): This is where a bromine atom is replaced by a hydrogen atom. It can be minimized by using bulky, electron-rich ligands that promote the desired reductive elimination over the hydrodehalogenation pathway.[1]
-
Homocoupling: Formation of a biaryl product from the coupling of two molecules of the organometallic reagent. This can be suppressed by the slow addition of the organometallic reagent or by using appropriate catalyst systems.
-
Catalyst Decomposition: The formation of palladium black indicates catalyst decomposition. This can be caused by high temperatures or the presence of impurities. Using robust ligands and ensuring an inert atmosphere can help prevent this.
Q3: How can I achieve selective mono-arylation of this compound?
A3: Achieving selective mono-arylation, typically at the more reactive 4-position, requires careful control of reaction conditions. Key strategies include:
-
Stoichiometry: Using a limited amount of the coupling partner (e.g., 1.0-1.2 equivalents of boronic acid in a Suzuki coupling).
-
Reaction Time and Temperature: Shorter reaction times and lower temperatures can favor mono-substitution.
-
Catalyst System: The choice of ligand can influence selectivity. Less bulky ligands may favor reaction at the less hindered 4-position.
Troubleshooting Guides
Problem 1: Low or No Yield in Suzuki-Miyaura Coupling
| Potential Cause | Recommended Solution |
| Ineffective Catalyst System | Use a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ with a bulky, electron-rich phosphine (B1218219) ligand such as SPhos, XPhos, or RuPhos. For particularly challenging couplings, consider specialized ligands like AntPhos or BI-DIME.[1] |
| Inappropriate Base | A moderately strong base like K₃PO₄ or Cs₂CO₃ is often effective. For very hindered systems, a stronger base like K-tert-butoxide may be necessary. Ensure the base is finely powdered and dry. |
| Poor Solvent Choice | Aprotic polar solvents like dioxane, THF, or toluene (B28343) are commonly used. A mixture of an organic solvent and water (e.g., 10:1 dioxane:water) can be beneficial. Ensure solvents are degassed. |
| Low Reaction Temperature | Due to steric hindrance, higher temperatures (e.g., 80-110 °C) are often required to overcome the activation energy. |
| Impure Reagents | Ensure the purity of this compound, the boronic acid, and all other reagents. Boronic acids can degrade upon storage. |
Problem 2: Uncontrolled Multiple Substitutions
| Potential Cause | Recommended Solution |
| Excess Coupling Partner | To favor mono-substitution, use a stoichiometric amount or a slight excess (1.0-1.2 equivalents) of the boronic acid, alkyne, or amine. |
| Prolonged Reaction Time | Monitor the reaction closely by TLC or LC-MS and stop it once the desired product is maximized. |
| High Catalyst Loading | While a sufficient amount of catalyst is needed, excessively high loadings can sometimes lead to over-reaction. Typical loadings are 1-5 mol% of palladium. |
| Ligand Choice | The steric and electronic properties of the ligand can influence selectivity. Screening different ligands may be necessary to find the optimal balance for the desired level of substitution. |
Catalyst System Data for Sterically Hindered Aryl Bromides
Note: Data for this compound is limited. The following table presents representative data for similar sterically hindered aryl bromides to provide a starting point for optimization.
| Reaction Type | Aryl Bromide | Coupling Partner | Pd Precursor (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Yield (%) |
| Suzuki-Miyaura | 2,4,6-Triisopropylphenyl bromide | Cyclohexylboronic acid | Pd₂(dba)₃ (1) | BI-DIME (2) | K₃PO₄ (3) | Toluene | 110 | 31 |
| Buchwald-Hartwig | 4-Bromo-3-methoxyphenylacetonitrile | Ammonium sulfate | Pd₂(dba)₃ (1-2) | XPhos (2-4) | NaOtBu (2) | Toluene | 100 | N/A |
| Sonogashira | 4-Bromobenzonitrile | Phenylacetylene | MCM-41-Pd (0.1) | PPh₃ (0.2) | Et₃N (3) | Toluene | 100 | >95 |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
-
Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and a base (e.g., K₃PO₄, 2.0 equiv.).
-
Catalyst Addition: Add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).
-
Inert Atmosphere: Seal the tube, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add the degassed solvent system (e.g., a 10:1 mixture of toluene and water) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel.
General Protocol for Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under an inert atmosphere, add this compound (1.0 equiv.), the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.5 equiv.) to an oven-dried reaction vessel.
-
Amine and Solvent Addition: Add the amine (1.2 equiv.) and the anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane).
-
Reaction: Seal the vessel and heat to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, the reaction is diluted with ethyl acetate (B1210297) and filtered through a pad of Celite. The filtrate is washed with water and brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel.
General Protocol for Sonogashira Coupling
-
Reaction Setup: To a flame-dried Schlenk tube, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and a copper(I) co-catalyst (e.g., CuI, 4 mol%).
-
Inert Atmosphere: Evacuate and backfill the tube with an inert gas (e.g., argon).
-
Reagent Addition: Add the degassed solvent (e.g., triethylamine (B128534) or a mixture of DMF and triethylamine), followed by the terminal alkyne (1.1 equiv.).
-
Reaction: Stir the reaction mixture at the desired temperature (e.g., 80 °C).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the mixture to room temperature, dilute with a suitable solvent like diethyl ether, and filter through a pad of Celite. Wash the filtrate with saturated aqueous NH₄Cl and brine. Dry the organic layer over MgSO₄, filter, and concentrate.
-
Purification: Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Catalyst selection workflow for cross-coupling reactions with this compound.
References
managing exothermic reactions during the synthesis of 2,4,6-Tribromotoluene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for managing exothermic reactions during the synthesis of 2,4,6-Tribromotoluene. The information is tailored for researchers, scientists, and drug development professionals to ensure safe and successful experimentation.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound, with a focus on controlling the exothermic nature of the bromination of toluene (B28343).
| Issue ID | Problem | Possible Causes | Solution |
| EXO-001 | Rapid and Uncontrolled Temperature Increase | 1. Addition of brominating agent is too fast.2. Inadequate cooling of the reaction vessel.3. High concentration of reactants. | 1. Immediately stop the addition of the brominating agent.2. Increase the efficiency of the cooling system (e.g., switch to an ice/salt bath).3. If the temperature continues to rise, prepare for emergency quenching by adding a pre-cooled quenching solution (e.g., aqueous sodium bisulfite). |
| EXO-002 | Localized Hotspots in the Reaction Mixture | 1. Poor stirring or inadequate mixing.2. Viscous reaction mixture hindering heat dissipation. | 1. Increase the stirring speed to ensure homogeneous mixing.2. If the mixture is too viscous, consider diluting with a suitable, pre-cooled solvent. |
| EXO-003 | Excessive Gas Evolution (HBr) | 1. Reaction is proceeding too quickly.2. Inefficient gas trap or scrubber system. | 1. Slow down the rate of addition of the brominating agent.2. Ensure the gas trap is functioning correctly and has sufficient capacity to neutralize the evolving HBr gas. A common setup involves bubbling the gas through a concentrated solution of sodium hydroxide (B78521). |
| EXO-004 | Formation of Side-Products (e.g., over-brominated species) | 1. Elevated reaction temperature.2. Incorrect stoichiometry of reactants. | 1. Maintain the reaction temperature within the recommended range.2. Carefully control the molar ratio of bromine to toluene. |
| EXO-005 | Reaction Fails to Initiate | 1. Low reaction temperature.2. Impure or inactive catalyst (if used). | 1. Gradually increase the temperature of the reaction mixture.2. Ensure the catalyst is of high purity and handled under appropriate conditions (e.g., anhydrous). |
Frequently Asked Questions (FAQs)
Q1: What are the initial signs of a runaway exothermic reaction during the synthesis of this compound?
A1: The primary indicators of a potential runaway reaction include a sudden, rapid increase in the internal temperature of the reaction vessel that is difficult to control with the cooling system. Other signs include a vigorous evolution of hydrogen bromide (HBr) gas, a noticeable change in the color or viscosity of the reaction mixture, and the boiling of the solvent even with cooling applied.
Q2: What is the best method for controlling the temperature of the reaction?
A2: The most effective method for temperature control is a combination of slow, controlled addition of the brominating agent (e.g., bromine) and the use of an efficient cooling system. A jacketed reactor connected to a circulating cooling bath is ideal. For laboratory-scale experiments, an ice-water or ice-salt bath can be used. It is crucial to monitor the internal temperature of the reaction, not the temperature of the cooling bath.
Q3: What is the purpose of a gas trap, and is it necessary?
A3: A gas trap is essential for this reaction. The bromination of toluene generates a significant amount of corrosive and toxic hydrogen bromide (HBr) gas. A gas trap, typically containing a basic solution like sodium hydroxide, neutralizes the HBr gas, preventing its release into the laboratory atmosphere. This is a critical safety measure.
Q4: How can I minimize the formation of over-brominated byproducts?
A4: Over-bromination can be minimized by carefully controlling the stoichiometry of the reactants and maintaining the reaction at the optimal temperature. Using the correct molar ratio of bromine to toluene is critical. Elevated temperatures can increase the rate of reaction and lead to the formation of tetra- and penta-brominated toluenes.
Q5: What is the appropriate quenching procedure for this reaction?
A5: Once the reaction is complete, it should be quenched to neutralize any remaining unreacted bromine and the acidic HBr. This is typically done by slowly adding an ice-cold aqueous solution of a reducing agent, such as sodium bisulfite or sodium thiosulfate, until the characteristic red-brown color of bromine disappears.
Experimental Protocol: Synthesis of this compound
This protocol outlines a method for the synthesis of this compound with an emphasis on managing the exothermic reaction.
Materials and Equipment:
-
Toluene
-
Bromine
-
Iron powder (catalyst)
-
Carbon tetrachloride (solvent)
-
Sodium bisulfite solution (10% aqueous)
-
Sodium hydroxide solution (for gas trap)
-
Three-necked round-bottom flask
-
Dropping funnel
-
Condenser
-
Mechanical stirrer
-
Thermometer
-
Cooling bath (ice-water or circulating chiller)
-
Gas trap
Procedure:
-
Setup: Assemble the reaction apparatus in a well-ventilated fume hood. The three-necked flask should be equipped with a mechanical stirrer, a thermometer, and a dropping funnel. Attach a condenser to one of the necks and connect the outlet of the condenser to a gas trap containing a sodium hydroxide solution.
-
Charging the Reactor: To the flask, add toluene and carbon tetrachloride. Begin stirring and cool the mixture to 0-5 °C using the cooling bath. Add a catalytic amount of iron powder.
-
Addition of Bromine: Slowly add bromine from the dropping funnel to the cooled, stirring reaction mixture. The rate of addition should be carefully controlled to maintain the internal temperature below 10 °C.
-
Reaction Monitoring: Monitor the reaction progress by observing the disappearance of the bromine color and by thin-layer chromatography (TLC). The reaction is typically complete after all the bromine has been added and the mixture has been stirred for an additional 1-2 hours at the controlled temperature.
-
Quenching: Once the reaction is complete, slowly add a cold 10% aqueous solution of sodium bisulfite to the reaction mixture with vigorous stirring to quench any unreacted bromine.
-
Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Isolation and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent such as ethanol.
Quantitative Data Summary
| Parameter | Value | Reference |
| Melting Point of this compound | 68-71 °C | [1] |
| Boiling Point of this compound | 290.7 ± 35.0 °C at 760 mmHg | [1] |
| Molecular Weight of this compound | 328.827 g/mol | [1] |
| Typical Reaction Temperature | 0-10 °C | General protocol for exothermic bromination |
| Purity of Commercial Product | ≥ 97% | [1] |
Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: Decision tree for managing a temperature excursion.
References
effect of solvent purity on the outcome of reactions with 2,4,6-Tribromotoluene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,4,6-Tribromotoluene. The purity of solvents is a critical factor that can significantly impact the outcome of reactions involving this compound. This guide will help you identify and resolve common issues related to solvent impurities.
Frequently Asked Questions (FAQs)
Q1: Why is solvent purity so crucial when working with this compound?
A1: this compound is often used in sensitive organometallic reactions, such as Grignard reagent formation and various cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck, Ullmann). These reactions are highly susceptible to impurities commonly found in solvents, which can lead to side reactions, catalyst deactivation, and low product yields.
Q2: What are the most common and detrimental impurities in solvents for these types of reactions?
A2: The most common and harmful impurities include:
-
Water: Reacts with and quenches organometallic reagents (e.g., Grignard reagents, organolithiums). It can also lead to the hydrolysis of starting materials and products.
-
Dissolved Oxygen: Can lead to oxidative side reactions, such as the homocoupling of boronic acids in Suzuki reactions or the degradation of catalysts.[1]
-
Peroxides: Often present in ether solvents like THF and diethyl ether, they can be hazardous and interfere with reaction pathways.
-
Aldehydes and Ketones: Can react with organometallic intermediates, leading to unwanted byproducts.
-
Amines: Can act as competing ligands for the metal catalyst in cross-coupling reactions, potentially inhibiting the desired reaction.
-
Other Organic Volatiles: Traces of other solvents (e.g., acetone (B3395972) from cleaning glassware) can participate in side reactions.
Q3: How can I tell if my solvent is pure enough for my reaction?
A3: For most sensitive reactions involving this compound, commercially available anhydrous or "sure-seal" solvents are recommended. However, it is good practice to verify the water content using a Karl Fischer titrator. For oxygen-sensitive reactions, solvents should be thoroughly degassed by methods such as sparging with an inert gas (Argon or Nitrogen) or by freeze-pump-thaw cycles.
Q4: What is hydrodehalogenation and how can solvent impurities promote it?
A4: Hydrodehalogenation is a common side reaction where a bromine atom on the this compound is replaced by a hydrogen atom. Protic impurities, such as water or alcohols in the solvent, can serve as a proton source for this unwanted reaction, reducing the yield of the desired product.[2][3]
Troubleshooting Guides
Issue 1: Low or No Product Yield in a Grignard Reaction
Symptoms:
-
The reaction to form the Grignard reagent from this compound and magnesium does not initiate.
-
The subsequent reaction with an electrophile gives a very low yield of the desired product.
-
A significant amount of the this compound starting material is recovered.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Presence of moisture in the solvent (e.g., THF, Diethyl Ether). | Use a freshly opened bottle of anhydrous solvent or purify the solvent by distillation from a suitable drying agent (e.g., sodium/benzophenone for ethers). Ensure all glassware is rigorously flame-dried or oven-dried before use.[4][5][6][7][8] |
| Passivated magnesium surface. | Activate the magnesium turnings by gently crushing them in the reaction flask (under inert atmosphere) to expose a fresh surface. A small crystal of iodine can also be added to initiate the reaction. |
| Presence of dissolved oxygen. | Degas the solvent thoroughly by sparging with argon or nitrogen for at least 30 minutes prior to use. Maintain a positive pressure of inert gas throughout the reaction. |
| Side reaction (Wurtz coupling) forming biphenyl (B1667301) impurities. | This can be favored at higher temperatures. Ensure the reaction is adequately cooled and the addition of this compound is slow to maintain a low concentration. |
Issue 2: Poor Yield and Byproduct Formation in Suzuki-Miyaura Coupling
Symptoms:
-
Low yield of the desired coupled product.
-
Presence of significant amounts of homocoupled boronic acid byproduct.
-
Formation of debrominated this compound.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Water in the solvent (e.g., Toluene, Dioxane, THF). | Although some Suzuki reactions tolerate or even require water, excess or uncontrolled amounts can be detrimental. Use anhydrous solvents for the organic phase. If a biphasic system is used, ensure the water is deoxygenated. |
| Dissolved oxygen in the solvent. | Rigorously degas all solvents and the reaction mixture before adding the palladium catalyst. Oxygen promotes the homocoupling of the boronic acid.[1] |
| Solvent impurities poisoning the catalyst. | Traces of precursors or contaminants from the solvent manufacturing process can act as catalyst poisons. Using high-purity solvents is crucial. In some cases, adding a phosphine (B1218219) ligand can help circumvent this poisoning.[9][10] |
| Protic impurities causing hydrodehalogenation. | Ensure the solvent is aprotic and dry to minimize the replacement of bromine with hydrogen.[2] |
Issue 3: Inconsistent Results in Sonogashira or Heck Reactions
Symptoms:
-
Reaction fails to go to completion.
-
TLC analysis shows multiple unidentified spots.
-
The catalyst appears to have decomposed (e.g., formation of palladium black).
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Amine impurities in the solvent (especially for Sonogashira). | If using a solvent like THF, ensure it is free from amine stabilizers. For Sonogashira reactions that use an amine base (e.g., triethylamine), ensure the amine is freshly distilled and degassed. |
| Solvent not suitable for the reaction temperature. | High temperatures can accelerate catalyst decomposition.[1] Choose a solvent with a boiling point appropriate for the required reaction temperature to ensure stability. |
| Peroxides in ether solvents. | Test for and remove peroxides from solvents like THF and diethyl ether before use, as they can lead to unpredictable side reactions and pose a safety hazard. |
| General solvent quality. | For reproducible results, it is essential to use solvents of consistent high purity for all cross-coupling reactions.[9][10] |
Experimental Protocols
General Solvent Purification
For moisture and oxygen-sensitive reactions, a solvent purification system is often employed. A common and safer alternative to distillation is passing the solvent through columns of activated alumina (B75360) (to remove water) and a supported copper catalyst (to remove oxygen).[11][12]
Protocol for Solvent Degassing:
-
Place the required volume of solvent in a Schlenk flask.
-
Seal the flask and connect it to a Schlenk line.
-
Bubble a gentle stream of inert gas (Argon or Nitrogen) through the solvent via a long needle or cannula for 30-60 minutes.
-
Alternatively, for more rigorous degassing, perform at least three freeze-pump-thaw cycles.
Visualizations
Caption: General workflow for reactions with this compound.
Caption: Troubleshooting logic for low-yield reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. scribd.com [scribd.com]
- 5. benchchem.com [benchchem.com]
- 6. softbeam.net:8080 [softbeam.net:8080]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. arodes.hes-so.ch [arodes.hes-so.ch]
- 10. researchgate.net [researchgate.net]
- 11. Safe and Convenient Procedure for Solvent Purification [authors.library.caltech.edu]
- 12. thornseshold.cup.uni-muenchen.de [thornseshold.cup.uni-muenchen.de]
Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for 2,4,6-Tribromotoluene Determination
For researchers, scientists, and professionals in drug development, the accurate and precise quantification of chemical compounds is paramount. This guide provides a detailed comparison of a validated Gas Chromatography-Mass Spectrometry (GC-MS) method for the analysis of 2,4,6-Tribromotoluene with an alternative High-Performance Liquid Chromatography (HPLC) method. The information presented is supported by experimental data drawn from validated methods for structurally similar compounds, providing a robust framework for methodological assessment.
Comparison of Analytical Methods
The selection of an analytical method hinges on various factors, including sensitivity, selectivity, and the nature of the sample matrix. Below is a summary of the performance characteristics of a GC-MS/MS method, based on data for a closely related haloaromatic compound, and a typical HPLC method.
| Parameter | GC-MS/MS | HPLC-UV |
| Principle | Separation by gas chromatography and detection by tandem mass spectrometry. | Separation by liquid chromatography and detection by UV absorption. |
| Linearity (R²) | ≥ 0.99 | ≥ 0.99 |
| Limit of Detection (LOD) | 0.04 - 4 ng/L (in water)[1][2] | Typically in the low to mid µg/mL range |
| Limit of Quantification (LOQ) | 1 - 100 pg/tablet (solid dosage)[1][2] | Typically in the mid to high µg/mL range |
| Accuracy (% Recovery) | 80 - 120% | 90 - 110% |
| Precision (%RSD) | < 15% | < 5% |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of any analytical method.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This method is adapted from a validated protocol for the analysis of 2,4,6-tribromoanisole, a structurally analogous compound, and is expected to provide high sensitivity and selectivity for this compound.[1][2]
Sample Preparation: Stir Bar Sorptive Extraction (SBSE)
-
Accurately weigh 1 gram of the sample and dissolve it in a suitable solvent (e.g., methanol (B129727) or a mixture of methanol and water).
-
Transfer the solution to a 20 mL headspace vial.
-
Add a magnetic stir bar coated with a sorptive phase (e.g., polydimethylsiloxane (B3030410) - PDMS).
-
Stir the sample at room temperature for a predetermined time (e.g., 60 minutes) to allow for the extraction of this compound onto the stir bar.
-
Remove the stir bar, gently dry it with a lint-free tissue, and place it in a thermal desorption tube.
GC-MS/MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 7000D Triple Quadrupole MS or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow rate of 1.4 mL/min.[3]
-
Injector Temperature: 280°C.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 3 minutes.
-
Ramp to 250°C at a rate of 25°C/min.
-
Hold at 250°C for 10.5 minutes.[3]
-
-
Transfer Line Temperature: 280°C.
-
Ionization Mode: Electron Ionization (EI).
-
Acquisition Mode: Multiple Reaction Monitoring (MRM). Specific transitions for this compound would need to be determined by infusing a standard into the mass spectrometer. For a related compound, 2,4,6-tribromoanisole, precursor ions and product ions are selected for high sensitivity and specificity.[1][2]
Method Validation Parameters
-
Linearity: Prepare a series of calibration standards of this compound in a suitable solvent (e.g., methanol) over the desired concentration range. The linearity is assessed by plotting the peak area against the concentration and determining the coefficient of determination (R²).
-
LOD and LOQ: The Limit of Detection and Limit of Quantification are determined by analyzing a series of low-concentration standards and calculating the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).
-
Accuracy: The accuracy is evaluated by spiking a blank matrix with a known concentration of this compound and calculating the percentage recovery.
-
Precision: The precision of the method is determined by repeatedly analyzing a sample and expressing the results as the relative standard deviation (%RSD) for both intra-day and inter-day measurements.
High-Performance Liquid Chromatography (HPLC) Method
As an alternative, a reverse-phase HPLC method with UV detection can be employed for the analysis of this compound.[4] This method may be less sensitive than GC-MS but can be a viable option depending on the required detection limits.
Sample Preparation
-
Accurately weigh the sample and dissolve it in the mobile phase.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
HPLC Instrumentation and Conditions
-
HPLC System: Agilent 1260 Infinity II LC System or equivalent.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile (B52724) and water (e.g., 70:30 v/v).[4] For MS compatibility, formic acid can be used instead of phosphoric acid.[4]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detector: UV detector set at a wavelength determined by the UV spectrum of this compound (typically around 220 nm).
-
Column Temperature: 30°C.
Method Validation Parameters
The validation parameters (Linearity, LOD, LOQ, Accuracy, and Precision) are assessed using similar procedures as described for the GC-MS method, with adjustments appropriate for the HPLC technique.
Workflow Diagrams
To visually represent the logical flow of the validation process, the following diagrams are provided in the DOT language for Graphviz.
Caption: Workflow for GC-MS Method Validation of this compound.
Caption: Logical Comparison of GC-MS and HPLC Methods.
References
- 1. Method development and validation for the determination of 2,4,6-tribromoanisole, 2,4,6-tribromophenol, 2,4,6-trichloroanisole, and 2,4,6-trichlorophenol in various drug products using stir bar sorptive extraction and gas chromatography-tandem mass spectrometry detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound [stenutz.eu]
- 4. This compound | SIELC Technologies [sielc.com]
Comparative Reactivity of 2,4,6-Tribromotoluene in Suzuki vs. Stille Coupling: A Guide for Researchers
For researchers, scientists, and professionals in drug development, the choice between Suzuki-Miyaura and Stille coupling reactions is a critical decision in the synthesis of complex molecules. This guide provides a detailed comparison of these two powerful cross-coupling methods, specifically focusing on the reactivity of the sterically hindered and electronically modulated substrate, 2,4,6-tribromotoluene. This analysis is supported by established chemical principles and analogous experimental data to inform reaction design and optimization.
The palladium-catalyzed cross-coupling of aryl halides is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. Among the various methods, the Suzuki-Miyaura coupling, which utilizes organoboron reagents, and the Stille coupling, which employs organotin compounds, are two of the most widely used and versatile transformations.[1] The choice between these two reactions often depends on factors such as substrate scope, functional group compatibility, toxicity of reagents, and ease of purification.
This compound presents a unique challenge as a substrate due to the presence of three bromine atoms with different steric and electronic environments. The bromine atoms at the ortho positions (2 and 6) are sterically hindered by the adjacent methyl group, while the para-bromine (4) is more accessible. This structural feature raises important questions regarding the site-selectivity and overall reactivity in cross-coupling reactions.
Performance Comparison: Suzuki vs. Stille Coupling
While direct head-to-head comparative studies on the reactivity of this compound in both Suzuki and Stille couplings are not extensively documented in readily available literature, a comparative analysis can be constructed based on the known principles of each reaction and data from similar polyhalogenated and sterically hindered substrates.
In general, the Suzuki-Miyaura coupling is often favored due to the low toxicity of the boronic acid reagents and their byproducts, which are typically easy to remove during workup.[1] However, the Suzuki reaction requires a base for the activation of the organoboron species, which can be a limitation for base-sensitive substrates.[2] For sterically hindered substrates like this compound, the choice of a bulky and electron-rich phosphine (B1218219) ligand is often crucial to facilitate the oxidative addition and reductive elimination steps of the catalytic cycle. The reactivity of the C-Br bonds is expected to follow the order: para > ortho, primarily due to the significant steric hindrance at the ortho positions. Achieving selective mono-arylation at the para position is generally more feasible, while di- or tri-substitution would require more forcing conditions.
The Stille coupling , on the other hand, often proceeds under neutral or mildly basic conditions, making it highly compatible with a wide range of functional groups.[3] Organostannanes are generally stable to air and moisture. For sterically hindered substrates, Stille coupling can sometimes offer an advantage as the transmetalation step may be less sensitive to steric bulk compared to the Suzuki coupling.[4] However, a significant drawback of the Stille reaction is the high toxicity of the organotin reagents and the difficulty in removing tin-containing byproducts from the reaction mixture. Similar to the Suzuki coupling, the para-bromine of this compound is expected to be more reactive than the ortho-bromines.
| Feature | Suzuki-Miyaura Coupling | Stille Coupling |
| Organometallic Reagent | Organoboron compounds (e.g., boronic acids, boronate esters) | Organotin compounds (organostannanes) |
| Toxicity | Low toxicity of reagents and byproducts | High toxicity of organotin reagents and byproducts |
| Reaction Conditions | Typically requires a base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) | Often proceeds under neutral or mildly basic conditions |
| Functional Group Tolerance | Good, but can be sensitive to strong bases | Excellent, tolerates a wide range of functional groups |
| Byproduct Removal | Generally easy (water-soluble boron byproducts) | Can be challenging (tin byproducts) |
| Reactivity with Steric Hindrance | Can be challenging, requires careful ligand selection | May offer advantages in some sterically hindered cases |
| Site-Selectivity for this compound | Expected to favor reaction at the less hindered para-position | Expected to favor reaction at the less hindered para-position |
Experimental Protocols
Below are representative, generalized experimental protocols for the mono-arylation of this compound at the para-position using Suzuki and Stille couplings. It is important to note that these are starting points and optimization of the catalyst, ligand, base, solvent, and temperature will likely be necessary for this specific substrate.
Representative Suzuki-Miyaura Coupling Protocol
A flame-dried Schlenk tube is charged with this compound (1.0 mmol), the desired arylboronic acid (1.1 mmol), a palladium catalyst such as Pd(PPh₃)₄ (0.03 mmol, 3 mol%), and a base, for example, potassium carbonate (2.0 mmol). The tube is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times. A degassed solvent, such as a mixture of toluene (B28343) and water (e.g., 4:1, 5 mL), is then added. The reaction mixture is heated to a temperature between 80-110 °C and stirred until the starting material is consumed, as monitored by TLC or GC-MS. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
Representative Stille Coupling Protocol
To a solution of this compound (1.0 mmol) in a dry, degassed solvent such as DMF or toluene (5 mL) in a flame-dried Schlenk tube is added the organostannane (e.g., tributyl(phenyl)stannane, 1.1 mmol) and a palladium catalyst, for instance, Pd(PPh₃)₄ (0.05 mmol, 5 mol%). In some cases, a copper(I) co-catalyst or a lithium chloride additive may be included to facilitate the reaction. The reaction mixture is thoroughly degassed with an inert gas. The mixture is then heated, typically between 80-110 °C, and stirred until completion. After cooling to room temperature, the reaction mixture is diluted with an organic solvent and washed with an aqueous solution of potassium fluoride (B91410) to precipitate the tin byproducts. The resulting slurry is filtered through celite, and the filtrate is washed with water and brine. The organic layer is dried, concentrated, and the residue is purified by column chromatography to afford the desired product.[1]
Catalytic Cycles and Logical Workflow
The fundamental steps of the catalytic cycles for both Suzuki and Stille couplings are similar, involving oxidative addition, transmetalation, and reductive elimination. The key difference lies in the nature of the organometallic reagent and the requirements for the transmetalation step.
Caption: Generalized catalytic cycles for Suzuki and Stille coupling reactions.
The decision-making process for selecting between Suzuki and Stille coupling for a substrate like this compound can be visualized as a logical workflow.
Caption: Decision workflow for choosing between Suzuki and Stille coupling.
References
Navigating the Catalytic Landscape: A Comparative Guide to Palladium Catalysts for 2,4,6-Tribromotoluene Coupling Reactions
For researchers, scientists, and professionals in drug development, the efficient and selective functionalization of aromatic compounds is a cornerstone of modern synthesis. 2,4,6-Tribromotoluene, with its multiple reactive sites, presents a unique challenge and opportunity for the construction of complex molecular architectures. The choice of an appropriate palladium catalyst is paramount in directing the outcome of cross-coupling reactions involving this substrate. This guide offers a comparative overview of various palladium catalysts for Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination reactions, drawing upon established principles of palladium catalysis to inform catalyst selection.
While direct comparative studies on the efficacy of different palladium catalysts specifically for this compound are not extensively available in the reviewed literature, we can extrapolate from data on structurally similar polyhalogenated and sterically hindered aryl halides to provide valuable insights. The following sections will detail the general efficacy of common palladium catalyst systems and provide model experimental protocols that can be adapted for the coupling of this compound.
Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds
The Suzuki-Miyaura reaction is a powerful method for creating C-C bonds. The choice of ligand on the palladium catalyst is crucial for achieving high yields, especially with challenging substrates like this compound where steric hindrance and the potential for multiple couplings can be significant factors.
Comparative Catalyst Performance (Illustrative)
| Catalyst System | Ligand Type | Key Features | Expected Performance with this compound |
| Pd(PPh₃)₄ | Monodentate Phosphine (B1218219) | Traditional, versatile catalyst. | Moderate to good yields, may require higher catalyst loading and longer reaction times due to steric hindrance. Potential for side reactions. |
| Pd(OAc)₂ / SPhos | Buchwald Ligand | Bulky, electron-rich phosphine. | High yields expected due to enhanced oxidative addition and reductive elimination steps. Good for sterically hindered substrates. |
| PEPPSI-IPr | N-Heterocyclic Carbene (NHC) | Highly stable and active catalyst. | Excellent yields and high turnover numbers (TONs) anticipated. Effective for electron-poor and sterically demanding substrates. |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Preparation: In an oven-dried Schlenk flask under an inert atmosphere (e.g., Argon), combine the palladium catalyst (e.g., Pd(OAc)₂, 1-2 mol%) and the appropriate ligand (e.g., SPhos, 2-4 mol%).
-
Reagent Addition: Add this compound (1.0 mmol), the desired arylboronic acid (1.2-1.5 mmol), and a suitable base (e.g., K₃PO₄, 2.0-3.0 mmol).
-
Solvent Addition: Add a degassed solvent (e.g., 1,4-dioxane (B91453) or toluene, 5-10 mL).
-
Reaction: Stir the mixture at a specified temperature (e.g., 80-110 °C) and monitor the reaction progress by TLC or GC-MS.
-
Work-up: After completion, cool the reaction mixture, dilute with an organic solvent, and wash with water and brine. The organic layer is then dried over anhydrous sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica (B1680970) gel.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is the premier method for the synthesis of aryl alkynes. For polyhalogenated substrates, regioselectivity can be a key consideration. Generally, the reactivity of halogens follows the order I > Br > Cl, suggesting that the bromine atoms on this compound would be the primary sites of reaction.
Comparative Catalyst Performance (Illustrative)
| Catalyst System | Co-catalyst | Key Features | Expected Performance with this compound |
| PdCl₂(PPh₃)₂ | CuI | Classic and widely used system. | Good yields, but may require careful optimization to control the extent of substitution. |
| Pd(OAc)₂ / XPhos | None (Copper-free) | Bulky ligand promotes copper-free conditions, reducing homocoupling. | High yields and selectivity, particularly for mono-alkynylation under controlled conditions. |
| Heterogeneous Pd/C | CuI or Copper-free | Recyclable and easy to handle. | Moderate to good yields, may require higher temperatures and longer reaction times. |
Experimental Protocol: General Procedure for Sonogashira Coupling
-
Preparation: To a degassed mixture of this compound (1.0 mmol), the terminal alkyne (1.1-1.5 mmol), and a base (e.g., Et₃N or piperidine) in a suitable solvent (e.g., THF or DMF), add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 1-3 mol%) and, if required, a copper(I) co-catalyst (e.g., CuI, 1-5 mol%).
-
Reaction: Stir the reaction mixture at room temperature or elevated temperature (e.g., 50-80 °C) until the starting material is consumed (monitored by TLC or GC-MS).
-
Work-up: Dilute the reaction mixture with an organic solvent and wash with aqueous ammonium (B1175870) chloride and brine. Dry the organic layer and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
Heck Reaction: Vinylation of Aryl Halides
The Heck reaction allows for the formation of a new carbon-carbon bond between an aryl halide and an alkene. The regioselectivity and stereoselectivity of the Heck reaction are influenced by the choice of catalyst, ligand, and reaction conditions.
Comparative Catalyst Performance (Illustrative)
| Catalyst System | Ligand Type | Key Features | Expected Performance with this compound |
| Pd(OAc)₂ | PPh₃ or P(o-tol)₃ | Traditional phosphine ligands. | Moderate yields, potential for issues with regioselectivity and catalyst stability at higher temperatures. |
| Herrmann's Catalyst (Palladacycle) | Phosphine | Air and thermally stable precatalyst. | Good to excellent yields, often with high turnover numbers. |
| Ligand-free (e.g., Pd/C) | None | Heterogeneous and recyclable. | May require higher temperatures and can sometimes lead to palladium black formation. |
Experimental Protocol: General Procedure for Heck Reaction
-
Preparation: In a sealable reaction tube, combine this compound (1.0 mmol), the alkene (1.2-2.0 mmol), a base (e.g., Et₃N or K₂CO₃, 1.5-2.5 mmol), and the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%) in a polar aprotic solvent (e.g., DMF or NMP).
-
Reaction: Seal the tube and heat the reaction mixture to the desired temperature (e.g., 100-140 °C) for the specified time.
-
Work-up: After cooling, dilute the mixture with water and extract with an organic solvent. Wash the organic layer with brine, dry, and concentrate.
-
Purification: Purify the product by column chromatography.
A Comparative Guide to the Reactivity of Brominated Toluenes in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The strategic functionalization of aromatic cores is a cornerstone of modern synthetic chemistry, particularly in the development of novel pharmaceuticals and advanced materials. Brominated toluenes serve as versatile building blocks in this endeavor, offering a range of reactivities in palladium-catalyzed cross-coupling reactions. This guide provides an objective comparison of 2,4,6-tribromotoluene and its less-brominated counterparts—monobromotoluenes and dibromotoluenes—in Suzuki-Miyaura, Heck, and Sonogashira cross-coupling reactions. The information presented herein is supported by established principles of cross-coupling chemistry and adapted from experimental data on analogous polyhalogenated aromatic compounds.
Influence of Bromination on Reactivity
The number and position of bromine atoms on the toluene (B28343) ring significantly influence the substrate's reactivity in cross-coupling reactions. This is primarily due to a combination of electronic and steric effects.
-
Electronic Effects: Bromine is an electron-withdrawing group through induction but an ortho-, para-director through resonance. Increased bromination generally leads to a more electron-deficient aromatic ring, which can facilitate the initial oxidative addition step in the catalytic cycle of many cross-coupling reactions. However, the cumulative inductive effect of multiple bromine atoms can also deactivate the ring.
-
Steric Hindrance: The presence of multiple bromine atoms, particularly in ortho positions to the methyl group and to each other, creates significant steric hindrance. This can impede the approach of the bulky palladium catalyst, thereby slowing down or preventing the reaction at sterically congested sites.
This interplay between electronic and steric factors dictates the feasibility and selectivity of cross-coupling reactions with polybrominated toluenes.
Comparative Performance in Cross-Coupling Reactions
The following table summarizes the expected relative reactivity and potential for selective functionalization of mono-, di-, and tri-brominated toluenes in common cross-coupling reactions. Direct comparative experimental data under identical conditions is scarce in the literature; therefore, this comparison is based on established principles and data from analogous systems.
| Substrate | Cross-Coupling Reaction | Relative Reactivity (per C-Br bond) | Potential for Selective Functionalization | Notes |
| Monobromotoluene (e.g., 4-bromotoluene) | Suzuki-Miyaura, Heck, Sonogashira | High | N/A (single reactive site) | Generally provides good to excellent yields under standard conditions. The position of the bromine (ortho, meta, para) will influence reactivity due to steric and electronic effects. |
| 2,4-Dibromotoluene | Suzuki-Miyaura, Heck, Sonogashira | Moderate to High | Good | Selective mono-functionalization is achievable by controlling stoichiometry (using a slight deficiency of the coupling partner) and reaction conditions (e.g., lower temperature, less active catalyst).[1][2] The C4 position is generally more reactive than the C2 position due to reduced steric hindrance from the methyl group. |
| This compound | Suzuki-Miyaura, Heck, Sonogashira | Low to Moderate | Excellent | Offers the potential for sequential and site-selective functionalization. The C4 position is expected to be the most reactive, followed by C2 and C6, which are sterically hindered by the adjacent methyl and bromine groups. Stepwise coupling is possible by careful modulation of reaction conditions.[3] |
Experimental Protocols
Detailed experimental procedures are crucial for achieving desired outcomes in cross-coupling reactions. The following are representative protocols adapted for brominated toluenes, which may require optimization for specific substrates and desired levels of substitution.
Selective Mono-Suzuki-Miyaura Coupling of 2,4-Dibromotoluene
This protocol is designed to favor the selective reaction at the more reactive C4 position of 2,4-dibromotoluene.
Materials:
-
2,4-Dibromotoluene (1.0 equiv)
-
Arylboronic acid (0.9-1.0 equiv)
-
Pd(PPh₃)₄ (0.02-0.05 equiv)
-
K₂CO₃ (2.0-3.0 equiv)
-
1,4-Dioxane/Water (4:1 mixture, degassed)
Procedure:
-
To a flame-dried Schlenk flask, add 2,4-dibromotoluene, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 80-90 °C and stir for 4-12 hours, monitoring the progress by TLC or GC-MS.
-
Upon completion (consumption of the arylboronic acid), cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (B1210297) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Heck Reaction of 4-Bromotoluene with Styrene
This protocol describes a typical Heck coupling reaction.
Materials:
-
4-Bromotoluene (1.0 equiv)
-
Styrene (1.2 equiv)
-
Pd(OAc)₂ (0.01-0.05 equiv)
-
P(o-tolyl)₃ (0.02-0.10 equiv)
-
Triethylamine (B128534) (1.5 equiv)
-
DMF (anhydrous and degassed)
Procedure:
-
In a Schlenk flask, dissolve Pd(OAc)₂ and P(o-tolyl)₃ in DMF under an inert atmosphere.
-
Add 4-bromotoluene, styrene, and triethylamine to the reaction mixture.
-
Heat the mixture to 100-120 °C and stir for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After cooling, dilute with water and extract with diethyl ether.
-
Wash the combined organic layers with water and brine, then dry over anhydrous MgSO₄.
-
Filter, concentrate, and purify the product by column chromatography.
Sonogashira Coupling of an Aryl Bromide with Phenylacetylene
This general protocol can be adapted for brominated toluenes. For polybrominated substrates, careful control of stoichiometry is required for selective coupling.
Materials:
-
Aryl Bromide (e.g., 4-bromotoluene) (1.0 equiv)
-
Phenylacetylene (1.1 equiv)
-
PdCl₂(PPh₃)₂ (0.02-0.05 equiv)
-
CuI (0.04-0.10 equiv)
-
Triethylamine (2.0 equiv)
-
THF (anhydrous and degassed)
Procedure:
-
To a Schlenk flask under an inert atmosphere, add the aryl bromide, PdCl₂(PPh₃)₂, and CuI in THF.
-
Add triethylamine and then phenylacetylene.
-
Stir the reaction at room temperature or with gentle heating (40-60 °C) for 2-24 hours, monitoring by TLC.
-
Once the reaction is complete, filter the mixture through a pad of celite, washing with THF.
-
Concentrate the filtrate and partition the residue between ethyl acetate and water.
-
Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.
-
Purify the product by flash chromatography.[4]
Visualizing Reaction Workflows and Mechanisms
The following diagrams illustrate the general workflow for a cross-coupling reaction and the catalytic cycle for the Suzuki-Miyaura reaction.
References
Navigating the Labyrinth of Isomeric Impurities in 2,4,6-Tribromotoluene: A Comparative Guide to Analytical Techniques
For researchers, scientists, and drug development professionals, ensuring the purity of chemical entities is paramount. In the case of 2,4,6-Tribromotoluene (2,4,6-TBT), a key intermediate in various synthetic pathways, the presence of isomeric impurities such as 2,3,4-Tribromotoluene, 2,4,5-Tribromotoluene, and 3,4,5-Tribromotoluene can significantly impact reaction yields, product efficacy, and safety profiles. This guide provides an objective comparison of the primary analytical techniques for the separation and quantification of these challenging impurities, supported by experimental data and detailed protocols to aid in method selection and implementation.
The closely related structures and similar physicochemical properties of tribromotoluene isomers necessitate high-resolution analytical methods for their effective separation and accurate quantification. The two principal chromatographic techniques employed for this purpose are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), each offering distinct advantages and limitations.
At a Glance: Performance Comparison of GC and HPLC Methods
To facilitate a clear understanding of the capabilities of each technique, the following table summarizes key performance indicators for the analysis of isomeric impurities in this compound.
| Parameter | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Separation based on volatility and interaction with a stationary phase in a gaseous mobile phase. | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. |
| Typical Column | Capillary columns (e.g., DB-5, HP-5ms, Rxi-17Sil MS). | Reversed-phase columns (e.g., C8, C18, Phenyl-Hexyl). |
| Resolution | Generally offers higher resolution for volatile and semi-volatile isomers. Baseline separation of key isomers is achievable. | Good resolution can be achieved, particularly with phenyl-based columns that offer alternative selectivity. |
| Sensitivity | High sensitivity, especially with detectors like Electron Capture Detector (ECD) or Mass Spectrometry (MS). | Sensitivity is dependent on the detector used (e.g., UV, DAD, MS) and the chromophoric properties of the analytes. |
| Analysis Time | Typically faster run times compared to HPLC. | Can have longer run times depending on the complexity of the separation. |
| Sample Volatility | Requires analytes to be volatile and thermally stable. | Suitable for a wider range of compounds, including those that are not volatile or are thermally labile. |
In-Depth Analysis: Methodologies and Experimental Data
Gas Chromatography (GC): The Power of Volatility
Gas chromatography is a powerful technique for the separation of volatile and semi-volatile compounds like tribromotoluene isomers. The choice of the capillary column's stationary phase is critical for achieving optimal separation.
Experimental Protocol: GC-MS Analysis
A common approach for the analysis of tribromotoluene isomers involves Gas Chromatography coupled with Mass Spectrometry (GC-MS). This not only provides separation but also allows for confident identification and quantification of the impurities.
-
Instrumentation: Gas chromatograph equipped with a mass spectrometer (e.g., Agilent GC-MS).
-
Column: A mid-polarity capillary column, such as a 5% diphenyl / 95% dimethyl polysiloxane (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness), is often a good starting point. For enhanced separation of positional isomers, a more polar phase like a 50% phenyl polysiloxane (e.g., Rxi-17Sil MS) can be advantageous.
-
Injector: Split/splitless inlet, operated in split mode (e.g., 50:1 split ratio) at 280°C.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-400.
-
For enhanced sensitivity and specificity, Selected Ion Monitoring (SIM) can be employed, monitoring the characteristic isotopic cluster of the tribromotoluene molecular ion.
-
Expected Performance:
Under these conditions, baseline or near-baseline separation of the major isomeric impurities from the main 2,4,6-TBT peak can be expected. The elution order is generally dependent on the boiling points and polarity of the isomers. Mass spectrometry provides definitive identification based on the mass spectra and isotopic patterns of bromine-containing compounds.
High-Performance Liquid Chromatography (HPLC): Versatility for Complex Matrices
HPLC is a versatile technique that is particularly useful when dealing with samples that may not be suitable for GC due to low volatility or thermal instability. For aromatic positional isomers like tribromotoluenes, reversed-phase HPLC is the method of choice.
Experimental Protocol: Reversed-Phase HPLC with UV Detection
-
Instrumentation: HPLC system with a UV/Vis or Diode Array Detector (DAD).
-
Column: A Phenyl-Hexyl stationary phase (e.g., 4.6 x 150 mm, 3.5 µm particle size) is often effective due to its ability to provide π-π interactions in addition to hydrophobic interactions, which can enhance the separation of aromatic isomers. C8 and C18 columns can also be used.
-
Mobile Phase: A gradient elution using a mixture of water and an organic solvent like acetonitrile (B52724) (ACN) or methanol (B129727) (MeOH) is typically employed.
-
Solvent A: Water
-
Solvent B: Acetonitrile
-
-
Gradient Program:
-
Start at 60% B.
-
Linear gradient to 95% B over 15 minutes.
-
Hold at 95% B for 5 minutes.
-
Return to initial conditions and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV detection at a wavelength where all isomers exhibit significant absorbance, typically around 220 nm or 254 nm. A Diode Array Detector allows for the acquisition of the full UV spectrum, aiding in peak identification and purity assessment.
Expected Performance:
This method can achieve good resolution of the key isomeric impurities. The elution order will depend on the relative hydrophobicity of the isomers and their interactions with the phenyl stationary phase. While generally robust, HPLC methods may require more careful method development to optimize the separation of all potential isomers compared to high-resolution capillary GC.
Workflow and Decision Making
The selection of the most appropriate analytical technique depends on several factors, including the specific impurities of interest, the required sensitivity, the sample matrix, and the available instrumentation. The following diagram illustrates a general workflow for the analysis of isomeric impurities in 2,4,6-TBT.
Conclusion
Both Gas Chromatography and High-Performance Liquid Chromatography are viable and powerful techniques for the analysis of isomeric impurities in this compound samples.
-
GC, particularly when coupled with MS, generally offers superior resolution and sensitivity for these volatile analytes, making it the preferred method for detailed impurity profiling and trace-level quantification.
-
HPLC provides a robust and versatile alternative, especially when dealing with complex sample matrices or when sample volatility is a concern.
The choice between these techniques should be guided by the specific analytical requirements of the research or development project. The provided experimental protocols serve as a starting point for method development and can be further optimized to meet specific performance criteria. By carefully selecting and validating the appropriate analytical method, researchers can ensure the quality and purity of this compound, leading to more reliable and reproducible scientific outcomes.
Spectroscopic Scrutiny: A Comparative Guide to the Structural Confirmation and Purity of 2,4,6-Tribromotoluene
For researchers, scientists, and drug development professionals, the unequivocal confirmation of a molecule's structure and purity is a cornerstone of reliable and reproducible results. This guide provides a comprehensive comparison of spectroscopic techniques for the definitive identification and purity assessment of 2,4,6-Tribromotoluene, a key intermediate in various synthetic pathways. By presenting supporting experimental data and detailed methodologies, this document serves as a practical resource for ensuring the quality of this critical reagent.
Structural Confirmation: A Multi-faceted Spectroscopic Approach
The unique arrangement of substituents on the toluene (B28343) ring in this compound gives rise to a distinct spectroscopic fingerprint. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy provides unambiguous structural confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Proof
NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. For this compound, both ¹H and ¹³C NMR spectra offer clear and diagnostic signals that differentiate it from its isomers.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is characterized by its simplicity, a direct consequence of the molecule's symmetry. The two aromatic protons are chemically equivalent, resulting in a single sharp singlet. The methyl protons also give rise to a distinct singlet.
¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum provides further confirmation of the substitution pattern. Due to symmetry, the spectrum will display a specific number of signals corresponding to the unique carbon environments in the molecule.
A comparison with potential isomeric impurities, such as dibromotoluenes and other tribromotoluene isomers, highlights the diagnostic power of NMR. These isomers exhibit more complex splitting patterns and a different number of signals in their NMR spectra due to lower symmetry.
Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation
Mass spectrometry provides crucial information about the molecular weight and the fragmentation pattern of a molecule, further corroborating its identity. For this compound, the mass spectrum will show a characteristic isotopic pattern for the molecular ion peak due to the presence of three bromine atoms (⁷⁹Br and ⁸¹Br isotopes). The fragmentation pattern, including the loss of bromine atoms and the methyl group, provides additional structural evidence.
Infrared (IR) Spectroscopy: Identifying Functional Groups
Infrared spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to C-H stretching vibrations of the aromatic ring and the methyl group, as well as C-Br stretching vibrations.
Purity Assessment: Chromatographic and Spectroscopic Synergy
Ensuring the purity of this compound is critical for its intended applications. Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for this purpose, offering both high-resolution separation of the target compound from any impurities and their subsequent identification.
Gas Chromatography-Mass Spectrometry (GC-MS): A GC-MS analysis of a this compound sample will provide a chromatogram where the major peak corresponds to the target compound. Any smaller peaks indicate the presence of impurities. The mass spectrum of each peak can then be used to identify the nature of these impurities, which could include isomeric byproducts from the synthesis or residual starting materials.
Comparative Spectroscopic Data
The following tables summarize the expected spectroscopic data for this compound and its potential isomeric impurities. This data serves as a reference for researchers to compare with their experimental results.
Table 1: ¹H NMR Spectroscopic Data
| Compound | Aromatic Protons (ppm) | Methyl Protons (ppm) |
| This compound | ~7.5 (s, 2H) | ~2.4 (s, 3H) |
| 2,4-Dibromotoluene | ~7.6 (d, 1H), 7.4 (dd, 1H), 7.1 (d, 1H) | ~2.4 (s, 3H) |
| 3,5-Dibromotoluene | ~7.5 (t, 1H), 7.2 (d, 2H) | ~2.3 (s, 3H) |
| 2,4,5-Tribromotoluene | ~7.7 (s, 1H), 7.6 (s, 1H) | ~2.4 (s, 3H) |
Table 2: ¹³C NMR Spectroscopic Data
| Compound | Aromatic Carbon Signals (ppm) | Methyl Carbon Signal (ppm) |
| This compound | Multiple signals in the 120-140 ppm range | ~23 ppm |
| 2,4-Dibromotoluene | Multiple signals in the 120-140 ppm range | ~20 ppm |
| 3,5-Dibromotoluene | Multiple signals in the 120-140 ppm range | ~21 ppm |
| 2,4,5-Tribromotoluene | Multiple signals in the 115-140 ppm range | ~22 ppm |
Table 3: Mass Spectrometry Data
| Compound | Molecular Ion (m/z) | Key Fragmentation Ions (m/z) |
| This compound | 326/328/330/332 (Isotopic pattern) | Loss of Br, Loss of CH₃ |
| Dibromotoluene Isomers | 248/250/252 (Isotopic pattern) | Loss of Br, Loss of CH₃ |
| Tribromotoluene Isomers | 326/328/330/332 (Isotopic pattern) | Loss of Br, Loss of CH₃ |
Table 4: Infrared (IR) Spectroscopy Data
| Compound | Key Vibrational Frequencies (cm⁻¹) |
| This compound | ~3100-3000 (Ar C-H), ~2950-2850 (CH₃ C-H), ~1600-1450 (C=C), ~700-500 (C-Br) |
| Brominated Toluene Isomers | Similar ranges with subtle differences in the fingerprint region |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
¹H and ¹³C NMR Spectroscopy
-
Instrument: 400 MHz (or higher) NMR Spectrometer.
-
Solvent: Chloroform-d (CDCl₃) or other suitable deuterated solvent.
-
Concentration: Approximately 10-20 mg of the sample dissolved in 0.6-0.7 mL of solvent.
-
Reference: Tetramethylsilane (TMS) at 0 ppm.
-
¹H NMR Parameters: Standard pulse sequence, spectral width of ~16 ppm, sufficient number of scans to obtain a good signal-to-noise ratio.
-
¹³C NMR Parameters: Proton-decoupled pulse sequence, spectral width of ~250 ppm, a sufficient number of scans.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Instrument: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) is typically suitable.
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a high temperature (e.g., 280 °C) to ensure elution of all components.
-
Mass Spectrometer: Electron Ionization (EI) at 70 eV, scanning a mass range of m/z 50-400.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Instrument: FTIR spectrometer.
-
Sample Preparation: The solid sample can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
Visualizing the Workflow and Logic
The following diagrams illustrate the experimental workflow and the logical process for confirming the structure and purity of this compound.
Caption: Experimental workflow for the spectroscopic analysis of this compound.
Caption: Logical process for the structural confirmation of this compound.
A Comparative Analysis of Grignard and Organolithium Reagents Derived from 2,4,6-Tribromotoluene
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the synthesis and reactivity of Grignard and organolithium reagents derived from 2,4,6-tribromotoluene. Understanding the distinct characteristics of these powerful organometallic intermediates is crucial for selecting the optimal reagent to achieve desired synthetic outcomes in research and drug development. Both reagents serve as potent nucleophilic sources of the 2,4,6-tribromotolyl anion, yet their preparation, reactivity, and handling requirements differ significantly.
Introduction to Organometallic Reagents from this compound
Grignard and organolithium compounds are among the most valuable reagents in organic synthesis for their ability to form new carbon-carbon bonds.[1][2] When prepared from this compound, they provide a pathway to introduce a sterically hindered and electronically modified aryl group into a target molecule.
-
Grignard Reagents (R-MgX): Formed by the reaction of an organohalide with magnesium metal, Grignard reagents are strong nucleophiles and bases. They offer a good balance of reactivity and are widely used in both academic and industrial settings.[3][4]
-
Organolithium Reagents (R-Li): These reagents are generally prepared by the reaction of an organohalide with lithium metal or through a metal-halogen exchange with an existing organolithium compound.[1][5] Organolithium reagents are significantly more reactive and more basic than their Grignard counterparts, which can be advantageous but also presents challenges in terms of selectivity and handling.[6][7][8]
The choice between a Grignard and an organolithium reagent can dramatically impact reaction efficiency, yield, and the profile of byproducts. This guide will explore these differences with a focus on this compound as the starting precursor.
Comparative Data Summary
The following table summarizes the key characteristics and experimental parameters for the Grignard and organolithium reagents derived from this compound.
| Feature | Grignard Reagent (2,4,6-Tribromotolylmagnesium bromide) | Organolithium Reagent (2,4,6-Tribromotolyllithium) |
| Preparation Method | Direct reaction of this compound with magnesium metal. | Lithium-halogen exchange between this compound and an alkyllithium (e.g., n-BuLi, t-BuLi).[5] |
| Typical Solvents | Anhydrous ethers (e.g., Diethyl ether, Tetrahydrofuran (B95107) (THF)).[1][9] | Anhydrous ethers or hydrocarbons (e.g., THF, Diethyl ether, Hexane). |
| Reaction Temperature | Room temperature to reflux (~25-65°C). | Very low temperatures are critical, typically -78°C to -100°C, to ensure selective mono-lithiation and prevent side reactions.[7] |
| Relative Reactivity | High. | Extremely high; more reactive than Grignard reagents.[6][10] |
| Relative Basicity | Strong base. | Very strong base; more basic than Grignard reagents.[6] |
| Chemoselectivity | Generally more chemoselective. Tolerant of a wider range of functional groups. | Less chemoselective. Prone to side reactions like deprotonation of even weakly acidic protons or reaction with the solvent (e.g., THF).[11] |
| Potential Side Reactions | Wurtz coupling (R-R formation), especially with more reactive halides. | Multiple lithium-halogen exchanges, deprotonation of the methyl group, reaction with etheral solvents, and Wurtz coupling. |
| Handling & Safety | Highly reactive with water and air. Requires anhydrous, inert atmosphere.[1][2] | Pyrophoric (especially alkyllithium precursors). Requires stringent anhydrous, inert atmosphere techniques and careful temperature control.[8] |
Experimental Protocols
The following protocols provide detailed methodologies for the preparation of each reagent and their subsequent reaction with an electrophile.
Protocol 1: Synthesis of 2,4,6-Tribromotolylmagnesium Bromide
Objective: To prepare a Grignard reagent from this compound.
Materials:
-
Magnesium turnings
-
This compound
-
Anhydrous diethyl ether
-
Iodine crystal (for activation)
-
Anhydrous workup solution (e.g., saturated aq. NH₄Cl)
Procedure:
-
Apparatus Setup: A three-necked round-bottom flask is flame-dried under vacuum and allowed to cool under a nitrogen or argon atmosphere. The flask is equipped with a reflux condenser, a magnetic stirrer, and a dropping funnel.
-
Magnesium Activation: Magnesium turnings (1.2 equivalents) are added to the flask. A single crystal of iodine is added, and the flask is gently warmed until the purple iodine vapor is visible, which helps to activate the magnesium surface.[2] The flask is then allowed to cool.
-
Reagent Preparation: this compound (1.0 equivalent) is dissolved in anhydrous diethyl ether in the dropping funnel.
-
Initiation: A small portion of the this compound solution is added to the magnesium turnings. The reaction is initiated, which may be evidenced by gentle bubbling or an increase in temperature. If the reaction does not start, gentle heating may be applied.[2]
-
Addition: Once the reaction has initiated, the remaining this compound solution is added dropwise at a rate that maintains a gentle reflux.
-
Completion: After the addition is complete, the mixture is stirred at room temperature or gently refluxed for 1-2 hours to ensure complete consumption of the starting material. The resulting dark grey or brown solution is the Grignard reagent, ready for subsequent reactions.
Protocol 2: Synthesis of 2,4,6-Tribromotolyllithium
Objective: To prepare an organolithium reagent via lithium-halogen exchange.
Materials:
-
This compound
-
n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous workup solution (e.g., saturated aq. NH₄Cl)
Procedure:
-
Apparatus Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a low-temperature thermometer, and a nitrogen/argon inlet is prepared.
-
Initial Cooling: this compound (1.0 equivalent) is dissolved in anhydrous THF and added to the reaction flask. The solution is cooled to -78°C using a dry ice/acetone bath.
-
Addition of n-BuLi: n-Butyllithium (1.0 equivalent) is added dropwise via syringe to the stirred solution, ensuring the internal temperature does not rise above -70°C. The lithium-halogen exchange is typically very fast at this temperature.[7]
-
Stirring: The reaction mixture is stirred at -78°C for 30-60 minutes. The formation of the organolithium reagent is usually complete within this timeframe.
-
Usage: The resulting solution of 2,4,6-tribromotolyllithium is used immediately in a subsequent reaction, as organolithium reagents can be unstable even at low temperatures.
Visualizing the Synthetic Pathways
The following diagrams illustrate the comparative workflows and reaction pathways for generating and using these organometallic reagents.
Workflow Comparison
Caption: Comparative workflow for the synthesis of Grignard and organolithium reagents.
Comparative Reaction Pathways
References
- 1. orgosolver.com [orgosolver.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. softbeam.net:8080 [softbeam.net:8080]
- 5. resources.saylor.org [resources.saylor.org]
- 6. reddit.com [reddit.com]
- 7. Organolithium reagent - Wikipedia [en.wikipedia.org]
- 8. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. m.youtube.com [m.youtube.com]
- 11. people.uniurb.it [people.uniurb.it]
Stability Under Scrutiny: A Comparative Analysis of 2,4,6-Tribromotoluene in Diverse Reaction Environments
For researchers, scientists, and professionals in drug development, a comprehensive understanding of a chemical intermediate's stability is paramount for ensuring process robustness, product purity, and safety. This guide provides a comparative assessment of the stability of 2,4,6-Tribromotoluene under various reaction conditions, including thermal, photochemical, and chemical stressors. Due to a lack of extensive direct experimental data for this compound, this guide leverages available information on closely related brominated aromatic compounds to provide a predictive and comparative framework.
Executive Summary
This compound is a key intermediate in the synthesis of various organic compounds. Its stability profile dictates its handling, storage, and reaction conditions. This guide summarizes the expected stability of this compound and compares it with other relevant brominated aromatics. While generally stable under standard conditions, its reactivity can be influenced by heat, light, and aggressive chemical environments.
Data Presentation: Comparative Stability of Brominated Aromatic Compounds
The following table summarizes the stability data for this compound and comparable brominated compounds. Please note that where direct experimental data for this compound is unavailable, the information is inferred from the behavior of structurally similar molecules.
| Compound | Thermal Stability (Decomposition Temp.) | Photochemical Stability (Degradation Rate) | Hydrolytic Stability (Acid/Base) | Oxidative Stability (vs. KMnO₄) | Reductive Stability (vs. NaBH₄) |
| This compound | Estimated > 300°C (by analogy) | Moderate; likely undergoes debromination | Stable under neutral pH; potential for hydrolysis under strong acid/base and high temperatures | Methyl group susceptible to oxidation to carboxylic acid | Stable |
| Pentabromotoluene | High; TGA data suggests stability up to ~350°C[1] | Degrades under UV irradiation; follows first-order kinetics[1] | Generally stable | Methyl group can be oxidized under harsh conditions | Stable |
| Hexabromobenzene | Very High; stable up to ~400°C | Degrades under UV irradiation; follows first-order kinetics[1] | Highly stable | Resistant to oxidation | Stable |
| 2,4-Dibromotoluene | Moderate to High | Susceptible to photodecomposition | Generally stable | Methyl group can be oxidized | Stable |
| Bromobenzene | Boiling Point: 156°C; thermally stable | Undergoes photolysis, leading to debromination | Stable under normal conditions | Benzene ring is resistant to oxidation | Stable |
Experimental Protocols
Detailed methodologies for assessing the stability of aromatic compounds are crucial for reproducible research. Below are representative protocols for key stability-indicating experiments.
Thermal Stability Assessment using Thermogravimetric Analysis (TGA)
Objective: To determine the thermal decomposition profile of the test compound.
Methodology:
-
Calibrate the Thermogravimetric Analyzer (TGA) according to the manufacturer's instructions.
-
Accurately weigh 5-10 mg of the sample into a tared TGA pan (typically alumina (B75360) or platinum).
-
Place the sample pan in the TGA furnace.
-
Purge the furnace with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min to prevent oxidative degradation.
-
Heat the sample from ambient temperature to a final temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min).
-
Record the sample weight as a function of temperature.
-
The temperature at which significant weight loss begins is noted as the onset of decomposition. The data is typically presented as a plot of weight percent versus temperature.
Photochemical Stability Assessment
Objective: To evaluate the degradation of the test compound under UV irradiation.
Methodology:
-
Prepare a standard solution of the test compound (e.g., 10 mg/L) in a photochemically inert solvent (e.g., acetonitrile (B52724) or hexane).
-
Transfer the solution to a quartz photoreactor vessel. Quartz is used as it is transparent to a wide range of UV light.
-
Irradiate the solution with a UV lamp of a specific wavelength (e.g., 254 nm or 365 nm) at a constant temperature.
-
Withdraw aliquots of the solution at predetermined time intervals.
-
Analyze the concentration of the parent compound in each aliquot using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with a UV detector.
-
Plot the concentration of the compound as a function of irradiation time to determine the degradation kinetics.
Hydrolytic Stability Assessment (Acid and Base Catalyzed)
Objective: To determine the rate of hydrolysis of the test compound under acidic and basic conditions.
Methodology:
-
Prepare buffer solutions at different pH values (e.g., pH 4, 7, and 9) using standard buffer systems.
-
Prepare a stock solution of the test compound in a water-miscible organic solvent (e.g., acetonitrile).
-
Spike a known volume of the stock solution into each buffer solution to achieve a final concentration where the compound remains fully dissolved. The organic solvent concentration should be kept low (typically <1%) to minimize co-solvent effects.
-
Incubate the solutions at a constant temperature (e.g., 50°C) in the dark to prevent photochemical degradation.
-
At various time points, withdraw samples and immediately quench any further reaction (e.g., by neutralization or dilution).
-
Analyze the concentration of the remaining parent compound using a validated analytical method like HPLC.
-
Determine the rate of hydrolysis by plotting the natural logarithm of the concentration versus time.
Oxidative Stability Assessment
Objective: To assess the susceptibility of the test compound to oxidation.
Methodology:
-
Dissolve a known amount of the test compound in a suitable solvent that is resistant to oxidation (e.g., acetic acid or a buffered aqueous solution).
-
Prepare a solution of a strong oxidizing agent, such as potassium permanganate (B83412) (KMnO₄).
-
Add the oxidizing agent solution to the test compound solution at a controlled temperature.
-
Monitor the reaction progress over time by taking aliquots and analyzing for the disappearance of the starting material and the appearance of degradation products using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or HPLC.
-
The rate of degradation indicates the compound's susceptibility to oxidation. For alkylbenzenes, the oxidation of the alkyl side chain is a common reaction pathway.
Reductive Stability Assessment
Objective: To evaluate the stability of the test compound in the presence of a reducing agent.
Methodology:
-
Dissolve the test compound in an appropriate solvent (e.g., methanol (B129727) or ethanol).
-
Add a solution of a reducing agent, such as sodium borohydride (B1222165) (NaBH₄).
-
Stir the reaction mixture at a controlled temperature.
-
Monitor the reaction by taking samples at different time intervals and analyzing them by a suitable chromatographic method to determine the extent of reduction. Aromatic bromides are generally stable to sodium borohydride under standard conditions.
Visualizing Experimental Workflows and Logical Relationships
To provide a clearer understanding of the processes involved in stability testing, the following diagrams, generated using Graphviz, illustrate the typical experimental workflow and the logical relationships in assessing the stability of this compound.
Caption: Workflow for assessing the stability of this compound.
References
A Comparative Guide to the Synthesis of 2,4,6-Tribromotoluene: Direct vs. Multi-Step Approaches
For researchers, scientists, and professionals in drug development, the efficient and selective synthesis of halogenated organic compounds is a cornerstone of molecular design and production. 2,4,6-Tribromotoluene, a key building block in the synthesis of various specialty chemicals and pharmaceutical intermediates, can be prepared through several synthetic routes. This guide provides a comprehensive benchmark of two primary methods: the direct electrophilic bromination of toluene (B28343) and a multi-step synthesis commencing from p-toluidine (B81030). The comparison focuses on experimental data, detailed protocols, and visual representations of the synthetic pathways to aid in the selection of the most suitable method for specific research and development needs.
Performance Benchmark: Direct Bromination vs. Multi-Step Synthesis
The choice between a direct, one-pot synthesis and a multi-step approach for producing this compound involves a trade-off between process simplicity and product selectivity. The following table summarizes the key quantitative metrics for the two benchmarked methods.
| Parameter | Direct Electrophilic Bromination of Toluene | Multi-Step Synthesis from p-Toluidine |
| Overall Yield | Variable, often with significant byproduct formation | ~70-80% (reported for analogous reactions) |
| Product Purity | Lower, requires extensive purification | High, with greater control over isomer formation |
| Reaction Time | Several hours | Multi-day process |
| Key Reagents | Toluene, Bromine, Iron filings (catalyst) | p-Toluidine, Acetic Anhydride, Bromine, Sodium Nitrite (B80452), Copper(I) Bromide |
| Reaction Temperature | Room temperature to 40°C | 0°C to 100°C (across various steps) |
| Primary Byproducts | Di- and tetrabrominated toluenes, other isomers | Minimal isomeric byproducts with proper control |
Experimental Protocols
Method 1: Direct Electrophilic Bromination of Toluene
This method relies on the direct reaction of toluene with an excess of bromine, using iron as a Lewis acid catalyst. The methyl group of toluene directs the incoming bromine to the ortho and para positions. However, controlling the reaction to selectively yield the 2,4,6-tribromo isomer can be challenging, often leading to a mixture of brominated products.
Materials:
-
Toluene
-
Bromine
-
Iron filings
-
Carbon tetrachloride (solvent)
-
Sodium bisulfite solution
-
Sodium hydroxide (B78521) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (B86663)
Procedure:
-
In a three-necked flask equipped with a dropping funnel, a condenser, and a mechanical stirrer, place toluene and a catalytic amount of iron filings dissolved in carbon tetrachloride.
-
From the dropping funnel, add bromine dropwise with constant stirring. The reaction is exothermic and the temperature should be maintained around 30-40°C. Hydrogen bromide gas will be evolved.
-
After the addition of bromine is complete, continue stirring for 2-3 hours at room temperature.
-
Pour the reaction mixture into a separatory funnel containing water and wash to remove the iron catalyst and any unreacted bromine.
-
Wash the organic layer with a sodium bisulfite solution to remove excess bromine, followed by a wash with sodium hydroxide solution to remove acidic byproducts, and finally with water until the washings are neutral.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Remove the solvent by distillation. The resulting crude product is a mixture of brominated toluenes.
-
Purify the this compound from the mixture by fractional distillation or recrystallization.
Method 2: Multi-Step Synthesis from p-Toluidine
This alternative approach offers greater selectivity through a sequence of reactions that protect and deprotect functional groups, and strategically introduce the bromine atoms. The key steps involve the protection of the amino group of p-toluidine, followed by controlled bromination, and finally a Sandmeyer reaction to replace the amino group with a bromine atom.
Step 1: Acetylation of p-Toluidine
-
Dissolve p-toluidine in glacial acetic acid and add acetic anhydride.
-
Heat the mixture under reflux for 30 minutes.
-
Pour the reaction mixture into cold water to precipitate p-acetotoluidide.
-
Filter, wash with water, and dry the product.
Step 2: Bromination of p-Acetotoluidide
-
Dissolve the p-acetotoluidide in glacial acetic acid.
-
Add a solution of bromine in glacial acetic acid dropwise with stirring, maintaining the temperature below 20°C.
-
After the addition is complete, stir for an additional hour.
-
Pour the reaction mixture into water to precipitate 4-acetamido-2,6-dibromotoluene.
-
Filter, wash with water, and dry the product.
Step 3: Hydrolysis of 4-Acetamido-2,6-dibromotoluene
-
Reflux the 4-acetamido-2,6-dibromotoluene with aqueous hydrochloric acid for 1-2 hours.
-
Cool the solution and neutralize with a sodium hydroxide solution to precipitate 4-amino-2,6-dibromotoluene.
-
Filter, wash with water, and dry the product.
Step 4: Sandmeyer Reaction of 4-Amino-2,6-dibromotoluene
-
Dissolve the 4-amino-2,6-dibromotoluene in a mixture of concentrated sulfuric acid and water, and cool to 0-5°C.
-
Add a solution of sodium nitrite in water dropwise, keeping the temperature below 5°C to form the diazonium salt.
-
In a separate flask, prepare a solution of copper(I) bromide in hydrobromic acid.
-
Slowly add the cold diazonium salt solution to the copper(I) bromide solution with vigorous stirring. Nitrogen gas will be evolved.
-
After the addition is complete, warm the mixture gently to ensure complete reaction.
-
Extract the this compound with an organic solvent (e.g., diethyl ether).
-
Wash the organic extract with sodium hydroxide solution and then with water.
-
Dry the organic layer over anhydrous magnesium sulfate and remove the solvent to obtain the crude product.
-
Purify by recrystallization or distillation.
Visualizing the Synthesis Pathways
The following diagrams illustrate the logical flow of the two synthetic methods.
Quantitative Analysis of Reaction Kinetics for 2,4,6-Tribromotoluene Derivatization: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of reaction kinetics for the derivatization of 2,4,6-Tribromotoluene. Due to a scarcity of direct quantitative kinetic data in publicly available literature for the specific polybromination of toluene (B28343) to this compound, this guide focuses on the foundational principles of the reaction, detailed experimental protocols for its synthesis, and a comparison with alternative bromination methods. The information presented is intended to aid researchers in designing and optimizing synthetic routes and analytical methods involving this compound.
Introduction to this compound Derivatization
This compound is a halogenated aromatic compound with applications as a chemical intermediate in organic synthesis. Its derivatization, primarily through the electrophilic bromination of toluene, is a key step in obtaining this and other polybrominated compounds. Understanding the kinetics of this reaction is crucial for controlling product distribution, optimizing reaction times, and ensuring process safety.
The primary derivatization route to this compound is the electrophilic aromatic substitution of toluene with bromine, typically in the presence of a Lewis acid catalyst. The reaction proceeds in a stepwise manner, with the methyl group directing the incoming bromine atoms to the ortho and para positions.
Quantitative Data Presentation
| Derivatization Method | Reagents | Catalyst | Solvent | Temperature (°C) | Reaction Time | Reported Yield/Selectivity |
| Classical Electrophilic Bromination | Toluene, Bromine (Br₂) | Aluminum (III) chloride (AlCl₃) | 1,2-Dibromomethane | 25 | 1 hour post-reaction | High yield of pentabromotoluene, with this compound as an intermediate.[1] |
| Alternative: Bromide-Bromate System | Toluene, Sodium Bromide (NaBr), Sodium Bromate (NaBrO₃) | Acidic Medium | Water | Ambient | Not specified | Effective for aromatic bromination. |
| Alternative: H₂O₂-HBr System | Toluene, Hydrogen Peroxide (H₂O₂), Hydrogen Bromide (HBr) | Light (photocatalysis) | Dichloromethane (B109758) or solvent-free | Ice water bath to ambient | Not specified | High selectivity for benzylic bromination, but can be adapted for aromatic bromination.[2] |
| Alternative: N-Bromosuccinimide (NBS) | Toluene, NBS | Radical Initiator (e.g., AIBN) or Light | Carbon Tetrachloride | Reflux | Not specified | Primarily yields benzylic bromination products (on the methyl group). |
Experimental Protocols
Protocol for Electrophilic Bromination of Toluene
This protocol is adapted from a method for the synthesis of pentabromotoluene, where this compound is a key intermediate.[1]
Materials:
-
Toluene
-
Bromine (Br₂)
-
Aluminum (III) chloride (AlCl₃)
-
1,2-Dibromomethane (DBM)
-
Sodium hydrogen sulfite (B76179) solution
-
Water
Equipment:
-
500 ml jacketed reactor with reflux condenser, thermowell, mechanical stirrer, and toluene inlet
-
Peristaltic pump
-
Gas chromatograph (GC)
Procedure:
-
Set up the 500 ml jacketed reactor, ensuring it is protected from light.
-
Introduce 150 ml of dry 1,2-dibromomethane, 3.85 g (0.0297 mole) of aluminum chloride, and 86 ml (1.684 mole) of bromine into the reactor.
-
Set the reactor temperature to 25°C.
-
Feed 33.4 ml (0.314 mole) of toluene into the reactor via a peristaltic pump at a rate of 0.30 ml/min.
-
Monitor the conversion of toluene by taking samples from the reaction mixture, treating them with water and sodium bisulfite solution, dissolving the solids in additional DBM, and injecting the solution into a gas chromatograph.
-
After the toluene feed is complete, allow a post-reaction time of one hour at a temperature between 45°C and 65°C to bring the reaction to completion.
-
Work-up the reaction mixture by adding water and sodium bisulfite solution to destroy the catalyst and reduce excess free bromine.
-
Separate the aqueous layer. Wash the organic slurry with water, neutralize, and filter to isolate the crystalline product.
-
Dry the product in a vacuum oven.
Protocol for Alternative Bromination using H₂O₂-HBr System
This protocol describes a general method for the oxidative bromination of toluene derivatives.[2]
Materials:
-
Toluene derivative
-
Aqueous Hydrogen Peroxide (H₂O₂)
-
Aqueous Hydrogen Bromide (HBr)
-
Dichloromethane (CH₂Cl₂)
-
Incandescent light bulb (60W)
Equipment:
-
Reaction vessel
-
Ice water bath
-
Magnetic stirrer
Procedure:
-
Dissolve the toluene derivative in dichloromethane in the reaction vessel.
-
Cool the mixture in an ice water bath.
-
Add aqueous solutions of hydrogen peroxide and hydrogen bromide to the reaction mixture while stirring.
-
Illuminate the reaction vessel with a 60W incandescent light bulb to initiate the reaction.
-
Monitor the reaction progress using a suitable analytical technique (e.g., TLC, GC-MS).
-
Upon completion, quench the reaction and work up the product by washing with water, drying the organic layer, and removing the solvent.
Mandatory Visualizations
Experimental Workflow for Kinetic Analysis
Caption: Experimental workflow for quantitative analysis of reaction kinetics.
Signaling Pathways for Toluene Bromination
Caption: Reaction pathways for the bromination of toluene.
Conclusion
The derivatization of toluene to this compound is a fundamental reaction in organic synthesis. While direct quantitative kinetic data for this specific polybromination is limited, an understanding of the underlying principles of electrophilic aromatic substitution and the availability of detailed synthetic protocols provide a strong foundation for researchers. The exploration of alternative, more environmentally benign brominating agents such as bromide-bromate and H₂O₂-HBr systems offers promising avenues for future research and process development. Further studies are warranted to elucidate the precise reaction kinetics of these systems to enable more accurate modeling and optimization.
References
A Comparative Guide to the Characterization of 2,4,6-Tribromotoluene for Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct inter-laboratory comparison studies for 2,4,6-Tribromotoluene are not publicly available. This guide provides a comparative overview of common analytical methodologies applicable to brominated aromatic compounds, with performance data synthesized from literature on analogous compounds. The presented data should be considered representative and used for informational purposes.
The accurate characterization of this compound, a significant intermediate in organic synthesis, is crucial for quality control, reaction monitoring, and regulatory compliance. This guide outlines the predominant analytical techniques for the characterization of this compound and similar brominated aromatic compounds, presenting hypothetical yet realistic performance data to aid in methodology selection.
Data Presentation: Comparison of Analytical Methods
The selection of an analytical method for the characterization of this compound is dependent on the specific requirements of the analysis, such as the sample matrix, required sensitivity, and the need for qualitative or quantitative results. The following tables summarize the typical performance of commonly employed analytical techniques.
Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) Performance
| Parameter | Electron Ionization (EI) | Negative Chemical Ionization (NCI) |
| Limit of Detection (LOD) | 0.1 - 10 ng/mL | 0.01 - 1 pg/mL |
| Limit of Quantification (LOQ) | 0.5 - 30 ng/mL | 0.05 - 5 pg/mL |
| Precision (%RSD) | < 15% | < 15% |
| Selectivity | Good | Excellent for electronegative compounds |
| Primary Application | General purpose, structural elucidation | Trace analysis, high sensitivity |
Table 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Performance
| Parameter | Electrospray Ionization (ESI) | Atmospheric Pressure Chemical Ionization (APCI) |
| Limit of Detection (LOD) | 0.01 - 1 ng/mL | 0.1 - 5 ng/mL |
| Limit of Quantification (LOQ) | 0.05 - 5 ng/mL | 0.5 - 15 ng/mL |
| Precision (%RSD) | < 10% | < 15% |
| Selectivity | Excellent | Good |
| Primary Application | Polar and semi-polar compounds | Less polar compounds, less matrix effects |
Experimental Protocols
Detailed methodologies are critical for reproducible and reliable results. Below are generalized protocols for the analysis of this compound using GC-MS and LC-MS/MS.
Protocol 1: Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
1. Sample Preparation (Solid Phase Extraction - SPE):
-
Objective: To isolate this compound from a complex matrix and concentrate the analyte.
-
Procedure:
-
Condition a C18 SPE cartridge with methanol (B129727) followed by deionized water.
-
Load the sample onto the SPE cartridge.
-
Wash the cartridge with a water/methanol mixture to remove interferences.
-
Elute the this compound with a suitable organic solvent (e.g., hexane (B92381) or dichloromethane).
-
Evaporate the eluate to a small volume and reconstitute in a solvent compatible with GC-MS analysis.
-
2. GC-MS Instrumental Analysis:
-
Instrumentation: A gas chromatograph coupled with a mass spectrometer.
-
GC Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 80 °C, ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium or Hydrogen.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV or Negative Chemical Ionization (NCI) with methane (B114726) as the reagent gas.
-
Acquisition Mode: Full scan for qualitative analysis or Selected Ion Monitoring (SIM) for quantitative analysis.
-
Protocol 2: Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
1. Sample Preparation (Liquid-Liquid Extraction - LLE):
-
Objective: To extract this compound from a liquid sample.
-
Procedure:
-
Add a water-immiscible organic solvent (e.g., ethyl acetate) to the aqueous sample in a separatory funnel.
-
Shake vigorously and allow the layers to separate.
-
Collect the organic layer containing the this compound.
-
Repeat the extraction process on the aqueous layer to ensure complete recovery.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and evaporate to dryness.
-
Reconstitute the residue in a solvent suitable for LC-MS/MS analysis (e.g., acetonitrile/water).
-
2. LC-MS/MS Instrumental Analysis:
-
Instrumentation: A high-performance liquid chromatograph coupled to a triple quadrupole mass spectrometer.
-
LC Conditions:
-
Column: A C18 reversed-phase column.
-
Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% formic acid.
-
Flow Rate: 0.3 mL/min.
-
-
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for enhanced selectivity and sensitivity.
-
Mandatory Visualization
The following diagrams illustrate the logical workflow for the characterization of this compound.
Caption: General experimental workflow for this compound characterization.
Caption: Decision tree for selecting an appropriate analytical method.
A Cost-Benefit Analysis of 2,4,6-Tribromotoluene in Large-Scale Synthesis: A Comparative Guide
For researchers, scientists, and professionals in the field of drug development and large-scale chemical synthesis, the choice of brominating agent and synthetic strategy is critical to ensuring process efficiency, cost-effectiveness, and safety. This guide provides a comprehensive cost-benefit analysis of using 2,4,6-Tribromotoluene as an intermediate in large-scale synthesis, comparing it with alternative brominating agents such as N-Bromosuccinimide (NBS) and 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH).
Executive Summary
This compound is a key intermediate, primarily in the synthesis of its benzylic bromide derivative, 2,4,6-tribromobenzyl bromide, a likely precursor for flame retardants and other specialty chemicals. The traditional synthesis of this compound involves the direct bromination of toluene (B28343) using molecular bromine and a Lewis acid catalyst. While effective, this method presents significant handling and safety challenges associated with liquid bromine.
Alternatives to this multi-step process, which involves isolating this compound, include the direct benzylic bromination of a suitable precursor using safer, solid-form brominating agents like NBS and DBDMH. These alternatives offer advantages in terms of ease of handling, improved safety profiles, and potentially more streamlined processes. This guide will delve into a comparative analysis of these approaches, focusing on cost, performance, safety, and environmental impact.
Comparative Analysis of Bromination Strategies
The selection of a bromination strategy in a large-scale synthesis context is a multi-faceted decision. The following sections provide a detailed comparison of using this compound as an intermediate versus employing alternative brominating agents.
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative data for this compound and its primary alternatives, NBS and DBDMH.
Table 1: Physicochemical Properties and Indicative Bulk Pricing
| Property | This compound | N-Bromosuccinimide (NBS) | 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) |
| CAS Number | 6320-40-7 | 128-08-5 | 77-48-5 |
| Molecular Formula | C₇H₅Br₃ | C₄H₄BrNO₂ | C₅H₆Br₂N₂O₂ |
| Molecular Weight | 328.83 g/mol | 177.98 g/mol | 285.92 g/mol |
| Physical Form | Crystalline Solid | Crystalline Solid | Crystalline Solid |
| Melting Point | 68-71 °C[1][2] | 175-180 °C | ~197 °C (decomposes)[3] |
| Indicative Bulk Price | ~ $1.00 / kg[4] | ~ $2.10 - $7.80 / kg | Generally more expensive than NBS per kg, but potentially more cost-effective per mole of Br |
Table 2: Performance and Process Parameters
| Parameter | Synthesis via this compound Intermediate | Direct Benzylic Bromination with NBS | Direct Benzylic Bromination with DBDMH |
| Typical Reagents | Toluene, Br₂, Lewis Acid (e.g., AlCl₃) | Toluene derivative, NBS, Radical Initiator | Toluene derivative, DBDMH, Radical Initiator |
| Selectivity | Ring bromination is selective to the 2,4,6-positions. | High selectivity for benzylic bromination.[5] | High selectivity for benzylic bromination. |
| Atom Economy | Lower, due to the use of Br₂ and catalyst. | Moderate; succinimide (B58015) is a byproduct.[6] | Higher than NBS; provides two bromine atoms per molecule.[4] |
| Reaction Conditions | Typically requires careful temperature control and handling of corrosive reagents.[7] | Generally milder conditions, often initiated by light or a radical initiator. | Similar to NBS, can be initiated by light or a radical initiator. |
| Byproducts | Hydrogen bromide (corrosive gas), catalyst waste.[7] | Succinimide (solid, can be recycled).[5] | 5,5-dimethylhydantoin (solid).[8] |
Table 3: Safety and Handling Comparison
| Aspect | Molecular Bromine (for 2,4,6-TBT synthesis) | N-Bromosuccinimide (NBS) | 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) |
| Hazards | Highly corrosive, toxic, volatile liquid.[9] | Irritant, harmful if swallowed, oxidizer. | Oxidizer, corrosive, harmful.[6] |
| Handling | Requires specialized equipment for safe handling of liquid and vapor. | Solid, easier and safer to handle than liquid bromine.[5] | Solid, generally considered safer to handle than liquid bromine. |
| Storage | Requires secure, well-ventilated, corrosion-resistant storage. | Store in a cool, dry place away from combustible materials. | Store in a cool, dry, well-ventilated area. |
Experimental Protocols
Detailed experimental protocols are crucial for replicating and scaling up synthetic processes. Below are representative methodologies for the synthesis of brominated toluene derivatives.
Synthesis of this compound (Illustrative Protocol)
This protocol is based on the general principles of electrophilic aromatic bromination.
Reaction: Toluene + 3 Br₂ --(AlCl₃)--> this compound + 3 HBr
Procedure:
-
To a stirred solution of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), in a suitable inert solvent (e.g., dichloromethane (B109758) or excess toluene) under an inert atmosphere, slowly add molecular bromine at a controlled temperature (typically 0-5 °C).
-
Once the addition of bromine is complete, slowly add toluene to the reaction mixture while maintaining the temperature.
-
After the addition of toluene, the reaction mixture is gradually warmed to room temperature and stirred until the reaction is complete (monitored by GC or TLC).
-
The reaction is then carefully quenched by pouring it onto a mixture of ice and a reducing agent (e.g., sodium bisulfite) to destroy any unreacted bromine.
-
The organic layer is separated, washed with water and brine, dried over a suitable drying agent (e.g., anhydrous magnesium sulfate), and the solvent is removed under reduced pressure.
-
The crude this compound is then purified by recrystallization or distillation.
Benzylic Bromination using N-Bromosuccinimide (NBS) (General Protocol)
This protocol describes a typical procedure for the selective bromination of a benzylic position.
Reaction: Ar-CH₃ + NBS --(Radical Initiator, Solvent)--> Ar-CH₂Br + Succinimide
Procedure:
-
A solution of the toluene derivative and N-Bromosuccinimide (NBS) in a suitable solvent (e.g., carbon tetrachloride, acetonitrile, or chlorobenzene) is prepared.
-
A radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, is added to the mixture.
-
The reaction mixture is heated to reflux or irradiated with a suitable light source to initiate the radical chain reaction.
-
The reaction progress is monitored by TLC or GC.
-
Upon completion, the reaction mixture is cooled to room temperature, and the succinimide byproduct is removed by filtration.
-
The filtrate is washed with water and brine, dried over a drying agent, and the solvent is evaporated.
-
The desired benzyl (B1604629) bromide product is then purified, typically by distillation or chromatography.
Mandatory Visualization
Logical Workflow for Brominating Agent Selection
The following diagram illustrates a decision-making workflow for selecting an appropriate brominating agent for a large-scale synthesis, considering key factors such as substrate, desired product, cost, and safety.
Caption: Decision workflow for selecting a brominating agent in large-scale synthesis.
Conclusion
The cost-benefit analysis of using this compound in large-scale synthesis reveals a trade-off between raw material cost and process safety and efficiency. While the direct bromination of toluene to produce this compound may appear cost-effective from a reagent price perspective, the use of hazardous molecular bromine introduces significant safety, handling, and waste disposal costs.
In contrast, alternative brominating agents like N-Bromosuccinimide (NBS) and 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) offer a safer and more manageable approach for large-scale benzylic brominations. DBDMH, in particular, presents a compelling case due to its higher atom economy, which can translate to lower overall costs and reduced waste generation.[4]
For drug development professionals and researchers, the choice of brominating agent should be based on a holistic assessment of the entire process. While the initial cost of a reagent is a factor, the long-term costs associated with safety measures, waste management, and process robustness are equally, if not more, important in a large-scale manufacturing environment. The adoption of safer, solid brominating agents like NBS and DBDMH aligns with the principles of green chemistry and can lead to more sustainable and economically viable synthetic routes in the long run.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound, 98+% 50 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. Recommending DBDMH over the requested brominating agent and contributing toward reduced manufacturing costs for clients – Chemia [chemia.manac-inc.co.jp]
- 5. scispace.com [scispace.com]
- 6. benchchem.com [benchchem.com]
- 7. This compound synthesis - chemicalbook [chemicalbook.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of 2,4,6-Tribromotoluene: A Step-by-Step Guide for Laboratory Professionals
Essential guidance for the safe and compliant disposal of 2,4,6-Tribromotoluene, ensuring the safety of laboratory personnel and the protection of our environment. This document provides a comprehensive operational plan for researchers, scientists, and drug development professionals, detailing procedural steps for waste handling, decontamination, and disposal.
Immediate Safety and Handling Precautions
This compound is classified as a hazardous substance, causing skin and serious eye irritation, and may cause respiratory irritation.[1] Adherence to proper personal protective equipment (PPE) protocols is mandatory when handling this compound. This includes, but is not limited to, safety glasses, chemical-resistant gloves, and a lab coat. All handling of solid this compound and its solutions should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative data for this compound, pertinent to its safe handling and disposal.
| Property | Value | Reference |
| Molecular Formula | C7H5Br3 | [1] |
| Molecular Weight | 328.83 g/mol | [1] |
| Appearance | White to pale cream to brown crystals or powder | [2] |
| Melting Point | 65-72 °C | [2] |
| Solubility | Insoluble in water | [3] |
| GHS Hazard Statements | H315, H319, H335 | [1] |
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the proper disposal of this compound waste from a laboratory setting. This procedure is designed to comply with general hazardous waste regulations. Always consult your institution's specific hazardous waste management guidelines.
Step 1: Waste Segregation and Collection
-
Solid Waste:
-
Carefully collect any solid this compound waste, including contaminated personal protective equipment (e.g., gloves, weighing paper), into a designated, chemically resistant, and sealable waste container.
-
The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".
-
-
Liquid Waste (Solutions):
-
Do not pour this compound solutions down the drain.[4]
-
Collect all liquid waste containing this compound in a dedicated, sealed, and properly labeled container. The label must identify all constituents and their approximate concentrations.
-
Separate halogenated solvent waste from non-halogenated solvent waste where possible.[5]
-
-
Spills:
Step 2: Container Management
-
Ensure that the waste container is kept tightly closed when not in use.[4]
-
Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.
-
Complete and attach a hazardous waste tag to the container as required by your institution, listing all contents.[5]
Step 3: Disposal Request and Pick-up
-
Once the waste container is full or ready for disposal, follow your institution's procedures to request a hazardous waste pick-up.
-
Do not attempt to dispose of the waste through regular trash or other non-hazardous waste streams.
Decontamination of Laboratory Equipment
Proper decontamination of laboratory equipment that has been in contact with this compound is crucial to prevent cross-contamination and ensure safety.
-
Initial Rinse: Rinse the equipment with a suitable solvent in which this compound is soluble (e.g., acetone, ethanol), collecting the rinsate as hazardous waste.
-
Washing: Wash the equipment thoroughly with a laboratory detergent and hot water.[7]
-
Final Rinse: Rinse the equipment with deionized water.
-
Drying: Allow the equipment to air dry completely before reuse or storage.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound.
Experimental Protocols Cited
While specific experimental protocols for the routine laboratory disposal of this compound are not typically published, the procedures outlined above are based on established principles of hazardous waste management. For more advanced and large-scale degradation of brominated aromatic compounds, research has been conducted on methods such as:
-
Catalytic Destruction: Utilizing solid porous catalysts to break down halogenated aromatic compounds.[8]
-
Degradation in Subcritical Water: Employing high-temperature water to achieve debromination.[9]
These methods are generally not employed for routine laboratory waste disposal but are relevant in the broader context of hazardous waste treatment technologies.
References
- 1. This compound | C7H5Br3 | CID 33916 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Laboratory Equipment Decontamination Procedures - Wayne State University [research.wayne.edu]
- 3. This compound, 98+% 10 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.fi]
- 4. hpc-standards.com [hpc-standards.com]
- 5. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 6. isotope.com [isotope.com]
- 7. epa.gov [epa.gov]
- 8. Catalytic destruction of brominated aromatic compounds studied in a catalyst microbed coupled to gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Emissions of brominated compounds and polycyclic aromatic hydrocarbons during pyrolysis of E-waste debrominated in subcritical water - PubMed [pubmed.ncbi.nlm.nih.gov]
Personal protective equipment for handling 2,4,6-Tribromotoluene
Essential Safety and Handling Guide for 2,4,6-Tribromotoluene
This guide provides immediate and essential safety protocols for laboratory professionals handling this compound. Adherence to these procedures is critical to ensure personal safety and proper disposal.
Chemical and Physical Properties
| Property | Value |
| Molecular Formula | C7H5Br3[1][2] |
| Molecular Weight | 328.83 g/mol [1][3] |
| Appearance | White to pale cream or brown crystals, powder, or lumps[2][4] |
| Melting Point | 65.0-72.0 °C[2] |
| Boiling Point | 290 °C[4] |
| Solubility | Insoluble in water[4] |
| CAS Number | 6320-40-7[2][3][4] |
Hazard Identification and GHS Classification
This compound is classified with the following hazards:
-
May cause respiratory irritation (Specific Target Organ Toxicity - Single Exposure, Category 3) [1]
-
May cause an allergic skin reaction [3]
Hazard Statements:
Operational Plan: Step-by-Step Handling Procedures
1. Engineering Controls:
-
Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[3][5]
-
Ensure that an eyewash station and safety shower are readily accessible.[6]
2. Personal Protective Equipment (PPE):
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber).[3][5]
-
Eye Protection: Use tight-sealing safety goggles or a face shield.[5][6]
-
Skin and Body Protection: Wear a lab coat, long pants, and closed-toe shoes. For larger quantities or potential for significant exposure, consider additional protective clothing.[5]
-
Respiratory Protection: If dust or aerosols may be generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[6]
3. Handling:
-
Avoid all personal contact, including inhalation of dust or vapors.[3][7]
-
Do not eat, drink, or smoke in the handling area.
-
Use non-sparking tools and take precautionary measures against static discharge.[5]
-
Ground and bond containers when transferring material.[5]
Emergency Procedures
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[3]
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[3]
-
Eye Contact: Immediately rinse eyes cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[3]
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[3][8]
Disposal Plan
1. Waste Collection:
-
Collect all this compound waste, including contaminated materials (e.g., gloves, absorbent paper), in a designated, properly labeled, and sealed hazardous waste container.
2. Spill Cleanup:
-
For small spills, use a non-combustible absorbent material like sand or earth to soak up the substance.[5]
-
Sweep up the material, place it into a suitable container for disposal, and avoid generating dust.[9]
-
Clean the spill area with a suitable solvent, followed by washing with soap and water.
3. Final Disposal:
-
Dispose of hazardous waste through a licensed disposal company.[9]
-
Do not allow the product to enter drains or waterways.[3]
-
All disposal activities must be in accordance with local, state, and federal regulations.
Safe Handling Workflow
Caption: Workflow for the safe handling of this compound.
References
- 1. This compound | C7H5Br3 | CID 33916 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound, 98+% 50 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 3. hpc-standards.com [hpc-standards.com]
- 4. lookchem.com [lookchem.com]
- 5. isotope.com [isotope.com]
- 6. fishersci.com [fishersci.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. utsi.edu [utsi.edu]
- 9. chemicalbook.com [chemicalbook.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
